molecular formula C16H16O3 B1678315 Pterostilbene CAS No. 537-42-8

Pterostilbene

Cat. No.: B1678315
CAS No.: 537-42-8
M. Wt: 256.30 g/mol
InChI Key: VLEUZFDZJKSGMX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pterostilbene (trans-3,5-dimethoxy-4-hydroxystilbene) is a natural stilbenoid related to resveratrol, primarily found in blueberries and the heartwood of Pterocarpus marsupium . It serves as a phytoalexin in plants and is gaining significant attention in biomedical research due to its superior bioavailability compared to resveratrol, a result of its two methoxy groups which enhance its lipophilicity and oral absorption . This increased bioavailability, reported to be around 80% in animal studies, makes it a highly promising candidate for investigating its effects in various disease models . Research indicates that this compound exhibits potent antioxidant activity by reducing oxidative stress and reactive oxygen species (ROS), such as hydrogen peroxide and superoxide anion . Its antioxidant properties are linked to the increased expression of key cellular antioxidants, including catalase, total glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) . This foundational activity underpins its broader research value in areas such as anti-aging, anticarcinogenesis, and anti-inflammation. In dermatological and anti-aging research, this compound has demonstrated significant efficacy. A clinical study using a 0.1% this compound emulsion showed it significantly enhanced skin elasticity and firmness, reduced the area and volume of wrinkles, increased epidermal thickness, and boosted collagen intensity and elastic fiber fluorescence after 28 days of use . In vitro studies on human fibroblasts and skin tissue confirm that this compound protects against UVA/UVB damage by down-regulating matrix metalloproteinase (MMP-1) expression, preventing collagen degradation, and increasing the production of collagen IV, collagen VII, and fibroblast growth factor-β (FGF-β) . Its mechanisms of action are diverse and involve the modulation of key regulatory pathways. This compound has been shown to influence the NF-κB and PI3K/Akt signaling pathways, which are central to inflammatory and oncological processes . In studies on breast cancer cells, it has been found to alter cellular oxidative activity, induce mitochondrial membrane depolarization, and facilitate intrinsic, mitochondrially-derived apoptosis . Furthermore, its anti-inflammatory and anti-photocarcinogenesis properties are under active investigation for their potential in mitigating skin damage and cancer risk . This product is strictly For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUZFDZJKSGMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041106
Record name Pterostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-42-8
Record name Pterostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pterostilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PTEROSTILBENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pterostilbene: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a naturally occurring phytoalexin, has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties. Structurally similar to resveratrol (B1683913), it exhibits superior bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and analysis, and a thorough examination of the key signaling pathways it modulates.

Discovery and Historical Context

This compound was first isolated in 1940 from the heartwood of the Indian Kino tree, Pterocarpus marsupium.[1][2] For many years, its presence in nature was thought to be limited to this and other related plant species of the Pterocarpus genus. Traditionally, extracts from Pterocarpus marsupium have been used in Ayurvedic medicine for the management of diabetes.[3] It wasn't until decades later that this compound was identified in other widely consumed natural sources, most notably blueberries and grapes. This discovery broadened the scientific interest in this compound beyond its traditional uses, leading to extensive research into its diverse pharmacological activities. This compound belongs to the stilbenoid class of compounds, which are produced by plants in response to stress, such as fungal infections and UV radiation.[4]

Natural Sources and Quantitative Data

This compound is found in a limited number of plant species. The concentrations can vary significantly depending on the plant species, cultivar, geographical location, and environmental stressors such as fungal infections.[5] The primary natural sources of this compound are summarized in the table below.

Natural SourcePlant PartThis compound ConcentrationReferences
Pterocarpus marsupium Heartwood0.11% - 0.98% of dry weight[6]
Blueberries (Vaccinium spp.)
Vaccinium ashei (Rabbiteye)Fruit (dried)99 - 520 ng/g[7][8]
Vaccinium stamineum (Deerberry)Fruit (dried)520 ng/g[5][7]
Vaccinium corymbosum (Highbush)FruitPresent, levels vary[7]
Vaccinium angustifolium (Lowbush)FruitPresent, levels vary[7]
General BlueberriesFruit (fresh)9.9 - 15.1 mg/kg[5]
Grapes (Vitis vinifera)
Fungus-infectedSkin (fresh)0.2 - 4.7 mg/g[5]
Healthy Berries (Gamay, Pinot Noir)Fruit (fresh)14 - 530 ng/g[9]
Peanuts (Arachis hypogaea)Present, levels not specified[5]
Lingonberry (Vaccinium vitis-idaea)FruitPresent, levels vary[7]

Experimental Protocols

Extraction of this compound from Natural Sources

3.1.1. Soxhlet Extraction from Pterocarpus marsupium

This method is suitable for the efficient extraction of this compound from the heartwood of Pterocarpus marsupium.

  • Material Preparation: The heartwood is cut into small pieces, shade-dried, and pulverized into a coarse powder (e.g., 40-60 mesh).[10]

  • Extraction:

    • A known quantity of the powdered heartwood (e.g., 10 g) is placed in a cellulose (B213188) thimble.

    • The thimble is inserted into the main chamber of the Soxhlet extractor.

    • The extraction solvent, typically methanol (B129727) or aqueous alcohol, is placed in the distillation flask.[3][11]

    • The apparatus is heated, and the solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the plant material.

    • Once the solvent reaches the overflow level, it is siphoned back into the distillation flask, carrying the extracted this compound.

    • This cycle is repeated for a sufficient duration to ensure complete extraction (e.g., several hours).

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain a crude extract.[11]

3.1.2. Ultrasound-Assisted Extraction from Blueberries

This method utilizes ultrasonic waves to enhance the extraction efficiency from fruits like blueberries.

  • Material Preparation: Fresh or frozen blueberries are homogenized.

  • Extraction:

    • The homogenized blueberry material is mixed with a suitable solvent, such as a mixture of methanol, acetone, and water.[9]

    • The mixture is placed in an ultrasonic bath and subjected to sonication for a specified period (e.g., 15-30 minutes). The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of this compound.

  • Filtration and Concentration: The extract is filtered to remove solid residues. The filtrate is then concentrated using a rotary evaporator to remove the organic solvents.[9]

Purification of this compound

Crude extracts containing this compound often require further purification to isolate the compound.

3.2.1. Column Chromatography

  • Stationary Phase: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel or neutral alumina.[10]

  • Sample Loading: The concentrated crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

  • Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. This compound, along with other compounds, will travel down the column at different rates depending on their affinity for the stationary and mobile phases.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Concentration: The pure fractions are combined and the solvent is evaporated to yield purified this compound.[10]

3.2.2. Recrystallization

For achieving high purity, recrystallization can be employed as a final purification step.

  • Dissolution: The partially purified this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble.

  • Cooling: The solution is allowed to cool slowly. As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent.

  • Filtration: The crystals are collected by filtration.

  • Drying: The purified this compound crystals are dried to remove any remaining solvent.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and accurate method for the quantification of this compound in extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

    • Mobile Phase: A gradient or isocratic mobile phase is employed. A common mobile phase is a mixture of acetonitrile (B52724) and water (often with a small amount of acid, such as phosphoric acid or acetic acid, to improve peak shape).[12][13]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

    • Detection: this compound is detected by its UV absorbance, typically at a wavelength of around 306-320 nm.[13][14]

  • Standard Curve: A standard curve is generated by injecting known concentrations of a pure this compound standard and plotting the peak area against the concentration.

  • Sample Analysis: The prepared extract is filtered through a 0.45 µm filter and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the standard curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, cell survival, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->ProInflammatory

Caption: this compound inhibits the NF-κB signaling pathway.

This compound inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[1] This prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. As a result, the transcription of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS is suppressed.[1]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

This compound inhibits the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[15][16] This leads to the downregulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and its downstream effectors, resulting in the inhibition of cell proliferation and survival, and the induction of apoptosis in cancer cells.[15]

AMPK and SIRT1 Signaling Pathways

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways are key regulators of cellular energy homeostasis and longevity. This compound is known to activate both of these pathways.

AMPK_SIRT1_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Deacetylates (Activates) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response

Caption: this compound activates the AMPK and SIRT1 signaling pathways.

This compound activates AMPK, a cellular energy sensor.[17][18] Activated AMPK can then phosphorylate and activate PGC-1α, a master regulator of mitochondrial biogenesis. This compound also activates SIRT1, a NAD+-dependent deacetylase, which can deacetylate and further activate PGC-1α.[17][19] The activation of PGC-1α leads to increased mitochondrial biogenesis and an enhanced antioxidant response, contributing to the beneficial metabolic and anti-aging effects of this compound.

Conclusion

This compound is a promising natural compound with a well-documented presence in various dietary sources and a range of beneficial biological activities. Its superior bioavailability compared to resveratrol enhances its potential as a therapeutic agent. The detailed methodologies for its extraction, purification, and quantification provided in this guide offer a practical resource for researchers. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, AMPK, and SIRT1, provides a solid foundation for further investigation and the development of novel this compound-based therapies for a variety of diseases. Continued research is warranted to fully explore the clinical applications of this potent natural compound.

References

An In-depth Technical Guide to Pterostilbene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol) is a naturally occurring stilbenoid, a class of phenolic compounds, and a structural analog of resveratrol (B1683913).[1][2] Primarily found in blueberries, grapes, and the heartwood of the Pterocarpus marsupium tree, it has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] this compound's unique chemical structure, featuring two methoxy (B1213986) groups in place of the hydroxyl groups found on the resveratrol molecule, confers upon it enhanced lipophilicity and oral bioavailability.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key signaling pathway interactions of this compound, tailored for a technical audience in research and drug development.

Chemical Structure and Identification

This compound, a stilbenol, is characterized by a trans-stilbene (B89595) core with a hydroxyl group at the 4-position and two methoxy groups at the 3' and 5' positions.[4] This structural arrangement is key to its biological activity and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[(E)-2-(3,5-dimethoxyphenyl)ethen-1-yl]phenol[1]
Other Names 3',5'-Dimethoxy-4-stilbenol, 3,5-Dimethoxy-4'-hydroxy-E-stilbene, 3',5'-Dimethoxy-resveratrol[1]
CAS Number 537-42-8[1]
Chemical Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [4]
Canonical SMILES COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC[4]
InChI InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+[4]
InChIKey VLEUZFDZJKSGMX-ONEGZZNKSA-N[4]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound contribute significantly to its absorption, distribution, metabolism, and excretion (ADME) profile. Its higher lipophilicity compared to resveratrol is a key determinant of its enhanced bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 88-92 °C[5]
Boiling Point 420.4 ± 35.0 °C (Predicted)[1]
pKa (Strongest Acidic) 9.5 - 9.96[1][6]
logP 3.48 - 4.13[6][7][8][9]
Solubility in Water 0.0180 mg/g (25 °C)[10][11]
Solubility in Ethanol ~50 mg/mL[12]
Solubility in DMSO ~30 mg/mL[12]
Solubility in DMF ~30 mg/mL[12]
Solubility in Propylene Glycol 1127 mg/g (25 °C)[10][11]
Solubility in PEG-400 340.0 mg/g (25 °C)[10][11]

Table 3: Spectroscopic Data for this compound

Spectroscopic MethodKey DataReference
UV-Vis (in Methanol) λmax: 219, 306, 309, 320, 321 nm[1][12][13][14]
¹H NMR (CDCl₃) Chemical shifts (ppm): 7.37 (d, 2H), 6.99 (d, 1H), 6.88 (d, 2H), 6.65 (d, 2H), 6.38 (t, 1H), 4.85 (s, 1H), 3.82 (s, 6H)[15][16]
¹³C NMR (CDCl₃) Chemical shifts (ppm): 160.76, 155.33, 139.68, 129.96, 128.71, 127.99, 126.43, 115.62, 104.46, 99.62, 55.33[17]
Mass Spectrometry (ESI-MS/MS, Negative Mode) [M-H]⁻ at m/z 255.10251; Fragment ions at m/z 240, 225, 197, 117[18][19][20]
Mass Spectrometry (ESI-MS/MS, Positive Mode) [M+H]⁺ at m/z 257.11615; Fragment ions at m/z 242, 227, 137, 121[18][19][20]

Synthesis of this compound

Biosynthesis

In plants, this compound is synthesized via the phenylpropanoid pathway.[21][22] The pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. Stilbene (B7821643) synthase then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.[21][22] Finally, resveratrol O-methyltransferase (ROMT) methylates the hydroxyl groups at the 3' and 5' positions of resveratrol to yield this compound.[21][22]

Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylalanine ammonia-lyase (PAL), Cinnamate-4- hydroxylase (C4H), p-Coumarate-CoA ligase (4CL) Resveratrol Resveratrol pCoumaroylCoA->Resveratrol This compound This compound Resveratrol->this compound Resveratrol O-methyltransferase (ROMT) MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol Stilbene Synthase (STS)

Figure 1. Biosynthetic pathway of this compound in plants.
Chemical Synthesis

Several chemical synthesis routes for this compound have been developed, with the Wittig-Horner reaction being a common and effective method. This reaction involves the olefination of an aldehyde using a phosphonate (B1237965) carbanion (ylide).

A general protocol for the synthesis of this compound via the Wittig-Horner reaction is as follows:

  • Preparation of the Phosphonate: 3,5-Dimethoxybenzyl alcohol is first converted to 3,5-dimethoxybenzyl chloride. The chloride is then reacted with trimethyl phosphite (B83602) to yield 3,5-dimethoxybenzyl dimethylphosphonate.[23]

  • Protection of the Aldehyde: The hydroxyl group of p-hydroxybenzaldehyde is protected, for example, by reacting it with triphenylmethyl chloride to form p-(triphenylmethoxy)benzaldehyde.[23]

  • Wittig-Horner Reaction: The protected aldehyde is reacted with the phosphonate in the presence of a base, such as sodium methoxide, in a suitable solvent like toluene. This reaction forms the stilbene backbone.[23]

  • Deprotection: The protecting group on the hydroxyl function is removed under acidic conditions to yield the final product, this compound.[23]

  • Purification: The crude product is purified by column chromatography and/or recrystallization to obtain pure this compound.[11][24]

Other synthetic methods include the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene, and the Vilsmeier-Haack reaction for the formylation of aromatic compounds, which can be a step in a multi-step synthesis.[15][20][25][26]

Key Signaling Pathway Interactions

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. These include the activation of SIRT1, Nrf2, and AMPK pathways, which are central to cellular homeostasis, stress response, and metabolism.

SIRT1 Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. This compound is a potent activator of SIRT1.[14][27] By activating SIRT1, this compound can deacetylate and thereby modulate the activity of numerous downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Forkhead box O (FOXO) transcription factors. This activation leads to enhanced mitochondrial biogenesis, improved metabolic function, and neuroprotection.[16][27][28][29]

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Metabolic_Function Improved Metabolic Function FOXO->Metabolic_Function Neuroprotection Neuroprotection FOXO->Neuroprotection

Figure 2. This compound activates the SIRT1 signaling pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[30] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[4][30] this compound can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4][20] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[5][7][22][26][31] This leads to a robust antioxidant and anti-inflammatory response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Keap1 Keap1 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Transcription

Figure 3. This compound activates the Keap1-Nrf2 signaling pathway.
AMPK Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10][25] It is activated in response to an increase in the cellular AMP/ATP ratio, indicating low energy status. This compound has been shown to activate AMPK, leading to the phosphorylation of downstream targets that switch on catabolic pathways to generate ATP and switch off anabolic pathways that consume ATP.[3][10][12][25][32][33] Key downstream effects of AMPK activation by this compound include the inhibition of lipogenesis and the induction of apoptosis in cancer cells.[10][12][32]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Apoptosis Apoptosis (in cancer cells) AMPK->Apoptosis Induces Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis Regulates

Figure 4. This compound activates the AMPK signaling pathway.

Experimental Protocols

SIRT1 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring SIRT1 activity in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HEK293T) in appropriate media.

    • Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in a suitable lysis buffer.

    • Quantify the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SIRT1 Activity Measurement:

    • Use a commercial fluorometric SIRT1 activity assay kit (e.g., Abcam ab156065).[34]

    • In a 96-well plate, add equal amounts of protein lysate from each treatment group.

    • Add the SIRT1 substrate and NAD+ to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the relative SIRT1 activity for each treatment group compared to the vehicle control.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on Nrf2 nuclear translocation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HaCaT keratinocytes) and treat with this compound as described above.[22]

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

  • Protein Quantification:

    • Quantify the protein concentration in both the nuclear and cytoplasmic fractions.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the Nrf2 levels in the nuclear and cytoplasmic fractions to their respective loading controls.

    • Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.

AMPK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the activation of AMPK by assessing its phosphorylation status.

  • Cell Culture and Treatment:

    • Culture cells (e.g., prostate cancer cells PC3 or LNCaP) and treat with this compound.[12]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK, at Thr172) and total AMPK.

    • Use an antibody against a loading control (e.g., β-actin) for normalization.

    • Incubate with secondary antibodies and detect the bands.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.

Conclusion

This compound is a promising natural compound with a well-characterized chemical structure and a unique set of physicochemical properties that contribute to its enhanced bioavailability. Its synthesis, both biological and chemical, is well-understood, allowing for its production for research and potential therapeutic use. The ability of this compound to modulate key signaling pathways, including SIRT1, Nrf2, and AMPK, provides a molecular basis for its wide range of observed biological activities, from antioxidant and anti-inflammatory effects to the regulation of metabolism and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted actions of this intriguing stilbenoid further. Continued research into the mechanisms and applications of this compound is warranted to fully elucidate its potential in drug development and disease prevention.

References

Pterostilbene's In Vitro Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterostilbene (B91288), a natural analog of resveratrol (B1683913) found predominantly in blueberries and grapes, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties. Its superior bioavailability compared to resveratrol makes it a compelling candidate for further investigation in drug development. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on its effects on cancer cells, and its role in modulating key signaling pathways involved in cellular stress and inflammation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in a wide range of cancer cells in a dose- and time-dependent manner.[1] The process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of effector caspases, such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Quantitative Data on this compound-Induced Apoptosis:

Cell LineConcentration (µM)Treatment Time (h)Apoptotic Cells (%)Reference
H520 (Lung SqCC)12.548Increased early apoptosis[2]
H520 (Lung SqCC)2548Increased early apoptosis[2]
H520 (Lung SqCC)5048Increased early apoptosis[2]
HEp-2 (HNC)IC10, IC30, IC5048Dose-dependent increase[3]
SCC-90 (HNC)IC10, IC30, IC5048Dose-dependent increase[3]
SCC-9 (HNC)IC10, IC30, IC5048Dose-dependent increase[3]
FaDu (HNC)IC10, IC30, IC5048Dose-dependent increase[3]
DU145 (Prostate)IC50, IC9048Significant increase[4]
LNCaP (Prostate)IC50, IC9048Significant increase[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

A common method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.

  • Cell Culture and Treatment: Seed cancer cells (e.g., H520) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified duration (e.g., 48 hours).[2]

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

experimental_workflow_apoptosis start Seed Cancer Cells treatment Treat with this compound (e.g., 12.5, 25, 50 µM for 48h) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain analysis Analyze by Flow Cytometry stain->analysis end Quantify Apoptotic Cells analysis->end

Experimental workflow for assessing this compound-induced apoptosis.
Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest (G0/G1, S, or G2/M) can be cell-type and concentration-dependent.[5][6][7] For instance, in HT-29 colon cancer cells, lower concentrations of this compound induce G0/G1 arrest, while higher concentrations lead to an increase in the sub-G1 population, indicative of apoptosis.[6] In other cell lines like T-cell leukemia/lymphoma, this compound has been shown to induce S-phase arrest.[7]

Quantitative Data on this compound-Induced Cell Cycle Arrest:

Cell LineConcentration (µM)Treatment Time (h)Effect on Cell CycleReference
HT-29 (Colon)10, 4072Increase in G0/G1 phase[6]
HT-29 (Colon)6072Increase in sub-G1 phase[6]
C32 (Melanoma)20, 40, 6072S phase arrest, increase in sub-G1[5]
A2058 (Melanoma)40, 6072Increase in sub-G1 phase[5]
H520 (Lung SqCC)12.5-5048Increase in S phase[8]
MOLT4 (Leukemia)IC9024S phase arrest[9]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle distribution is typically analyzed by staining cellular DNA with propidium iodide (PI) followed by flow cytometry.

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by this compound in Cancer

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Pterostilbene_A This compound Bax Bax Pterostilbene_A->Bax upregulates Bcl2 Bcl-2 Pterostilbene_A->Bcl2 downregulates Casp8 Caspase-8 Pterostilbene_A->Casp8 activates Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pterostilbene_CC This compound p21 p21 Pterostilbene_CC->p21 upregulates p27 p27 Pterostilbene_CC->p27 upregulates CyclinA Cyclin A Pterostilbene_CC->CyclinA downregulates CyclinE Cyclin E Pterostilbene_CC->CyclinE downregulates CDK2 CDK2 p21->CDK2 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CDK2 p27->CellCycleArrest S_Phase S Phase Progression CyclinA->S_Phase CyclinE->S_Phase CDK2->S_Phase

Anticancer signaling pathways modulated by this compound.

Antioxidant and Anti-inflammatory Mechanisms of Action

This compound's therapeutic potential extends beyond its anticancer effects. It is a potent modulator of cellular antioxidant and anti-inflammatory responses, primarily through the activation of the Nrf2 and SIRT1 pathways and the inhibition of the NF-κB pathway.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

The activation of the Nrf2 pathway can be quantified using a luciferase reporter assay containing an Antioxidant Response Element (ARE).

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

  • Cell Treatment: After transfection, treat the cells with various concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. In many pathological conditions, including cancer, NF-κB is constitutively active. This compound has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[11]

Experimental Protocol: NF-κB Luciferase Reporter Assay

Similar to the Nrf2 assay, a luciferase reporter assay can be used to measure the inhibition of NF-κB activity.

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment and Stimulation: Treat the cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Dual-Luciferase Assay: Measure both firefly and Renilla luciferase activities. A decrease in the normalized firefly luciferase activity indicates inhibition of the NF-κB pathway.

Activation of SIRT1

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. This compound has been identified as a potent activator of SIRT1.[12] By activating SIRT1, this compound can influence a variety of downstream targets involved in cellular health and disease.

Signaling Pathways in Antioxidant and Anti-inflammatory Response

stress_inflammation_pathways cluster_nrf2 Antioxidant Response (Nrf2) cluster_nfkb Anti-inflammatory Response (NF-κB) cluster_sirt1 SIRT1 Activation Pterostilbene_Nrf2 This compound Keap1 Keap1 Pterostilbene_Nrf2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Pterostilbene_NFkB This compound IKK IKK Pterostilbene_NFkB->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Pterostilbene_SIRT1 This compound SIRT1 SIRT1 Pterostilbene_SIRT1->SIRT1 activates Downstream Downstream Targets SIRT1->Downstream Cellular_Health Cellular Health Downstream->Cellular_Health

Antioxidant and anti-inflammatory signaling pathways modulated by this compound.

Summary and Future Perspectives

This compound demonstrates a remarkable array of in vitro activities that underscore its potential as a therapeutic agent. Its ability to selectively induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent antioxidant and anti-inflammatory effects through the modulation of the Nrf2, NF-κB, and SIRT1 pathways, provides a strong rationale for its continued investigation. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals. Future in vitro studies should focus on elucidating the intricate crosstalk between these signaling pathways and exploring the potential for synergistic combinations with existing therapies. A deeper understanding of this compound's molecular targets and mechanisms of action will be crucial in translating its promising in vitro profile into effective clinical applications.

Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has been shown to inhibit the proliferation of a wide variety of cancer cell lines with varying IC50 values.

Table of IC50 Values for this compound in Human Cancer Cell Lines:

Cell LineCancer TypeIC50 (µM)Treatment Time (h)Reference
HT-29Colon20.2072[5]
SW1116Colon70.2272[5]
C32Melanoma~1072[5]
A2058Melanoma21.4572[2]
SKBR3Breast49.1972[5]
MCF-7Breast40.1872[5]
PC3Prostate74.3Not Specified[6]
SKOV3Ovary47.0372[5]
HCT116Colon12Not Specified[6]
Caco-2Colon75Not Specified[6]
T24Bladder3.948[6]
HT1376Bladder4.648[6]
HeLaCervical108.7Not Specified[8]
CaSkiCervical44.45Not Specified[8]
SiHaCervical91.15Not Specified[8]
CAL27 (cisplatin-resistant)Oral98.29Not Specified[8]
H520Lung SqCC31.448[2]
H226Lung SqCC44.348[2]
OVCAR-8Ovarian75-16148
Caov-3Ovarian75-16148

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

Experimental Protocol: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p21, anti-Nrf2) at an appropriate dilution (e.g., 1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin or GAPDH is commonly used as a loading control to normalize the data.

References

Pterostilbene's Modulation of Nrf2 and SIRT1: A Technical Guide to Core Antioxidant Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pterostilbene (B91288), a natural dimethylated analog of resveratrol (B1683913), has garnered significant attention for its superior bioavailability and potent antioxidant properties.[1][2] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, focusing on two key regulatory pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Sirtuin 1 (SIRT1) pathway. We will dissect the signaling cascades, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of these complex interactions to offer a comprehensive resource for professionals in the field.

The Nrf2-ARE Antioxidant Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] The activation of this pathway by this compound is a cornerstone of its antioxidant effect.

Mechanism of this compound-Induced Nrf2 Activation

This compound activates the Nrf2 pathway primarily by disrupting the Keap1-Nrf2 interaction.[6] Computational and in vitro studies suggest that this compound binds directly to the Kelch domain of Keap1.[3][6] This binding event prevents Keap1 from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, stabilizes, and translocates to the nucleus.[3][7] Within the nucleus, Nrf2 binds to the ARE in the promoter regions of numerous target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.[4][8]

Additional proposed mechanisms include this compound-mediated phosphorylation of Nrf2 via the ERK signaling pathway, which can also lead to its dissociation from Keap1, and the stimulation of p62 binding to Keap1, which enhances Nrf2 activation.[7]

Caption: this compound inhibits Keap1, allowing Nrf2 translocation and gene activation.
Quantitative Data: Nrf2 Target Gene Expression

The activation of Nrf2 by this compound leads to a measurable upregulation of its downstream target genes. The following table summarizes findings from a study on human endothelial cells under a hyperglycemic microenvironment (HGM), demonstrating the reversal of gene suppression by this compound.

GeneFunctionFold-Change (HGM vs. Control)Fold-Change (PTS Pretreatment + HGM vs. HGM)Reference
NQO1 NAD(P)H Quinone Dehydrogenase 1▼ 3.0-fold (p < 0.01)▲ Increased[9]
SOD2 Superoxide Dismutase 2▼ 5.0-fold (p < 0.05)▲ Increased[9]
CAT Catalase▼ 1.35-fold▲ Increased[9]
HO-1 Heme Oxygenase 1▼ 1.53-fold▲ Increased[9]

Note: "▲ Increased" indicates a statistically significant upregulation compared to the HGM-only group, though specific fold-change values were not provided in the source text.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

Confirming the nuclear translocation of Nrf2 is a key experiment to validate pathway activation. The following protocol is a representative methodology based on standard laboratory practices.[10][11]

Objective: To quantify the relative abundance of Nrf2 protein in the cytoplasmic and nuclear fractions of cells treated with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HepG2, or human endothelial cells) in appropriate culture dishes and allow them to adhere overnight.[3][9][10]

  • Treat cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).[9][10]

2. Nuclear and Cytoplasmic Fractionation:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Scrape cells into a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease/phosphatase inhibitors).

  • Incubate on ice for 15 minutes to allow cells to swell.

  • Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously to lyse the cell membrane.

  • Centrifuge at low speed (e.g., 3,000 x g) for 10 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction .

  • Wash the remaining nuclear pellet with lysis buffer.

  • Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nucleus.

  • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The resulting supernatant is the nuclear fraction .

3. Protein Quantification:

  • Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.

4. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli buffer.

  • Separate proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Also, probe for loading controls: β-actin or α-tubulin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

  • Quantify band intensities using densitometry software. Normalize Nrf2 intensity to the respective loading control for each fraction.

  • Calculate the nuclear-to-cytoplasmic ratio of Nrf2 to demonstrate translocation.[9]

The SIRT1 Longevity Pathway

SIRT1 is a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism, stress resistance, and longevity.[12] It targets a wide range of proteins, including transcription factors and histones, to modulate gene expression in response to the cell's energy status.[12] this compound is a known activator of SIRT1, contributing significantly to its health benefits.[4][13]

Mechanism of this compound-Induced SIRT1 Activation

This compound directly activates SIRT1's deacetylase activity.[13] This activation is crucial for its downstream effects. Once activated, SIRT1 can deacetylate and thereby modulate the activity of several key proteins involved in mitochondrial biogenesis and stress response:

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): SIRT1 deacetylates PGC-1α, a master regulator of mitochondrial biogenesis.[14] This activation leads to the expression of downstream factors like Nuclear Respiratory Factor 1 (NRF1) and Uncoupling Protein 2 (UCP2), enhancing mitochondrial function and thermogenesis.[14][15]

  • FOXO1 (Forkhead box protein O1): By deacetylating FOXO1, SIRT1 influences the expression of genes involved in stress resistance and metabolism.[16]

  • p53: SIRT1 can deacetylate the tumor suppressor protein p53, thereby inhibiting apoptosis and cellular senescence.[12][16]

Studies have also shown that this compound can activate SIRT1 indirectly by activating AMP-activated protein kinase (AMPK), which in turn can increase cellular NAD+ levels, the essential cofactor for SIRT1 activity.[17]

SIRT1_Pathway This compound-Mediated SIRT1 Activation cluster_targets SIRT1 Targets cluster_outcomes Cellular Outcomes PTS This compound AMPK AMPK PTS->AMPK activates SIRT1 SIRT1 PTS->SIRT1 directly activates AMPK->SIRT1 activates (via NAD+) PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates p53 p53 SIRT1->p53 deacetylates Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance FOXO1->Stress Apoptosis Apoptosis Inhibition p53->Apoptosis

Caption: this compound activates SIRT1, leading to deacetylation of key targets.
Quantitative Data: SIRT1 Pathway Modulation

The following table presents data from a study on doxorubicin (B1662922) (DOX)-induced cardiotoxicity in H9c2 cells, showing this compound's ability to counteract DOX-induced damage via the SIRT1/PGC-1α axis.

Protein TargetCondition: DOX (1 µM)Condition: DOX + this compoundMechanismReference
p-AMPK ▼ Significantly Inhibited▲ Preserved/RestoredAMPK Activation[14]
SIRT1 ▼ Decreased Expression▲ Preserved/RestoredSIRT1 Activation[14]
PGC-1α ▼ Downregulated▲ Dramatically PreservedPGC-1α Activation[14]
NRF1 ▼ Downregulated▲ Preserved/RestoredMitochondrial Biogenesis[14]
UCP2 ▼ Downregulated▲ Preserved/RestoredMitochondrial Function[14]
Experimental Protocol: Fluorometric SIRT1 Activity Assay

This protocol describes a common in vitro method to directly measure the deacetylase activity of SIRT1 and assess the effect of compounds like this compound.[18][19]

Objective: To quantify the enzymatic activity of recombinant human SIRT1 in the presence or absence of this compound.

1. Reagent Preparation:

  • SIRT1 Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Recombinant Human SIRT1: Dilute to a working concentration in ice-cold assay buffer. Keep on ice.

  • Fluorogenic Substrate: Use a commercially available acetylated peptide substrate conjugated to a fluorophore (e.g., a p53-derived peptide with an aminomethylcoumarin (AMC) group). Dilute in assay buffer.

  • NAD+ Solution: Prepare a working solution of NAD+ in assay buffer. This is the essential cofactor for the reaction.

  • Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions. The final DMSO concentration in the assay should be ≤1%.

  • Developer Solution: This solution contains a protease that cleaves the deacetylated substrate to release the fluorophore.

  • Stop Solution/Inhibitor Control: Use a known SIRT1 inhibitor like Nicotinamide for a positive inhibition control.

2. Assay Procedure:

  • Set up the assay in a 96-well black, flat-bottom plate.

  • Add assay buffer, followed by the test compound (this compound dilutions) or vehicle (DMSO) to the appropriate wells.

  • Add the SIRT1 enzyme solution to all wells except "No Enzyme" controls.

  • To initiate the reaction, add a mixture of the Fluorogenic Substrate and NAD+ to all wells.

  • Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Development and Detection:

  • Stop the enzymatic reaction by adding the Developer Solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

4. Data Analysis:

  • Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

  • Calculate the percent activation relative to the vehicle control.

  • Plot the percent activation against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal activation).

Assay_Workflow Workflow for Fluorometric SIRT1 Activity Assay cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Enzymatic Reaction cluster_detect 4. Detection cluster_analysis 5. Data Analysis prep_reagents Prepare Reagents: - SIRT1 Enzyme - Substrate & NAD+ - this compound Dilutions add_pts Add Buffer & this compound/Vehicle prep_reagents->add_pts add_sirt1 Add SIRT1 Enzyme add_pts->add_sirt1 add_sub Initiate with Substrate + NAD+ add_sirt1->add_sub incubate1 Incubate at 37°C (30-60 min) add_sub->incubate1 add_dev Add Developer Solution incubate1->add_dev incubate2 Incubate at 37°C (15-30 min) add_dev->incubate2 read_fluor Read Fluorescence (Ex: 350nm, Em: 460nm) incubate2->read_fluor calc Calculate % Activation Determine EC50 read_fluor->calc

Caption: A step-by-step workflow for the in vitro SIRT1 activity assay.

Pharmacokinetic Advantages of this compound

A critical aspect for any therapeutic agent is its pharmacokinetic profile. This compound demonstrates significant advantages over its parent compound, resveratrol, primarily due to its higher bioavailability.[20] This is attributed to its two methoxy (B1213986) groups, which increase lipophilicity and metabolic stability, reducing its susceptibility to rapid first-pass metabolism (glucuronidation) in the liver.[2][21]

Comparative Pharmacokinetic Data (Rat Model)

The following table summarizes key pharmacokinetic parameters from a head-to-head comparison in rats, highlighting the superior profile of this compound.

Pharmacokinetic ParameterResveratrolThis compoundSpeciesReference
Oral Bioavailability (%) ~20%~80%Rat[20][22]
Half-life (t½) (hours) ~0.23 (14 minutes)~1.75 (105 minutes)Rat[22]
Peak Plasma Conc. (Cmax) LowerMarkedly HigherRat[22]

These data underscore that at equimolar oral doses, this compound achieves much higher and more sustained plasma concentrations, suggesting it may have greater in vivo efficacy.[20]

Conclusion

This compound is a potent natural compound that modulates two of the most critical cellular pathways for managing oxidative stress and promoting longevity: the Nrf2 and SIRT1 pathways. Its mechanism of action involves direct interaction with key regulatory proteins like Keap1 and SIRT1, leading to the robust activation of downstream antioxidant and metabolic genes. This potent bioactivity is coupled with a superior pharmacokinetic profile compared to other stilbenoids, making it an attractive candidate for further research and development in the context of age-related and oxidative stress-driven diseases. The experimental frameworks provided herein offer a basis for the continued investigation and validation of this compound's therapeutic potential.

References

Pterostilbene's Anti-Inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913) found predominantly in blueberries, has garnered significant scientific attention for its potent anti-inflammatory, antioxidant, and anticarcinogenic properties.[1][2] Its superior bioavailability and metabolic stability compared to resveratrol enhance its therapeutic potential.[2][3] Chronic inflammation is a key pathological factor in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, diabetes, and cancer.[2][4] this compound exerts its anti-inflammatory effects by modulating a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core molecular pathways targeted by this compound, supported by quantitative data from recent studies, detailed experimental protocols, and comprehensive visual diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound's efficacy stems from its ability to interact with multiple key nodes within the inflammatory cascade. It primarily functions by inhibiting pro-inflammatory pathways while simultaneously activating cytoprotective antioxidant responses.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus.[7]

This compound effectively suppresses this pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[5] This blockade leads to a significant reduction in the expression of NF-κB target genes, such as TNF-α, IL-1β, and IL-6.[1][8]

NF-kB_Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_Release NF-κB (p65) Release & Nuclear Translocation IkBa_p->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_Release->Gene_Expression This compound This compound This compound->IKK This compound->IkBa_p

This compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[5][9] Activation of these kinases leads to the phosphorylation of transcription factors like activator protein-1 (AP-1), which further drives the expression of inflammatory genes.[7]

Studies have demonstrated that this compound's anti-inflammatory action is significantly mediated through the inhibition of the p38 MAPK cascade.[10][11] In various cell models, this compound has been shown to dose-dependently block the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[6][9]

MAPK_Pathway Stimulus Inflammatory Stimuli (Cytokines, LPS) MAPKKK Upstream Kinases Stimulus->MAPKKK p38 p38 Phosphorylation MAPKKK->p38 ERK ERK Phosphorylation MAPKKK->ERK JNK JNK Phosphorylation MAPKKK->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression This compound This compound This compound->p38 This compound->ERK This compound->JNK

This compound inhibits multiple MAPK signaling cascades.
Nrf2/HO-1 Antioxidant Response Pathway

In contrast to its inhibitory roles, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant defenses.[12][13] Under basal conditions, Nrf2 is held in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[12] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and glutathione-related enzymes.[13][14] By bolstering the cell's antioxidant capacity, this compound mitigates the oxidative stress that often triggers and exacerbates inflammatory responses.[12][15]

Nrf2_Pathway This compound This compound Nrf2_Release Nrf2 Dissociation & Nuclear Translocation This compound->Nrf2_Release Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) Nrf2_Keap1->Nrf2_Release Nrf2_ARE Nrf2 Binding to ARE Nrf2_Release->Nrf2_ARE Gene_Expression Antioxidant Gene Expression (HO-1, GR) Nrf2_ARE->Gene_Expression Anti_Inflammation Reduced Oxidative Stress & Inflammation Gene_Expression->Anti_Inflammation

This compound activates the protective Nrf2 pathway.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the highly pro-inflammatory cytokine IL-1β via caspase-1.[16] Its aberrant activation is implicated in a wide range of inflammatory diseases. This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome.[1][17] It appears to interfere with the assembly of the complex, thereby preventing the activation of caspase-1 and the subsequent cleavage and secretion of IL-1β.[16][18]

NLRP3_Pathway Stimulus1 Priming Signal (LPS) Priming ↑ Pro-IL-1β, NLRP3 (via NF-κB) Stimulus1->Priming Stimulus2 Activation Signal (ATP, Nigericin) Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Stimulus2->Assembly Priming->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 IL1b IL-1β Maturation & Secretion Casp1->IL1b This compound This compound This compound->Assembly

This compound inhibits NLRP3 inflammasome activation.
Sirtuin 1 (SIRT1) Pathway

SIRT1 is a NAD+-dependent deacetylase that regulates metabolism, cellular stress responses, and inflammation.[4] this compound is a known activator of SIRT1.[1][13] One of the key anti-inflammatory mechanisms of SIRT1 activation is the direct deacetylation of the NF-κB p65 subunit, which inhibits its transcriptional activity.[13] By activating SIRT1, this compound adds another layer of control over NF-κB-mediated inflammation.[19]

SIRT1_Pathway This compound This compound SIRT1 SIRT1 Activation This compound->SIRT1 NFkB_deacetyl NF-κB p65 (Deacetylated, Inactive) SIRT1->NFkB_deacetyl NFkB_p65 NF-κB p65 (Acetylated, Active) NFkB_p65->NFkB_deacetyl Deacetylation Inflammation_Down ↓ Pro-inflammatory Gene Expression NFkB_deacetyl->Inflammation_Down JAK_STAT_Pathway Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK_p JAK Phosphorylation (JAK2) Receptor->JAK_p STAT_p STAT Phosphorylation (STAT3) JAK_p->STAT_p STAT_dimer STAT Dimerization & Nuclear Translocation STAT_p->STAT_dimer Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression This compound This compound This compound->JAK_p This compound->STAT_p Experimental_Workflow Culture Cell Culture (e.g., RAW 264.7) Pretreat Pre-treatment with This compound Culture->Pretreat Stimulate Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Collect Sample Collection (Supernatant, Cell Lysate) Incubate->Collect Analysis Downstream Analysis Collect->Analysis ELISA ELISA (Cytokines) Analysis->ELISA WB Western Blot (Proteins) Analysis->WB qPCR qRT-PCR (mRNA) Analysis->qPCR

References

Pterostilbene's Dichotomous Role in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913) found predominantly in blueberries, has garnered significant attention for its potent pharmacological activities, including its profound influence on programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the dual roles of this compound as both a promoter and an inhibitor of apoptosis, contingent on the cellular context. We will dissect the molecular signaling pathways it modulates, present quantitative data from various studies, and detail the experimental protocols used to elucidate these effects.

Pro-Apoptotic Effects of this compound in Cancer Cells

In numerous cancer cell lines, this compound has been demonstrated to be a potent inducer of apoptosis, making it a promising candidate for cancer chemoprevention and therapy.[1][2] Its pro-apoptotic activity is mediated through a multi-pronged attack on key cellular signaling pathways that govern cell survival and death.

Key Signaling Pathways in this compound-Induced Apoptosis

1. Intrinsic (Mitochondrial) Pathway: this compound heavily influences the intrinsic apoptotic pathway by modulating the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[4][5]

2. Extrinsic (Death Receptor) Pathway: this compound has also been shown to activate the extrinsic apoptotic pathway. This involves the upregulation of death receptors like Fas and their ligands (FasL).[6] Binding of FasL to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, and subsequently activates the executioner caspase-3.[4]

3. PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of PI3K, Akt, and mTOR.[7][8] Inhibition of this pathway suppresses cell survival signals and promotes apoptosis.

4. MAPK/ERK Pathway: The role of the MAPK/ERK pathway in this compound-induced apoptosis is complex and can be cell-type dependent. In some cancer cells, this compound suppresses the ERK1/2 pathway, which is associated with the induction of apoptosis.[4] In other contexts, sustained activation of the ERK pathway by this compound has also been linked to apoptotic cell death.[9]

5. p53 Signaling: this compound can induce apoptosis through a p53-dependent mechanism. It has been shown to increase the expression of p53, a tumor suppressor protein that can trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax.[10]

6. STAT3 Pathway: this compound has been found to suppress the activation of STAT3, a transcription factor that plays a crucial role in cell survival and proliferation.[11][12] By inhibiting STAT3 phosphorylation, this compound downregulates the expression of STAT3 target genes, including anti-apoptotic proteins like Bcl-2 and Mcl-1.[11]

7. NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1] By blocking the NF-κB signaling pathway, this compound can sensitize cancer cells to apoptosis.[13]

Quantitative Data on Pro-Apoptotic Effects

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
JurkatT-cell Leukemia17.8348
Hut-78T-cell Lymphoma22.7448
T98GGlioma32.9348
LN18Glioma22.3048
U87Glioma46.1848
LN229Glioma37.5648
C6Glioma30.1048
HT-29Colon Cancer~15 - 35.7348
SKOV-3Ovarian Cancer55Not Specified
MOLT4Human Leukemia44Not Specified

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)% Apoptotic Cells (Early + Late)
H520Lung Squamous Cell Carcinoma12.5 - 5048Dose-dependent increase
OVCAR-8Ovarian Cancer50 - 3004815.1% to 99.8%
Caov-3Ovarian Cancer50 - 3004827.1% to 99.7%
MOLT4Human Leukemia440 - 48Time-dependent increase

Anti-Apoptotic Effects of this compound

In contrast to its effects on cancer cells, this compound has been shown to exhibit anti-apoptotic and cytoprotective effects in normal cells and certain disease models, such as atherosclerosis.[14][15] This highlights the context-dependent nature of its biological activities.

Key Signaling Pathways in this compound's Anti-Apoptotic Effects

1. Nrf2 Pathway: In endothelial cells, this compound has been shown to activate the Nrf2 signaling pathway.[14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, this compound can protect cells from oxidative stress-induced apoptosis.

2. NF-κB Pathway: In the context of atherosclerosis, this compound has been found to reduce endothelial cell apoptosis by regulating the Nrf2-mediated TLR-4/MyD88/NF-κB pathway.[14][15] This suggests that in certain non-cancerous settings, modulation of NF-κB by this compound can be protective.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound on apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][17]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[10][18][19]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

The JC-1 assay is used to measure the mitochondrial membrane potential.[4]

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Protocol:

    • Treat cells with this compound as desired.

    • Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 20 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the red and green channels.

    • A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Visualizations

Signaling Pathways

Pterostilbene_Pro_Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathways This compound This compound FasL FasL This compound->FasL + Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 - Bax Bax This compound->Bax + PI3K PI3K This compound->PI3K - NFkB NF-κB This compound->NFkB - STAT3 STAT3 This compound->STAT3 - FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase9->Caspase3 Akt Akt PI3K->Akt Akt->Bcl2 mTOR mTOR Akt->mTOR PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Pro-apoptotic signaling pathways modulated by this compound in cancer cells.

Pterostilbene_Anti_Apoptotic_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Modulation This compound This compound Nrf2 Nrf2 This compound->Nrf2 + TLR4 TLR-4 This compound->TLR4 - OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis ARE Antioxidant Response Element Nrf2->ARE NFkB NF-κB Nrf2->NFkB - CytoprotectiveGenes Cytoprotective Genes ARE->CytoprotectiveGenes CytoprotectiveGenes->OxidativeStress CellSurvival Cell Survival CytoprotectiveGenes->CellSurvival MyD88 MyD88 TLR4->MyD88 MyD88->NFkB NFkB->Apoptosis

Caption: Anti-apoptotic signaling pathways of this compound in normal cells.

Experimental Workflows

MTT_Assay_Workflow Start Seed Cells (96-well plate) Treatment Treat with This compound Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Read Measure Absorbance (490nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

AnnexinV_Workflow Start Treat Cells with This compound Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Conclusion

This compound exhibits a fascinating duality in its effects on apoptosis, acting as a potent pro-apoptotic agent in cancer cells while demonstrating anti-apoptotic and protective properties in normal cells. This dichotomy is rooted in its ability to modulate a wide array of signaling pathways, the net effect of which is highly dependent on the cellular context. For drug development professionals, the selective pro-apoptotic activity of this compound in cancer cells presents a compelling case for its further investigation as a chemotherapeutic or chemopreventive agent. For researchers and scientists, the complex interplay of signaling pathways influenced by this compound offers a rich field for further exploration to fully unravel its therapeutic potential. The data and protocols presented in this guide serve as a comprehensive resource for advancing our understanding and application of this promising natural compound.

References

Pterostilbene's intricate dance with gene expression: A technical guide to its regulatory mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Pterostilbene (B91288): How the Natural Compound Regulates Gene Expression in Health and Disease

This technical guide offers an in-depth exploration of the molecular mechanisms by which this compound, a naturally occurring stilbenoid found in blueberries and grapes, regulates gene expression. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research to provide a comprehensive overview of this compound's impact on key signaling pathways and its potential as a therapeutic agent.

This compound has garnered significant attention for its superior bioavailability compared to its well-known analog, resveratrol.[1] Its influence extends across a spectrum of biological processes, including the modulation of pathways involved in cancer, neuroinflammation, metabolic disorders, and aging. This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to elucidate the complex interplay between this compound and the cellular machinery governing gene expression.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by targeting several crucial signaling pathways, leading to downstream changes in gene expression. The primary pathways identified are the Nrf2, SIRT1, PPARα, NF-κB, and Wnt/β-catenin signaling cascades.

Nrf2 Signaling Pathway: The Antioxidant Response

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. This compound treatment has been shown to promote the nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of a suite of antioxidant and cytoprotective enzymes.

// Node Definitions this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_nucleus [label="Nrf2 (Nuclear)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant & Cytoprotective Genes\n(e.g., HO-1, NQO1, SOD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection &\nAntioxidant Defense", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions this compound -> Keap1_Nrf2 [label="Inhibits interaction", color="#EA4335"]; Keap1_Nrf2 -> Nrf2_nucleus [label="Nrf2 translocates\nto nucleus", color="#34A853"]; Nrf2_nucleus -> ARE [label="Binds to", color="#34A853"]; ARE -> Antioxidant_Genes [label="Activates transcription", color="#34A853"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to", color="#34A853"]; } caption: this compound-mediated activation of the Nrf2 pathway.

SIRT1 Signaling Pathway: A Key Regulator of Metabolism and Longevity

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in cellular regulation, including metabolism, DNA repair, and inflammation.[4] this compound is an activator of SIRT1.[5] By increasing SIRT1 activity, this compound can deacetylate various transcription factors and histones, leading to altered gene expression.[6] For instance, SIRT1 can deacetylate and modulate the activity of transcription factors such as p53 and NF-κB, influencing apoptosis and inflammation, respectively.[6][7]

// Node Definitions this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Genes [label="Apoptosis-related\nGenes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory\nGenes", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions this compound -> SIRT1 [label="Activates", color="#34A853"]; SIRT1 -> p53 [label="Deacetylates", color="#EA4335"]; SIRT1 -> NF_kB [label="Deacetylates", color="#EA4335"]; p53 -> Apoptosis_Genes [label="Regulates", color="#5F6368"]; NF_kB -> Inflammatory_Genes [label="Regulates", color="#5F6368"]; } caption: this compound's activation of SIRT1 and its downstream effects.

PPARα Signaling Pathway: Modulating Lipid Metabolism

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that functions as a major regulator of lipid metabolism.[8] this compound has been identified as a PPARα agonist.[9][10] Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, thereby contributing to this compound's lipid-lowering effects.

// Node Definitions this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#34A853", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#F1F3F4", fontcolor="#202124"]; PPARa_RXR [label="PPARα-RXR\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism_Genes [label="Lipid Metabolism Genes\n(e.g., CPT1, ACO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fatty_Acid_Oxidation [label="Increased Fatty\nAcid Oxidation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions this compound -> PPARa [label="Activates", color="#34A853"]; PPARa -> PPARa_RXR [label="Dimerizes with", color="#34A853"]; RXR -> PPARa_RXR; PPARa_RXR -> PPRE [label="Binds to", color="#34A853"]; PPRE -> Lipid_Metabolism_Genes [label="Activates transcription", color="#34A853"]; Lipid_Metabolism_Genes -> Fatty_Acid_Oxidation [label="Promotes", color="#34A853"]; } caption: this compound as a PPARα agonist in regulating lipid metabolism.

NF-κB Signaling Pathway: An Anti-Inflammatory Role

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[11] this compound has been shown to inhibit the activation of NF-κB.[12] It can suppress the phosphorylation of IκBα, which normally sequesters NF-κB in the cytoplasm.[2] By preventing IκBα degradation, this compound inhibits the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][13]

// Node Definitions this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB (Nuclear)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(e.g., TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions this compound -> IKK [label="Inhibits", color="#EA4335"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα", color="#EA4335"]; IkBa_NFkB -> NFkB_nucleus [label="NF-κB translocates\nto nucleus", color="#34A853"]; NFkB_nucleus -> Inflammatory_Genes [label="Activates transcription", color="#34A853"]; Inflammatory_Genes -> Inflammation [label="Promotes", color="#34A853"]; } caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway: Implications in Cancer

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. This compound has been found to downregulate the expression of β-catenin and its downstream targets, cyclin D1 and c-MYC, in colon cancer cells.[14][15] By promoting the degradation of β-catenin, this compound prevents its accumulation in the nucleus, thereby inhibiting the transcription of genes that drive cell proliferation.[14]

// Node Definitions this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B_catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; B_catenin_nucleus [label="β-catenin (Nuclear)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Genes\n(e.g., Cyclin D1, c-MYC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions this compound -> B_catenin [label="Promotes degradation", color="#EA4335"]; B_catenin -> B_catenin_nucleus [label="Translocates to nucleus", color="#34A853"]; B_catenin_nucleus -> TCF_LEF [label="Binds to", color="#34A853"]; TCF_LEF -> Target_Genes [label="Activates transcription", color="#34A853"]; Target_Genes -> Cell_Proliferation [label="Promotes", color="#34A853"]; } caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Quantitative Analysis of this compound-Induced Gene Expression Changes

The following tables summarize the quantitative changes in gene and protein expression observed in various studies following this compound treatment.

Table 1: this compound's Effect on Nrf2 Pathway Gene and Protein Expression

Gene/ProteinCell/Tissue TypeTreatment ConditionsFold Change/EffectReference
Nrf2 (nuclear)Human keratinocytesThis compound (3.75-15 µM)Dose-dependent increase[3]
HO-1Human keratinocytesThis compound (3.75-15 µM)Dose-dependent increase[3]
NQO1Human keratinocytesThis compound (3.75-15 µM)Dose-dependent increase[3]
SOD2Colon cancer cellsThis compound5.7-fold increase in activity[16]
GPx, GR, GSHProstate cancer cellsThis compound1.4 to 2.1-fold increase[16]

Table 2: this compound's Effect on Inflammatory and Apoptotic Gene and Protein Expression

Gene/ProteinCell/Tissue TypeTreatment ConditionsFold Change/EffectReference
TNF-α, IL-1β, IL-6RAW 264.7 macrophagesThis compound + LTASignificant decrease[12]
iNOS, COX-2HT-29 colon cancer cellsThis compound + CytokinesSignificant suppression[17]
β-cateninHT-29 colon cancer cellsThis compound (50 µM)Decreased protein levels[14]
Cyclin D1, c-MYCHT-29 colon cancer cellsThis compound (50 µM)Decreased protein levels[14]
Bax, Caspase-3Aging chicken ovariesThis compound supplementationDecreased expression[18]
Bcl-2Aging chicken ovariesThis compound supplementationIncreased expression[18]

Detailed Experimental Protocols

To facilitate further research, this section outlines common experimental protocols for investigating the effects of this compound on gene expression.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, HT-29 colon cancer cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).[3][15]

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing culture medium with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.[19]

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[19]

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[18]

  • qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and a SYBR Green-based or probe-based detection method. Use gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[18]

  • Data Analysis: Calculate the relative gene expression using the comparative cycle threshold (2^-ΔΔCt) method.[18]

// Node Definitions Cell_Treatment [label="Cell Treatment with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#FBBC05", fontcolor="#202124"]; qRT_PCR [label="Quantitative Real-Time PCR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis (2^-ΔΔCt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Relative Gene Expression", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Cell_Treatment -> RNA_Extraction [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; cDNA_Synthesis -> qRT_PCR [color="#5F6368"]; qRT_PCR -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Gene_Expression [color="#5F6368"]; } caption: A generalized workflow for qRT-PCR analysis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

// Node Definitions Protein_Extraction [label="Protein Extraction from\nTreated Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Transfer [label="Protein Transfer to Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antibody_Incubation [label="Primary & Secondary\nAntibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Protein_Extraction -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Protein_Transfer [color="#5F6368"]; Protein_Transfer -> Blocking [color="#5F6368"]; Blocking -> Antibody_Incubation [color="#5F6368"]; Antibody_Incubation -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } caption: A standard workflow for Western blot analysis.

Conclusion

This compound is a multifaceted natural compound that regulates gene expression through its interaction with several key signaling pathways. Its ability to activate the Nrf2 and SIRT1 pathways, act as a PPARα agonist, and inhibit the NF-κB and Wnt/β-catenin pathways underscores its therapeutic potential in a wide range of diseases. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration of this compound's promising role in drug discovery and development. Further investigation into the intricate crosstalk between these pathways and the identification of novel molecular targets will undoubtedly pave the way for innovative therapeutic strategies.

References

A Technical Guide to the Cellular Uptake and Transport Mechanisms of Pterostilbene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) is a natural stilbenoid and a structural analog of resveratrol (B1683913). Found in blueberries and Pterocarpus marsupium heartwood, it has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects[1][2]. A key distinction of this compound is its superior pharmacokinetic profile compared to resveratrol. The primary structural difference—the presence of two methoxy (B1213986) groups in place of hydroxyl groups—increases its lipophilicity and metabolic stability[3][4]. This results in significantly higher oral bioavailability (approximately 80% for this compound vs. 20% for resveratrol) and a longer plasma half-life, making it a more promising candidate for therapeutic development[3]. Understanding the mechanisms governing its cellular uptake and transport is critical for optimizing its therapeutic application and developing targeted drug delivery systems.

Mechanisms of Cellular Transport

The cellular uptake of this compound is a multifaceted process primarily dictated by its physicochemical properties. Evidence points to a combination of passive diffusion and carrier-mediated transport.

Passive Diffusion

The principal mechanism for this compound's entry into cells is believed to be passive diffusion, driven by a concentration gradient across the plasma membrane. This is largely attributed to its chemical structure. The two methoxy groups enhance its lipophilic (fat-soluble) nature, which facilitates easier passage through the lipid bilayer of cell membranes[1][3]. This high lipophilicity is a key factor in its increased oral absorption and greater potential for cellular uptake compared to resveratrol[3]. This property also enables this compound to efficiently cross biological barriers, including the blood-brain barrier[2].

Carrier-Mediated Transport

While passive diffusion is a major contributor, evidence suggests the involvement of membrane transporters in the cellular uptake of this compound and its derivatives.

  • H+-Dependent Transporters: Studies utilizing Caco-2 cells, an in vitro model for human intestinal absorption, have shown that the absorption of a this compound-isoleucine prodrug involves not only passive diffusion but also H+-dependent transporters such as Peptide Transporter 1 (PepT1) and Organic Anion-Transporting Polypeptides (OATPs) located on the apical membrane of intestinal cells[1].

  • ABC Transporters: this compound has been shown to interact with ATP-binding cassette (ABC) transporters. Specifically, it can inhibit the function of Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), a well-known efflux pump that expels xenobiotics from cells[5][6]. By inhibiting MDR1, this compound may increase the intracellular concentration of itself or co-administered drugs that are substrates of this pump, potentially overcoming certain forms of drug resistance[5][7]. While its role as an inhibitor is documented, further research is needed to confirm if this compound is also a substrate for efflux by MDR1 or other ABC transporters.

Quantitative Analysis of this compound Transport

Table 1: Comparative Cellular Accumulation of this compound vs. Resveratrol This table summarizes the relative intracellular concentration, represented by the Area Under the Curve (AUC), of this compound compared to resveratrol in various human cancer cell lines.

Cell LineFold Increase in AUC (this compound vs. Resveratrol)Citation
Caco-2 (Colon)2.6x[1]
HT29 (Colon)4.1x[1]
HCT116 (Colon)2.2x[1]

Table 2: Apparent Permeability (Papp) Coefficients of Resveratrol and Other Stilbenes in Caco-2 Cells Specific Papp values for this compound are not available in the reviewed literature. However, data from resveratrol and other stilbenoids provide a valuable benchmark for classifying intestinal permeability. A Papp value >10 × 10⁻⁶ cm/s typically indicates high permeability and absorption in humans[8]. Given this compound's higher bioavailability, its Papp value is expected to be in the high permeability range.

CompoundDirectionPapp (× 10⁻⁶ cm/s)ClassificationCitation
ResveratrolAP → BL20.0High Permeability[9]
ResveratrolAP → BL9.99Moderate-High Permeability[10]
RhapontigeninAP → BL1.44Low-Moderate Permeability[10]
Piceid (Resveratrol glucoside)AP → BL0.11Low Permeability[10]
Rhaponticin (Rhapontigenin glucoside)AP → BL0.65Low Permeability[10]
Note: AP → BL refers to transport from the apical (intestinal lumen) to the basolateral (bloodstream) side.

Experimental Protocols for Studying Cellular Uptake

Standardized in vitro assays are essential for quantifying the transport and permeability of compounds like this compound. The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption.

Caco-2 Cell Permeability Assay

This protocol provides a generalized methodology for assessing the bidirectional transport of a test compound across a differentiated Caco-2 cell monolayer.

  • Cell Seeding and Differentiation:

    • Caco-2 cells are seeded onto semi-permeable Transwell® filter inserts (e.g., 0.4 µm pore size) in multi-well plates[11][12].

    • Cells are cultured for approximately 21 days in a suitable medium (e.g., DMEM with 10% FBS, NEAA, and P/S) at 37°C in a humidified 5% CO₂ atmosphere[13][14]. This extended culture period allows the cells to differentiate into a polarized monolayer that forms tight junctions and expresses transporters, mimicking the intestinal epithelium[12][14].

  • Monolayer Integrity Verification:

    • Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter[11][14]. TEER values should be above a predetermined threshold (e.g., ≥300 Ω·cm²) to ensure tight junctions are properly formed[14].

    • Alternatively, the passage of a low-permeability fluorescent marker like Lucifer Yellow can be measured to confirm monolayer integrity[12].

  • Transport Experiment:

    • The cell monolayers are washed and equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[13][14].

    • For absorptive transport (Apical to Basolateral, A→B): The test compound (e.g., 10 µM this compound) is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment[11].

    • For efflux transport (Basolateral to Apical, B→A): The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment[11].

    • The plate is incubated at 37°C with gentle agitation for a defined period (e.g., 2 hours)[11][15].

  • Sample Analysis and Calculation:

    • At the end of the incubation, samples are collected from both donor and receiver compartments[15].

    • The concentration of the compound in each sample is quantified using an appropriate analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[9].

    • The apparent permeability coefficient (Papp) is calculated using the following equation[12]: Papp (cm/s) = (dQ/dt) / (A × C₀)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver compartment (e.g., µmol/s).

        • A is the surface area of the filter membrane (cm²).

        • C₀ is the initial concentration of the compound in the donor compartment (e.g., µmol/cm³).

  • Efflux Ratio Calculation:

    • The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters[8].

Cellular Uptake Inhibition Assay

This assay helps to identify the involvement of specific transporters in the uptake of a compound.

  • Cell Culture: Cells (e.g., Caco-2, HT29, or a cell line overexpressing a specific transporter) are seeded in multi-well plates and grown to near confluence[16].

  • Pre-incubation with Inhibitor: On the day of the assay, the growth medium is replaced with a transport buffer. Cells are then pre-incubated with a known transporter inhibitor (or a vehicle control) for a short period (e.g., 30 minutes)[16].

  • Uptake Initiation: The test compound (e.g., radiolabeled or fluorescently tagged this compound) is added to initiate the uptake process, and the cells are incubated for a predetermined time[16].

  • Termination and Lysis: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove any unbound compound. The cells are then lysed to release the intracellular contents[16].

  • Quantification: The amount of compound accumulated inside the cells is quantified (e.g., by scintillation counting for radiolabeled compounds or fluorescence measurement). A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of the targeted transporter.

Visualizing Transport Mechanisms and Workflows

pterostilbene_transport cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Cytosol transporter1 OATP Transporter PTS_in This compound transporter1->PTS_in Carrier-Mediated Transport transporter2 PepT1 Transporter transporter2->PTS_in PTS_out This compound PTS_out->transporter1 PTS_out->transporter2 PTS_out->PTS_in  Passive Diffusion (High Lipophilicity)

caco2_workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days (Allow differentiation) A->B C Verify Monolayer Integrity (Measure TEER) B->C D Add this compound to Apical (Donor) Side C->D E Incubate at 37°C (e.g., 2 hours) D->E F Collect samples from Apical & Basolateral sides E->F G Quantify this compound (LC-MS/MS) F->G H Calculate Papp & Efflux Ratio G->H

Conclusion and Future Directions

The cellular transport of this compound is predominantly driven by its high lipophilicity, facilitating efficient passive diffusion across cell membranes. This characteristic underpins its superior bioavailability compared to resveratrol. Additionally, carrier-mediated processes involving transporters like OATPs and PepT1 contribute to its absorption, while its interaction with efflux pumps such as MDR1 may influence its net intracellular accumulation and present opportunities for overcoming multidrug resistance.

Despite this understanding, significant gaps remain. There is a notable lack of specific transport kinetic data (Kₘ, Vₘₐₓ) and directly measured permeability coefficients (Papp) for this compound itself. Future research should focus on:

  • Kinetic Studies: Performing detailed kinetic analyses to determine the Kₘ and Vₘₐₓ values for this compound uptake in various cell types.

  • Transporter Identification: Systematically screening for other potential transporters (e.g., GLUTs, other ABC and SLC family members) that may be involved in this compound transport.

  • Regulatory Pathways: Investigating the signaling pathways that may regulate the expression and activity of these transporters, which could be modulated to enhance therapeutic delivery.

A more profound understanding of these transport mechanisms will be invaluable for the rational design of this compound-based therapeutics and delivery systems, ultimately helping to fully realize its clinical potential.

References

Pterostilbene's Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterostilbene (B91288), a natural analog of resveratrol, has garnered significant attention for its potential therapeutic benefits, largely attributed to its potent antioxidant and anti-inflammatory properties. With superior bioavailability compared to resveratrol, this compound presents a promising avenue for interventions in age-related and metabolic diseases where mitochondrial dysfunction is a key pathological feature. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, consolidating quantitative data from preclinical studies, detailing key experimental methodologies, and visualizing the underlying molecular pathways. The evidence presented herein underscores this compound's role as a robust activator of mitochondrial biogenesis, a modulator of mitochondrial dynamics, and a suppressor of mitochondrial oxidative stress, primarily through the activation of the SIRT1/PGC-1α and Nrf2 signaling pathways.

Core Mechanisms of this compound in Mitochondrial Function

This compound exerts its beneficial effects on mitochondria through a multi-faceted approach, primarily by activating two critical signaling pathways:

  • SIRT1/PGC-1α Pathway: this compound is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a master regulator of cellular metabolism and longevity.[1][2][3] Activated SIRT1 deacetylates and subsequently activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3][4] PGC-1α is a transcriptional coactivator that stimulates mitochondrial biogenesis and respiration.[4] This pathway ultimately leads to an increase in the number and functional capacity of mitochondria.

  • Nrf2 Antioxidant Response Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5][6][7][8] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of endogenous antioxidants such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, thereby protecting mitochondria from oxidative damage.[5][6][7]

Quantitative Effects of this compound on Mitochondrial Parameters

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on key mitochondrial functions.

Table 1: Effects of this compound on Mitochondrial Respiration

Cell/Animal ModelThis compound Concentration/DoseAssayParameter MeasuredResultReference
Human Keratinocytes (HaCaT)15 µMSeahorse XFBasal RespirationNot specified[7]
Human Keratinocytes (HaCaT)15 µMSeahorse XFMaximal RespirationNot specified[7]
Mutant Human Fibroblasts1 µM (in cocktail)Seahorse XFOxygen Consumption Rate (OCR)Significantly restored in all mutant cell lines[9]

Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell/Animal ModelThis compound Concentration/DoseAssayResultReference
Human Keratinocytes (HaCaT)7.5, 15, 30 µMJC-1Effective recovery of NaAsO2-induced ΔΨm depolarization[7]
Primary Cortical NeuronsNot specifiedNot specifiedDrop in ΔΨm reversed by this compound[10]

Table 3: Effects of this compound on Reactive Oxygen Species (ROS) Production

Cell/Animal ModelThis compound Concentration/DoseAssayResultReference
Human Keratinocytes (HaCaT)7.5, 15, 30 µMDCFH-DADecreased NaAsO2-induced ROS generation[7]
Primary Spinal Cord NeuronsNot specifiedDCFDA and MitoSOXSignificantly attenuated H2O2-induced increase in ROS production[11]
Yeast (S. cerevisiae)120 µMDCFH-DAMaximized ROS production at this concentration[12]
Neonatal Rats (Ischemic Brain Injury)50 mg/kgNot specifiedEfficiently decreased ROS production[5]

Table 4: Effects of this compound on Nrf2 and Downstream Antioxidant Enzymes

Cell/Animal ModelThis compound Concentration/DoseParameter MeasuredResultReference
Neonatal Rats (Ischemic Brain Injury)50 mg/kgNrf2 expressionIncreased to 140 ± 5.12% vs. normal control[5]
Neonatal Rats (Ischemic Brain Injury)50 mg/kgHO-1 expressionIncreased to 168.92% vs. 137.7% in HI control[5]
Endothelial Cells (Hyperglycemic)10 µMNrf2 protein expression1.8-fold increase (p < 0.001)[6]
Human Keratinocytes (HaCaT)5 and 10 µMNrf2 nuclear translocationIncreased as the concentration of Pter increased[13]

Table 5: Effects of this compound on SIRT1/PGC-1α Pathway Components

Cell/Animal ModelThis compound Concentration/DoseParameter MeasuredResultReference
H9c2 cells (Doxorubicin-treated)10 µMSIRT1 expressionMarkedly increased[4]
H9c2 cells (Doxorubicin-treated)10 µMPGC-1α expressionMarkedly increased[4]
H9c2 cells (Doxorubicin-treated)10 µMAcetylated PGC-1α levelMarkedly decreased[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR) of living cells in real-time to assess key parameters of mitochondrial function. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone/antimycin A), a complete profile of mitochondrial respiration can be obtained.[14][15]

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 2 x 10^4 to 4 x 10^4 cells per well for a 96-well plate).[14]

    • Culture overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a non-CO2 incubator at 37°C.[14][16]

  • Assay Preparation:

    • On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate). Warm to 37°C and adjust pH to 7.4.[14][15]

    • Remove the cell culture plate from the incubator, wash the cells twice with the pre-warmed Seahorse XF assay medium, and add the final volume of assay medium to each well.

    • Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[14]

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with the cell culture plate and start the assay.[14]

    • The instrument will measure baseline OCR, then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[2][17][18]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells on coverslips or in appropriate multi-well plates to the desired confluence.

    • Treat the cells with this compound or control vehicle for the desired time.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.[17]

    • Remove the treatment medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2][17]

  • Washing and Imaging/Flow Cytometry:

    • Aspirate the JC-1 solution and wash the cells with pre-warmed assay buffer.[17]

    • For microscopy, immediately image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.[2]

    • For flow cytometry, harvest the cells, resuspend them in assay buffer, and analyze them on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[2]

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.[19][20][21]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate or other suitable culture vessel.

    • Treat cells with this compound or control vehicle.

  • DCFH-DA Loading:

    • Prepare a fresh working solution of DCFH-DA (typically 10-50 µM) in serum-free medium or buffer.[19]

    • Remove the treatment medium, wash the cells, and add the DCFH-DA working solution.

    • Incubate for 30-60 minutes at 37°C in the dark.[19][21]

  • Measurement:

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[20][21]

Analysis of Nrf2 Nuclear Translocation by Western Blot

Principle: Western blotting is used to detect the presence and relative abundance of Nrf2 protein in nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level relative to the cytoplasmic level indicates its activation and translocation.

Protocol:

  • Cell Lysis and Subcellular Fractionation:

    • Following treatment with this compound, harvest the cells.

    • Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol.

    • Determine the protein concentration of each fraction using a BCA assay.[22]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each fraction by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to verify the purity of the fractions and for loading control.[22][23]

Visualization of PGC-1α Localization by Immunofluorescence

Principle: Immunofluorescence allows for the visualization of the subcellular localization of PGC-1α. An increase in the nuclear staining of PGC-1α indicates its translocation and activation.[1]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with this compound.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with a detergent such as 0.1% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes.[1]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 30-60 minutes.[22]

    • Incubate with a primary antibody against PGC-1α overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[1]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a nuclear stain like DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of PGC-1α translocation.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Pterostilbene_SIRT1_PGC1a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a_Ac PGC-1α (acetylated) [Inactive] SIRT1->PGC1a_Ac Deacetylates PGC1a PGC-1α (deacetylated) [Active] PGC1a_Ac->PGC1a NRF1_2 NRF1, NRF2 PGC1a->NRF1_2 Co-activates TFAM TFAM PGC1a->TFAM Co-activates Mito_Biogenesis Mitochondrial Biogenesis NRF1_2->Mito_Biogenesis TFAM->Mito_Biogenesis Mito_Respiration Increased Mitochondrial Respiration Mito_Biogenesis->Mito_Respiration

This compound activates the SIRT1/PGC-1α pathway to promote mitochondrial biogenesis.

Pterostilbene_Nrf2_Pathway cluster_0 This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Activates transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response Nrf2_n Nrf2 Nrf2_n->ARE Binds to

This compound activates the Nrf2 antioxidant response pathway.

Seahorse_Mito_Stress_Test_Workflow Start Start: Seed cells in XF microplate Hydrate Hydrate Sensor Cartridge (Overnight) Start->Hydrate Prepare_Media Prepare Assay Medium & Treat Cells Start->Prepare_Media Calibrate Load Inhibitors & Calibrate Instrument Hydrate->Calibrate Equilibrate Equilibrate Plate (non-CO2 incubator) Prepare_Media->Equilibrate Equilibrate->Calibrate Run_Assay Run Mito Stress Test Assay Calibrate->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

Experimental workflow for the Seahorse XF Mito Stress Test.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent modulator of mitochondrial function. Its ability to enhance mitochondrial biogenesis, improve respiratory capacity, and mitigate oxidative stress through the SIRT1/PGC-1α and Nrf2 pathways highlights its therapeutic potential for a range of mitochondrial-associated diseases. The quantitative data presented, while compelling, is derived from preclinical models. Future research, including well-designed clinical trials, is imperative to validate these findings in humans. Further investigation into the effects of this compound on mitochondrial dynamics (fusion and fission) and mitophagy would also provide a more complete understanding of its mechanism of action. For drug development professionals, this compound and its derivatives represent a promising class of compounds for targeting mitochondrial dysfunction in various pathological conditions.

References

Pterostilbene Pharmacokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288), a naturally occurring dimethylated analog of resveratrol (B1683913), has garnered significant scientific interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Compared to resveratrol, this compound exhibits superior oral bioavailability and metabolic stability, making it a more promising candidate for clinical development.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME). The information is presented to aid researchers and drug development professionals in designing and interpreting preclinical studies.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several animal models, primarily in rats and mice. The following tables summarize key pharmacokinetic parameters from various studies, categorized by administration route.

Oral Administration

Oral administration is the most common route for evaluating the therapeutic potential of this compound. Its bioavailability is notably higher than that of resveratrol, which is often attributed to its two methoxy (B1213986) groups that increase lipophilicity and reduce first-pass metabolism.[3][5]

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rodents

Animal ModelDose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)Reference(s)
Sprague-Dawley Rats15Suspension---15.9 ± 7.8[6]
Sprague-Dawley Rats152-hydroxypropyl-β-cyclodextrin solution---59.2 ± 19.6[6]
Sprague-Dawley Rats560.5% methylcellulose-0.2% Tween 80---~80[3][7]
Sprague-Dawley Rats1680.5% methylcellulose-0.2% Tween 80---~80[3][7]
Wistar Rats88 µmol/kg--~2-~35[8]
C57BL/6 Mice14----11.9[9]
C57BL/6 Mice28----13.9[9]
C57BL/6 Mice56----26.4[9]

Note: '-' indicates data not available in the cited sources.

Intravenous Administration

Intravenous administration studies are crucial for determining the absolute bioavailability and intrinsic clearance of a compound.

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rodents

Animal ModelDose (mg/kg)C0 (ng/mL)t1/2 (h)CL (mL/min/kg or L/h/kg)Vd (L/kg)AUC (ng·h/mL or µg·h/mL)Reference(s)
Sprague-Dawley Rats2.5-1.57 ± 0.3768.2 ± 9.8 mL/min/kg--[6]
Sprague-Dawley Rats11.2----4090 ng·h/mL[3][7]
Sprague-Dawley Rats20-1.73 ± 0.780.960 ± 0.025 L/h/kg2.41 ± 1.1317.5 ± 6.6 µg·h/mL[10][11]
Wistar Rats88 µmol/kg-1.8 ± 0.3---[8]
C57BL/6 Mice10-0.58 ± 0.02(0.014 ± 0.003) x 10³0.674 ± 0.1226.7 ± 8.2 mg·h/L[12]

Note: '-' indicates data not available in the cited sources. Units are presented as reported in the source.

Experimental Protocols

The methodologies employed in pharmacokinetic studies are critical for the interpretation and replication of results. Below are detailed experimental protocols from key studies.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a representative workflow for a comparative oral bioavailability study.[4]

  • Animal Model: Male Sprague-Dawley rats are typically used and are acclimated for at least one week before the experiment.[4]

  • Dosing and Administration:

    • Oral Formulation: this compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.[4]

    • Oral Dose: Administered via oral gavage at a specified dose (e.g., 56 mg/kg).[4]

  • Blood Sampling: Blood samples are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[7][13]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[4]

  • Analytical Method: Plasma concentrations of this compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or UPLC-MS method.[4][9]

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.[4]

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization dosing Oral Gavage Administration (this compound Suspension) acclimatization->dosing blood_collection Time-course Blood Sampling (e.g., 0-24h) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage analysis HPLC-MS/MS or UPLC-MS Analysis sample_storage->analysis pk_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis

Figure 1: Experimental workflow for an in vivo oral bioavailability study of this compound in rats.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines the steps for assessing the in vitro metabolism of this compound.[14][15]

  • Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.[14]

  • Incubation: A reaction mixture is prepared containing rat liver microsomes, a phosphate (B84403) buffer (pH 7.4), and MgCl2. This compound is added to initiate the reaction. A negative control without NADPH is also included.[14]

  • Reaction Initiation and Termination: The reaction is pre-incubated at 37°C, and then NADPH is added to start the metabolic process. The reaction is incubated for various time points.[14]

  • Sample Analysis: The reaction mixture is analyzed by LC/MS to identify and quantify metabolites.[14]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is rapidly absorbed after oral administration in animal models.[12] Its high lipophilicity, due to the presence of two methoxy groups, contributes to its enhanced membrane permeability and absorption compared to resveratrol.[12] The formulation can significantly impact bioavailability; for instance, a solution with 2-hydroxypropyl-β-cyclodextrin substantially increased the bioavailability of this compound in rats compared to a suspension.[6] Fasting has been shown to significantly decrease the oral bioavailability of this compound.[6]

Distribution

Following absorption, this compound is widely distributed throughout the body.[12] Studies in rats have shown that this compound distributes to various tissues, including the liver, kidney, heart, lungs, and brain.[16][17] Notably, intact this compound is the predominant species found in the brain, suggesting it can cross the blood-brain barrier.[8][12] In most other organs, its metabolite, this compound-4'-sulfate, is more abundant.[8] The volume of distribution (Vd) of this compound is significantly larger than total body water, indicating extensive tissue distribution.[17]

Metabolism

The primary metabolic pathway for this compound is Phase II metabolism, specifically glucuronidation and sulfation.[10][16]

  • Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). In humans, UGT1A1 and UGT1A3 have been identified as the major enzymes responsible for this compound glucuronidation.[18] In rats, a glucuronidated metabolite of this compound has been detected in both serum and urine.[10][11]

  • Sulfation: Sulfation is another key metabolic pathway. In male Wistar rats, sulfate (B86663) conjugates are the main metabolites found in the liver.[12] After intravenous administration, sulfate conjugates appear to be more extensive than glucuronide conjugates.[16]

The two methoxy groups in this compound's structure make it less susceptible to Phase II metabolism compared to resveratrol, contributing to its higher metabolic stability and bioavailability.[5]

G cluster_phase_II Phase II Metabolism cluster_excretion Excretion This compound This compound glucuronidation Glucuronidation (UGT Enzymes) This compound->glucuronidation UDPGA sulfation Sulfation (SULT Enzymes) This compound->sulfation PAPS pterostilbene_glucuronide This compound-Glucuronide glucuronidation->pterostilbene_glucuronide pterostilbene_sulfate This compound-Sulfate sulfation->pterostilbene_sulfate urine Urine pterostilbene_glucuronide->urine pterostilbene_sulfate->urine feces Feces

Figure 2: Major metabolic pathways of this compound in animal models.

Excretion

This compound and its metabolites are primarily eliminated through non-renal pathways.[1] In male Sprague-Dawley rats, hepatic excretion accounted for approximately 99.78% of the total excretion, with renal excretion being a minor route (about 0.219%).[1] The primary form of excreted this compound is as glucuronic acid conjugates.[1] The majority of these metabolites are excreted within 12 hours of administration.[1]

Conclusion

The pharmacokinetic profile of this compound in animal models demonstrates its potential as a promising therapeutic agent. Its superior oral bioavailability and metabolic stability compared to resveratrol are significant advantages. This guide summarizes key quantitative data and experimental protocols to facilitate further preclinical research and development. Understanding the ADME properties of this compound is essential for designing effective dosing regimens and translating preclinical findings to clinical applications. Future research should continue to explore the factors influencing its bioavailability and investigate its pharmacokinetic profile in a wider range of animal models to better predict its behavior in humans.

References

An In-depth Technical Guide to Pterostilbene Metabolism and Excretion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterostilbene (B91288), a naturally occurring dimethylated analog of resveratrol (B1683913), has garnered significant interest within the scientific community due to its superior bioavailability and promising pharmacological activities. A thorough understanding of its metabolic fate is crucial for the development of this compound-based therapeutics and for predicting potential drug interactions. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the key metabolic transformations, the enzymes involved, and the primary excretion routes. Quantitative pharmacokinetic data from preclinical studies are summarized, and detailed experimental protocols for key metabolism assays are provided. Furthermore, this guide includes visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core processes.

Introduction

This compound (trans-3,5-dimethoxy-4'-hydroxystilbene) is a polyphenol found in various plants, including blueberries and grapes.[1][2] Its structural similarity to resveratrol, combined with key differences in its methoxy (B1213986) groups, confers upon it enhanced lipophilicity and metabolic stability.[3] This results in significantly higher oral bioavailability, approximately 80% in rats, compared to about 20% for resveratrol, making it a more potent and clinically effective stilbenoid.[4][5] This guide delves into the intricate pathways of this compound metabolism and excretion, providing a technical resource for professionals in the fields of pharmacology, toxicology, and drug development.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[6] Its lipophilic nature facilitates its passage across biological membranes.

Distribution:

This compound exhibits wide tissue distribution. Studies in rats have shown its presence in various organs, including the liver, kidneys, heart, lungs, and importantly, the brain.[7] The ability of this compound to cross the blood-brain barrier is a significant characteristic, suggesting its potential for neurological applications.[8] The parent compound is the predominant form found in the brain, while its metabolites are more abundant in other organs.[7]

Metabolism: Phase I and Phase II Transformations

This compound undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions. These transformations increase the polarity of the compound, facilitating its excretion from the body.[2]

Phase I Metabolism

Phase I metabolism of this compound involves oxidation reactions, primarily demethylation and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[9]

  • Demethylation: One of the methoxy groups of this compound can be removed to form pinostilbene.

  • Hydroxylation: A hydroxyl group can be added to the aromatic ring, leading to the formation of 3'-hydroxythis compound.[9]

Human CYP1A2 has been identified as the primary enzyme responsible for both the demethylation and 3'-hydroxylation of this compound.[9]

A potential bioactivation pathway involves the further oxidation of 3'-hydroxythis compound to an ortho-quinone intermediate, which can then be detoxified through glutathione (B108866) conjugation.[9]

Phase II Metabolism

Phase II metabolism is the predominant clearance pathway for this compound and involves the conjugation of the parent compound and its Phase I metabolites with endogenous molecules to form more water-soluble compounds.[2][8]

  • Glucuronidation: This is a major metabolic pathway for this compound. The hydroxyl group of this compound is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The primary metabolite formed is this compound-4'-O-glucuronide.[10][11] Human UGT1A1 and UGT1A3 are the main enzymes responsible for this compound glucuronidation.[10][11]

  • Sulfation: this compound also undergoes sulfation, where a sulfonate group is added to the hydroxyl group, forming this compound-4'-O-sulfate. This reaction is catalyzed by sulfotransferases (SULTs).[12] In rats, sulfate (B86663) conjugation appears to be more extensive than glucuronidation.[4]

The major circulating metabolites of this compound are its glucuronide and sulfate conjugates.[4]

Role of Gut Microbiota

The gut microbiota may also play a role in the metabolism of this compound. Some studies suggest that intestinal microorganisms can demethylate this compound.[8] Furthermore, this compound has been shown to modulate the composition of the gut microbiota, which may, in turn, influence its metabolic profile and therapeutic effects.[13][14][15][16]

Quantitative Data on this compound Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of this compound and its major metabolites from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound and Resveratrol in Rats

ParameterThis compoundResveratrolSpeciesReference
Oral Bioavailability (%) ~80~20Rat[4][5]
Time to Peak Plasma Concentration (Tmax) (hours) ~0.25~0.5Rat (oral)[3]
Peak Plasma Concentration (Cmax) (ng/mL) Markedly HigherLowerRat (oral)[3]
Half-life (t1/2) (hours) ~1.751 - 3 (single dose)Rat[3]

Table 2: Summary of Pharmacokinetic Parameters of this compound Glucuronide Following Oral Dosing in Rats

DoseCmax (ng/mL)Tmax (hr)AUC0–24 (ng·hr/mL)
56 mg/kg/day (Day 1) 1,060 ± 2100.503,090 ± 440
56 mg/kg/day (Day 14) 1,270 ± 2700.503,740 ± 620
168 mg/kg/day (Day 1) 2,740 ± 2902.0018,200 ± 1,500
168 mg/kg/day (Day 14) 3,090 ± 3202.0022,000 ± 2,200

Data from Kapetanovic et al., 2011.[4]

Table 3: Enzyme Kinetics of this compound Glucuronidation by Human UGT Isoforms

UGT IsoformKm (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A1 10.4 ± 2.110.9 ± 0.61.05
UGT1A3 17.5 ± 3.56.8 ± 0.50.39

Data from Dellinger et al., 2014.[10]

Excretion Pathways

The water-soluble metabolites of this compound are primarily eliminated from the body through non-renal pathways.[2][8] Studies in rats have shown that approximately 99% of this compound is excreted via non-renal routes, with a very small fraction found in the urine.[2] The primary route of excretion is believed to be through the bile and into the feces. Glucuronidated metabolites have been detected in both serum and urine.[17]

Experimental Protocols

In Vivo Oral Bioavailability Study in Rats

This protocol is based on methodologies from comparative pharmacokinetic studies of this compound.[3][4]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.
  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

2. Dosing and Administration:

  • Oral Administration:
  • Formulation: Suspend this compound in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
  • Dose: Administer via oral gavage at a specified dose (e.g., 56 mg/kg).
  • Intravenous Administration (for absolute bioavailability determination):
  • Formulation: Dissolve this compound in a suitable vehicle like a mixture of DMSO and polyethylene (B3416737) glycol.
  • Dose: Administer as a single bolus injection into the tail vein at a lower dose (e.g., 11.2 mg/kg).

3. Blood Sampling:

  • Collect blood samples from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.
  • Store plasma at -80°C until analysis.
  • Quantify plasma concentrations of this compound and its metabolites using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[4]

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and half-life (t1/2), using non-compartmental analysis software.
  • Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is adapted from studies investigating the enzymatic metabolism of this compound.[18][19][20][21]

1. Materials:

  • Pooled human liver microsomes (HLM).
  • This compound stock solution (in a suitable solvent like DMSO or methanol).
  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
  • NADPH regenerating system (or NADPH stock solution).
  • UDPGA (for glucuronidation assays).
  • PAPS (for sulfation assays).
  • Quenching solution (e.g., ice-cold acetonitrile).

2. Incubation Procedure:

  • Pre-incubate a mixture of HLM, phosphate buffer, and this compound at 37°C for a short period (e.g., 5 minutes).
  • Initiate the metabolic reaction by adding the cofactor (NADPH, UDPGA, or PAPS).
  • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for analysis.
  • Analyze the formation of metabolites using a validated LC-MS/MS method.

4. Data Analysis:

  • Determine the rate of metabolite formation.
  • For enzyme kinetics, perform incubations with varying substrate concentrations and fit the data to Michaelis-Menten or other appropriate kinetic models to determine Km and Vmax values.[10]

Visualizations of Pathways and Workflows

Metabolic Pathways

Pterostilbene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Pinostilbene Pinostilbene This compound->Pinostilbene Demethylation (CYP1A2) Hydroxythis compound 3'-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (CYP1A2) Pterostilbene_Glucuronide This compound-4'-O-glucuronide This compound->Pterostilbene_Glucuronide Glucuronidation (UGT1A1, UGT1A3) Pterostilbene_Sulfate This compound-4'-O-sulfate This compound->Pterostilbene_Sulfate Sulfation (SULTs) OrthoQuinone Ortho-quinone Intermediate Hydroxythis compound->OrthoQuinone Oxidation GSH_Conjugate Glutathione Conjugate OrthoQuinone->GSH_Conjugate GSH Conjugation Excretion Biliary/Fecal Excretion Pterostilbene_Glucuronide->Excretion Pterostilbene_Sulfate->Excretion GSH_Conjugate->Excretion

Caption: Metabolic pathways of this compound.

Experimental Workflow: In Vivo Pharmacokinetics

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Acclimatization Acclimatization of Sprague-Dawley Rats Oral_Dosing Oral Gavage (this compound Suspension) Acclimatization->Oral_Dosing IV_Dosing Intravenous Injection (this compound Solution) Acclimatization->IV_Dosing Blood_Collection Serial Blood Collection (0-24h) Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of This compound & Metabolites Plasma_Separation->LCMS_Analysis PK_Parameters Calculation of Cmax, Tmax, AUC, t1/2 LCMS_Analysis->PK_Parameters Bioavailability Determination of Oral Bioavailability PK_Parameters->Bioavailability

Caption: In vivo pharmacokinetic study workflow.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability and extensive tissue distribution. Its metabolism is well-defined, proceeding through Phase I demethylation and hydroxylation, followed by predominant Phase II glucuronidation and sulfation. The primary metabolites are this compound-4'-O-glucuronide and this compound-4'-O-sulfate, which are mainly cleared through non-renal pathways. A comprehensive understanding of these metabolic and excretory pathways is essential for the continued investigation of this compound as a promising therapeutic agent and for guiding future clinical trial design and the assessment of potential drug-drug interactions.

References

An In-Depth Technical Guide to the In Vivo and In Vitro Analysis of Pterostilbene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288), a naturally occurring dimethylated analog of resveratrol, has garnered significant scientific interest due to its superior bioavailability and potent pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] A thorough understanding of its metabolic fate is crucial for the development of this compound as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo and in vitro analysis of this compound metabolites, detailing experimental protocols, quantitative data, and the intricate signaling pathways involved.

This compound Metabolism: An Overview

This compound undergoes extensive phase I and phase II metabolism, primarily in the liver.[2] Phase I reactions involve hydroxylation and demethylation, while phase II metabolism consists of glucuronidation and sulfation, which enhance the water solubility of the metabolites for excretion.[2][3] The major metabolic pathways include glucosylation, dehydrogenation, hydrogenation, demethoxylation, sulfation, N-acetylcysteine (NAC) binding, methylene (B1212753) ketogenic formation, acetylation, and methylation.[4][5]

In vivo studies in rats have identified a vast number of metabolites in various biological matrices. A comprehensive analysis using UHPLC-Q-Exactive Plus Mass Spectrometer characterized a total of 88 this compound metabolites, with 77 found in vivo and 14 in vitro.[5][6] Of the in vivo metabolites, 50 were detected in plasma, 38 in urine, 12 in the liver, and 4 in feces.[1][6] This wide distribution underscores the systemic exposure to this compound and its metabolic products.

Quantitative Analysis of this compound Metabolites

The quantification of this compound and its metabolites is critical for pharmacokinetic and pharmacodynamic studies. The following tables summarize the key metabolites identified and their distribution in different biological samples based on available literature.

Table 1: Distribution of this compound Metabolites Identified In Vivo and In Vitro in Rats [1][5][6]

Biological MatrixNumber of Metabolites Identified
Plasma50
Urine38
Liver12
Feces4
Liver Microsomes (In Vitro)15

Table 2: Major Phase I and Phase II Metabolites of this compound [3][7][8]

MetaboliteMetabolic Reaction
PinostilbeneDemethylation
3'-Hydroxythis compoundHydroxylation
This compound-4'-O-glucuronideGlucuronidation
This compound-4'-O-sulfateSulfation
ortho-Quinone intermediateOxidation of 3'-hydroxythis compound

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to the study of drug metabolism. The following sections detail the methodologies for in vivo and in vitro analysis of this compound metabolites.

In Vivo Analysis in Animal Models

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200 ± 10 g) are commonly used.[1][6]

  • Acclimatization: Animals should be housed under standard conditions (24 ± 2 °C, 55-60% humidity, 12/12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[1][6]

  • Dosing: this compound is typically suspended in a suitable vehicle (e.g., normal saline) and administered orally at a specific dose (e.g., 250 mg/kg body weight).[6]

2. Sample Collection:

  • Urine and Feces: Samples are collected at predetermined time intervals post-administration.

  • Plasma: Blood is collected via appropriate methods (e.g., tail vein) into tubes containing an anticoagulant, followed by centrifugation to separate the plasma.[1]

  • Tissues (Liver): At the end of the study, animals are euthanized, and organs are harvested, washed, and stored at -80 °C until analysis.[1]

3. Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a common and effective method for extracting this compound metabolites from biological matrices.[4][5]

  • Protein Precipitation: Methods like methanol (B129727) or acetonitrile (B52724) precipitation can also be used, though SPE may yield a higher number of identified metabolites.[4][5]

4. Analytical Instrumentation and Conditions:

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is employed for the separation of metabolites. A typical setup includes a C18 column (e.g., Waters ACQUITY BEH C18, 100 × 2.1 mm, 1.9 μm).[1]

  • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is commonly used.[1]

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-Exactive Plus, is used for the detection and identification of metabolites.[1][4] Data is acquired in both positive and negative ion modes to ensure comprehensive metabolite coverage.[1][6]

In Vitro Analysis using Liver Microsomes

1. Materials:

  • Liver Microsomes: Rat liver microsomes are commercially available or can be prepared from fresh liver tissue by differential centrifugation.[1][6]

  • Cofactors: NADPH is a crucial cofactor for cytochrome P450-mediated reactions.[1]

  • Buffer: A phosphate (B84403) buffer (pH 7.4) is used to maintain physiological conditions.[1][6]

2. Incubation Procedure:

  • A reaction mixture containing liver microsomes (e.g., 1 mg/mL), this compound, and buffer is pre-incubated at 37 °C.[1][6]

  • The reaction is initiated by the addition of NADPH.[1]

  • The incubation is carried out for various time points (e.g., 5 to 240 minutes) at 37 °C.[1]

  • The reaction is terminated by adding a cold organic solvent like acetonitrile.[1]

3. Sample Analysis:

  • The terminated reaction mixture is centrifuged, and the supernatant is collected, dried, and reconstituted for analysis by UHPLC-MS/MS, following similar conditions as the in vivo samples.[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.

Antioxidant Pathway: Nrf2 Activation

This compound is a potent activator of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[9][10] It inhibits the ubiquitination and proteasomal degradation of Nrf2, leading to its accumulation and translocation to the nucleus where it induces the expression of antioxidant enzymes.[9]

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Ubiquitination Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

Anti-inflammatory Pathway: NF-κB and MAPK Inhibition

This compound exhibits significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs) like p38.[9][11] This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2.[9][11]

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound p38 p38 MAPK This compound->p38 Inhibits NFkB NF-κB This compound->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->p38 Inflammatory_Stimuli->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) p38->Pro_inflammatory_Mediators Activates NFkB->Pro_inflammatory_Mediators Activates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Metabolite Identification

The overall workflow for identifying this compound metabolites involves a systematic approach from sample collection to data analysis.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Dosing Animal Dosing (e.g., Rat) Sample_Collection_InVivo Sample Collection (Urine, Plasma, Feces, Tissues) Animal_Dosing->Sample_Collection_InVivo Sample_Preparation Sample Preparation (e.g., SPE, Protein Precipitation) Sample_Collection_InVivo->Sample_Preparation Microsomal_Incubation Liver Microsome Incubation Sample_Collection_InVitro Sample Collection Microsomal_Incubation->Sample_Collection_InVitro Sample_Collection_InVitro->Sample_Preparation UHPLC_MS UHPLC-HRMS Analysis Sample_Preparation->UHPLC_MS Data_Analysis Data Analysis (Metabolite Identification & Quantification) UHPLC_MS->Data_Analysis

Caption: Workflow for this compound metabolite analysis.

Conclusion

The comprehensive analysis of this compound metabolites is paramount for its preclinical and clinical development. The methodologies outlined in this guide, from in vivo and in vitro experimental setups to advanced analytical techniques, provide a robust framework for researchers. The elucidation of the metabolic pathways and the signaling cascades modulated by this compound and its metabolites will continue to unveil its therapeutic potential and pave the way for its application in various disease contexts.

References

Pterostilbene's Journey Across the Blood-Brain Barrier: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288), a naturally occurring phenolic compound found predominantly in blueberries and grapes, has garnered significant scientific interest for its potential neuroprotective effects. Its structural similarity to resveratrol, but with superior bioavailability and metabolic stability, positions it as a promising candidate for therapeutic interventions in neurological disorders. A critical determinant of its efficacy in the central nervous system (CNS) is its ability to permeate the blood-brain barrier (BBB), a highly selective and protective interface. This technical guide provides a comprehensive overview of the existing research on this compound's BBB permeability, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular interactions.

Quantitative Data on Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier has been investigated through various in vivo and in vitro studies. Its lipophilic nature and low molecular weight are key characteristics that facilitate its passage into the brain.[1][2] While direct in vitro apparent permeability coefficient (Papp) values for this compound across brain endothelial cell monolayers are not extensively reported in the literature, in vivo studies provide compelling evidence of its brain uptake.

In Vivo Brain Concentration and Pharmacokinetics

Following administration in animal models, this compound is readily detected in brain tissue, indicating successful BBB penetration. The data consistently shows that the parent compound, rather than its metabolites, is the predominant form found in the brain.[1]

ParameterSpeciesDose & RouteValueSource
Peak Brain Concentration (Cmax) Rat3 mg/kg, Intravenous4369.66 ± 289.88 µg/L[3]
Time to Peak Brain Concentration (Tmax) Rat3 mg/kg, IntravenousNot Specified[3]
Area Under the Curve (AUC) in Brain Rat3 mg/kg, Intravenous4369.66 ± 289.88 µg/L*min[3]
Highest Brain Tissue Concentration Mouse28 mg/kg, Oral10.3 ± 3.2 µg/g (at 45 min)[2]
Brain this compound Concentration RatNot Specified141.4 ± 25.48 ng/g[2]
Brain-to-Plasma Concentration Ratios

The ratio of this compound concentration in the brain to that in the plasma provides a quantitative measure of its ability to cross and accumulate in the CNS.

ParameterSpeciesAdministration RouteRatio (AUCbrain/AUCplasma)Source
This compound RatIntravenous~5[1]
This compound-4'-sulfate (Metabolite) RatIntravenous<1[1]

Experimental Protocols

A variety of experimental models are employed to assess the BBB permeability and neuroprotective effects of this compound. These range from in vitro cell-based assays to in vivo animal models of neurological disease.

In Vitro Blood-Brain Barrier Models

These models utilize cultured brain endothelial cells to form a monolayer that mimics the BBB in a controlled laboratory setting.

1. Cell Culture (bEnd.3 or hCMEC/D3 cell lines):

  • Cell Lines: Mouse brain microvascular endothelial cells (bEnd.3) or human cerebral microvascular endothelial cells (hCMEC/D3) are commonly used.[4][5][6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (B1217042) (100 µg/mL).[7]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

2. Transwell Permeability Assay:

  • Setup: Endothelial cells are seeded onto the porous membrane of a Transwell insert, which is placed in a well of a culture plate. This creates two compartments: an apical (blood side) and a basolateral (brain side) chamber.[5][7]

  • Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring the Trans-endothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed, tight barrier.[6] The permeability to a fluorescent tracer molecule, such as TRITC-Dextran, is also measured to confirm barrier function.[5][7]

  • This compound Application: A known concentration of this compound is added to the apical chamber.

  • Sampling: At various time points, samples are collected from the basolateral chamber.

  • Quantification: The concentration of this compound in the basolateral samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

  • This is a non-cell-based, high-throughput screening method to predict passive permeability across the BBB.

  • Setup: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution.

  • Procedure: A solution of this compound is added to the donor wells. The plate is incubated to allow the compound to diffuse through the artificial membrane into the acceptor wells.

  • Analysis: The concentration of this compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS, to calculate the apparent permeability coefficient (Papp).

In Vivo Animal Models

Middle Cerebral Artery Occlusion (MCAO) Model in Rats: This model is widely used to simulate ischemic stroke and assess the neuroprotective effects of compounds like this compound.

  • Animal Preparation: Rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 1-2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood flow.

  • This compound Administration: this compound can be administered before, during, or after the ischemic event, typically via oral gavage or intraperitoneal injection.[6]

  • Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and brain water content are assessed to evaluate the extent of brain injury and the protective effects of this compound.[6] BBB leakage can be quantified using Evans Blue dye extravasation.[6]

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are the standard methods for the sensitive and specific quantification of this compound in biological matrices such as plasma and brain homogenates.

  • Sample Preparation: Brain tissue is homogenized, and proteins are precipitated using a solvent like acetonitrile (B52724). The supernatant is then collected for analysis. Plasma samples undergo similar protein precipitation.

  • Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system equipped with a C18 column. A mobile phase gradient (e.g., acetonitrile and water with formic acid) is used to separate this compound from other components in the sample.

  • Detection: this compound is detected by a UV detector or a mass spectrometer. Mass spectrometry provides higher sensitivity and specificity, allowing for accurate quantification even at low concentrations.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects and its influence on BBB integrity are mediated through the modulation of several key intracellular signaling pathways.

experimental_workflow cluster_invitro In Vitro BBB Permeability cluster_invivo In Vivo Neuroprotection bEnd3 bEnd.3/hCMEC Cell Culture Transwell Transwell Monolayer Formation bEnd3->Transwell TEER TEER Measurement (Barrier Integrity) Transwell->TEER Permeability Permeability Assay (this compound Application) Transwell->Permeability LCMS_vitro LC-MS Quantification Permeability->LCMS_vitro Papp Papp Calculation LCMS_vitro->Papp MCAO MCAO Rat Model Ptero_admin This compound Administration MCAO->Ptero_admin Behavior Neurological Scoring Ptero_admin->Behavior Infarct Infarct Volume Measurement Ptero_admin->Infarct BBB_leakage Evans Blue Assay (BBB Leakage) Ptero_admin->BBB_leakage Brain_tissue Brain Tissue Collection Ptero_admin->Brain_tissue LCMS_vivo LC-MS Quantification Brain_tissue->LCMS_vivo

Experimental workflow for assessing this compound's BBB permeability and neuroprotective effects.

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in brain endothelial cells.[4] It also plays a role in maintaining BBB integrity through the Wnt/β-catenin pathway.

NFkB_pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Genes (ICAM-1, VCAM-1, iNOS, COX-2) NFkB_nuc->Genes activates This compound This compound This compound->IKK This compound->NFkB_nuc inhibits translocation

This compound inhibits the NF-κB inflammatory pathway in brain endothelial cells.

MAPK_pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPK inhibits phosphorylation

This compound modulates the MAPK signaling cascade to reduce neuroinflammation.

Wnt_pathway cluster_nucleus This compound This compound Wnt Wnt This compound->Wnt activates Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocation Nucleus Nucleus TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., Claudin-5, ZO-1) TCF_LEF->TargetGenes MMP9 MMP-9 Expression TCF_LEF->MMP9

This compound activates the Wnt/β-catenin pathway, promoting BBB integrity.

Conclusion

References

Methodological & Application

Chemical Synthesis of Pterostilbene: A Detailed Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established chemical protocols for the synthesis of pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene), a naturally occurring stilbenoid with significant therapeutic potential. The following sections detail various synthetic routes, offering step-by-step methodologies and quantitative data to facilitate replication and further research in a laboratory setting.

Introduction

This compound, a dimethylated analog of resveratrol, has garnered considerable attention for its enhanced bioavailability and potent pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] While it can be isolated from natural sources like blueberries and grapes, chemical synthesis offers a reliable and scalable method to obtain high-purity this compound for research and drug development.[1][2] This guide explores several common synthetic strategies, including the Wittig-Horner reaction, the Mizoroki-Heck reaction, and a multi-step synthesis starting from 3,5-dimethoxybenzaldehyde.

Synthetic Strategies and Quantitative Data

Several synthetic routes have been developed to produce this compound, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. The choice of method often depends on the availability of starting materials, desired purity, and the scale of the synthesis. The following table summarizes quantitative data from key synthetic protocols.

Synthesis MethodKey ReactantsCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)Reference
Wittig-Horner Reaction p-Triphenylmethyl benzaldehyde (B42025), 3,5-Dimethoxy dimethyl benzylphosphonateSodium methoxide (B1231860)Toluene (B28343), Methanol10-12 hours50-60~85 (overall)[3]
Mizoroki-Heck Reaction (Pathway A) 4-Iodophenol, 3,5-DimethoxystyrenePd(PPh3)4-PS, Tripropylamine (B89841)N-Methyl-2-pyrrolidone5 hours125~82[1]
Mizoroki-Heck Reaction (Pathway B) 3,5-Dimethoxyiodobenzene, 4-Acetoxystyrene (B54282)Pd(PPh3)4-PS, TripropylamineN-Methyl-2-pyrrolidone2 hours125~86[1]
Multi-step Synthesis 3,5-Dimethoxybenzaldehyde, p-NitrotolueneSodium methoxideMethanol48 hoursReflux~83 (Step 1)[4]
Julia-Kocienski Olefination 3,5-Dimethoxybenzyl sulfone derivative, 4-Acetoxy benzaldehydeLithium hexamethyldisilazideNot specifiedNot specifiedLow temperatureNot specified[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Wittig-Horner reaction and the Mizoroki-Heck reaction.

Protocol 1: Wittig-Horner Synthesis of this compound

This protocol is adapted from a patented synthetic route and involves the protection of the hydroxyl group of p-hydroxybenzaldehyde, preparation of the phosphonate (B1237965) reagent, the Wittig-Horner reaction, and subsequent deprotection.[3]

Step 1: Synthesis of p-Triphenylmethyl benzaldehyde

  • To a reaction flask, add 20g (0.1638 mol) of p-hydroxybenzaldehyde, 50g (0.1794 mol) of triphenylmethyl chloride, and 25g (0.2471 mol) of triethylamine (B128534) in 200 mL of toluene.[3]

  • Heat the mixture to 57.5 ± 2.5 °C and maintain for 6 hours.[3]

  • Cool the reaction to room temperature and wash twice with 50 mL of water.[3]

  • Concentrate the toluene layer and recrystallize the crude product from 80 mL of ethanol (B145695) to yield p-triphenylmethyl benzaldehyde (yield: 90.5%).[3]

Step 2: Synthesis of 3,5-Dimethoxy dimethyl benzylphosphonate

  • This reagent can be prepared from 3,5-dimethoxybenzyl alcohol through chlorination followed by reaction with trimethyl phosphite.[3] A detailed procedure for a similar phosphonate synthesis is available in the cited patent.[3]

Step 3: Wittig-Horner Reaction

  • In a suitable reaction vessel, dissolve p-triphenylmethyl benzaldehyde and 3,5-dimethoxy dimethyl benzylphosphonate in toluene.

  • Add sodium methoxide as a base and heat the reaction mixture to 50-60 °C for 10-12 hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction and proceed to the deprotection step.

Step 4: Deprotection to Yield this compound

  • The crude product from the Wittig-Horner reaction is subjected to acidic conditions to remove the triphenylmethyl protecting group.[3]

  • After deprotection, purify the crude this compound by recrystallization to obtain the final product. The overall yield is approximately 85%.[3]

Protocol 2: Mizoroki-Heck Synthesis of this compound (Pathway B)

This protocol is based on the work of Laudadio et al. and represents a highly efficient method for this compound synthesis.[1]

Materials:

  • 3,5-Dimethoxyiodobenzene

  • 4-Acetoxystyrene

  • Pd(PPh3)4-PS (palladium tetrakis(triphenylphosphine) on polystyrene)

  • Tripropylamine (Pr3N)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrabutylammonium bromide (TBAB) (optional additive)

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere, add the supported catalyst (0.1 mol% Pd).[1]

  • Add 3,5-dimethoxyiodobenzene (2 mmol), 4-acetoxystyrene (2 equivalents), and tripropylamine (1 equivalent).[1]

  • Add N-Methyl-2-pyrrolidone (1.8 mL/mmol of 3,5-dimethoxyiodobenzene).[1]

  • If used, add TBAB (0.5 equivalents).[1]

  • Heat the reaction mixture to 125 °C for 2 hours.[1]

  • After cooling, the reaction mixture is quenched, and the product is extracted. The crude product is then purified.

  • The final step involves the hydrolysis of the acetate (B1210297) group to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathways and a general experimental workflow.

pterostilbene_synthesis_pathways cluster_wittig Wittig-Horner Route cluster_heck Mizoroki-Heck Route p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde Protected Aldehyde Protected Aldehyde p-Hydroxybenzaldehyde->Protected Aldehyde Protection Protected this compound Protected this compound Protected Aldehyde->Protected this compound Wittig-Horner Reaction 3,5-Dimethoxybenzyl Alcohol 3,5-Dimethoxybenzyl Alcohol Phosphonate Reagent Phosphonate Reagent 3,5-Dimethoxybenzyl Alcohol->Phosphonate Reagent Chlorination, Arbuzov Phosphonate Reagent->Protected this compound This compound This compound Protected this compound->this compound Deprotection 3,5-Dimethoxyiodobenzene 3,5-Dimethoxyiodobenzene This compound Acetate This compound Acetate 3,5-Dimethoxyiodobenzene->this compound Acetate Heck Coupling This compound Acetate->this compound Hydrolysis 4-Acetoxystyrene 4-Acetoxystyrene 4-Acetoxystyrene->this compound Acetate

Caption: Chemical synthesis routes to this compound.

experimental_workflow start Starting Materials reaction Chemical Reaction (e.g., Wittig, Heck) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis product Pure this compound analysis->product

References

Application Notes & Protocols: Microbial Biosynthesis of Pterostilbene in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pterostilbene (B91288), a natural dimethylated analog of resveratrol (B1683913), has garnered significant attention for its enhanced bioavailability and potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its natural abundance is low, making traditional extraction methods inefficient for large-scale production.[3] Microbial biosynthesis using engineered Escherichia coli presents a promising and sustainable alternative.[4] This document provides an overview of the strategies and detailed protocols for producing this compound in E. coli, from the construction of the biosynthetic pathway to the final product quantification.

Core Principle: The Engineered this compound Pathway in E. coli

The de novo biosynthesis of this compound in E. coli is achieved by introducing a heterologous four-enzyme pathway that converts the endogenous amino acid L-tyrosine into this compound.[5] The pathway begins with L-tyrosine, which is naturally synthesized by the host's metabolism from glucose.[1]

The key enzymatic steps are:

  • Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.[5]

  • p-Coumarate:CoA Ligase (4CL or CCL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.[3][5]

  • Stilbene Synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (an endogenous metabolite) to form resveratrol.[3]

  • Resveratrol O-methyltransferase (ROMT): Transfers methyl groups from S-adenosyl-L-methionine (SAM), another endogenous metabolite, to the hydroxyl groups of resveratrol to yield this compound.[3][5]

G cluster_host E. coli Host Metabolism cluster_pathway Heterologous this compound Pathway Glucose Glucose L_Tyrosine L-Tyrosine Glucose->L_Tyrosine host pathway Malonyl_CoA Malonyl-CoA STS STS Malonyl_CoA->STS 3x SAM S-adenosyl-L-methionine ROMT ROMT SAM->ROMT Methyl Donor TAL TAL L_Tyrosine->TAL p_Coumaric_Acid p-Coumaric Acid CCL 4CL/CCL p_Coumaric_Acid->CCL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaroyl_CoA->STS Resveratrol Resveratrol Resveratrol->ROMT This compound This compound TAL->p_Coumaric_Acid CCL->p_Coumaroyl_CoA STS->Resveratrol ROMT->this compound

Figure 1. Engineered biosynthetic pathway for this compound production in E. coli.

Data Presentation: this compound Production Titers

Various metabolic engineering strategies have been employed to enhance this compound production in E. coli. The following table summarizes reported titers, showcasing the progress in optimizing host strains and pathway efficiencies.

Strain Engineering StrategyHost OrganismPrecursorThis compound Titer (mg/L)Reference
Initial de novo pathway expressionE. coliGlucose2.39 ± 0.31[2]
L-tyrosine overproducer with pathwayE. coliGlucose33.6 ± 4.1[5]
Directed evolution of pathway enzymesE. coliGlucose32.75 ± 2.12[1][2]
Evolved pathway + shuffled high L-tyrosine hostE. coliGlucose80.04 ± 5.58[1][6]
Modular coculture engineeringE. coliGlucose134.84 ± 9.28[4]
Feeding strategy with precursorE. coliResveratrol403 ± 9[7]

Experimental Protocols

Protocol 1: Construction of a this compound-Producing E. coli Strain

This protocol describes the general steps for cloning the four pathway genes into expression plasmids and transforming them into a suitable E. coli host.

1.1. Materials:

  • Host Strain: E. coli BL21(DE3) or a specialized L-tyrosine overproducing strain (e.g., E. coli TYR-30).[1]

  • Genes: Codon-optimized synthetic genes for TAL (e.g., from Rhodotorula glutinis), 4CL (e.g., from Arabidopsis thaliana), STS (e.g., from Vitis vinifera), and ROMT (e.g., from Vitis vinifera or Arabidopsis thaliana).[1][5]

  • Plasmids: Two compatible expression vectors with different antibiotic resistance markers, such as pETDuet-1 and pCDFDuet-1, or pZAC and pZBK.[1]

  • Cloning Reagents: Restriction enzymes, T4 DNA ligase, PCR reagents, DNA purification kits.

  • Growth Media: Luria-Bertani (LB) agar (B569324) and broth with appropriate antibiotics.

1.2. Method:

  • Gene Amplification: Amplify the four pathway genes (TAL, 4CL, STS, ROMT) via PCR using primers that add appropriate restriction sites for cloning.

  • Plasmid Construction:

    • Clone tal and 4cl into the first expression vector (e.g., pZAC-tal-4cl).[1]

    • Clone sts and romt into the second, compatible vector (e.g., pZBK-sts-romt).[1]

    • Use restriction digestion and ligation to insert the genes into the multiple cloning sites of the vectors.

  • Transformation:

    • Prepare competent E. coli host cells.

    • Co-transform the two constructed plasmids into the host strain.

    • Plate the transformed cells on LB agar containing both antibiotics corresponding to the plasmids' resistance markers.

    • Incubate at 37°C overnight until colonies appear.

  • Verification: Confirm successful cloning and transformation by colony PCR and plasmid sequencing.

Protocol 2: Shake-Flask Fermentation

This protocol outlines the cultivation of the engineered strain for this compound production.

2.1. Materials:

  • Engineered E. coli strain from Protocol 1.

  • Seed Culture Medium: LB broth with appropriate antibiotics.

  • Fermentation Medium: M9 minimal medium or a rich defined medium (e.g., Terrific Broth) supplemented with glucose (10-20 g/L), appropriate antibiotics, and trace elements. Some protocols benefit from L-methionine supplementation (e.g., 1 mM) to increase the intracellular pool of the methyl-donor SAM.[5][8]

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG), typically 0.1-1.0 mM.

  • Shake flasks.

2.2. Method:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of seed culture medium. Grow overnight at 37°C with shaking (200-250 rpm).

  • Inoculation: Transfer the overnight seed culture into 50 mL of fermentation medium in a 250 mL shake flask to an initial optical density at 600 nm (OD600) of 0.1.

  • Growth: Incubate the culture at 37°C with vigorous shaking.

  • Induction: When the OD600 reaches 0.6-0.8, lower the temperature to 25-30°C and add IPTG to the final desired concentration to induce gene expression.

  • Fermentation: Continue the cultivation for 48-72 hours. Collect samples periodically to measure cell growth (OD600) and this compound concentration.

Protocol 3: this compound Extraction and Quantification by HPLC

This protocol details the extraction of this compound from the culture and its analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Materials:

  • Extraction Solvent: Ethyl acetate (B1210297) (HPLC grade).

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Acetonitrile and water, often with 0.1% formic acid. An isocratic or gradient elution can be used. A typical mobile phase is acetonitrile:water (90:10, v/v).[9]

  • Standards: this compound standard for calibration curve.

  • Syringe filters (0.22 µm).

3.2. Method:

  • Sample Preparation:

    • Take 1 mL of culture broth.

    • Add an equal volume (1 mL) of ethyl acetate.

    • Vortex vigorously for 2-3 minutes to extract this compound into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Extraction:

    • Carefully collect the upper organic layer (ethyl acetate).

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in 200 µL of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV absorbance at 320 nm.[10]

    • Quantification: Create a standard curve using known concentrations of the this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Workflow and Optimization Strategies

Improving this compound titers requires a multi-faceted approach that involves enhancing precursor supply, optimizing enzyme activity, and refining fermentation conditions.

G cluster_strain Strain & Pathway Engineering cluster_process Process Development cluster_analysis Analysis Host_Selection 1. Host Strain Selection (e.g., L-tyrosine overproducer) Pathway_Construction 2. Pathway Construction (Cloning TAL, 4CL, STS, ROMT) Host_Selection->Pathway_Construction Enzyme_Evolution 3. Pathway Optimization (Directed Evolution of Enzymes) Pathway_Construction->Enzyme_Evolution Host_Engineering 4. Host Optimization (Genome Shuffling) Enzyme_Evolution->Host_Engineering Fermentation 5. Fermentation & Culturing Host_Engineering->Fermentation Extraction 6. Product Extraction Fermentation->Extraction Analysis 7. Quantification (HPLC) Extraction->Analysis

Figure 2. General experimental workflow for this compound production and optimization.
  • Host Strain Engineering: Using host strains engineered for high-level production of the precursor L-tyrosine is a critical first step.[1][5] Further improvements can be made using techniques like genome shuffling to enhance overall metabolic fitness and precursor availability.[1]

  • Directed Evolution: The catalytic efficiency of heterologous enzymes can be a major bottleneck. Directed evolution via methods like error-prone PCR can generate enzyme variants with significantly improved activity, leading to substantial increases in product titer.[2][6]

  • Co-culture Systems: Dividing the metabolic pathway between two different E. coli strains can balance metabolic load and optimize module performance, leading to higher overall productivity.[4]

References

Application Notes and Protocols for Pterostilbene Quantification Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288), a naturally occurring stilbenoid and a dimethylated analog of resveratrol, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Accurate and precise quantification of this compound in various matrices such as pharmaceutical formulations, biological samples, and plant extracts is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using HPLC, based on established and validated methods.

Data Presentation: Quantitative HPLC Method Parameters

The following tables summarize key quantitative data and parameters from various validated HPLC methods for this compound quantification, allowing for easy comparison.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
HPLC System Agilent 1260 InfinityUFLC Shimadzu ProminenceWaters HPLC system
Column ACE C-18 (150 x 4.6mm, 3µm)[1]Phenomenex C8 (250 mm × 4.6 mm i.d., 5 µm)[2]Nucleodur RP C18 (150 mm × 4.6 mm, 5 µm)[3][4]
Mobile Phase Water:Acetonitrile (35:65 v/v)[1]0.1% Trifluoroacetic acid (TFA) in water:acetonitrile (10:90 v/v)[2]Acetonitrile:Water (90:10 v/v)[3][4]
Flow Rate 1.0 mL/min[1]0.6 mL/min[2]1.0 mL/min[3][4]
Detection Wavelength 306 nm[1]219 nm[2]254 nm[3][4]
Injection Volume 20 µL[1]20 µL[2]Not Specified
Column Temperature AmbientAmbient (25°C)[2]25 ± 1 °C[3]
Retention Time 3.19 min[1]Not Specified2.54 min[3]
Total Run Time 6 min[1]Not SpecifiedNot Specified

Table 2: Method Validation Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 0.5 - 5 ng/mL[1]0.02 - 250 µg/mL[2]1 - 75 µg/g[3][4]
Correlation Coefficient (R²) 0.999[1]> 0.997[5]0.9995[3][4]
Accuracy (% Recovery) 98.65%[1]98.91 - 99.59%[2]98.10 - 101.93%[3]
Precision (%RSD) < 2% (Intra-day)[1]0.02 - 0.67% (Intra-day & Inter-day)[2]0.59 - 1.25%[3]
Limit of Detection (LOD) 0.006875 ng[1]0.00648 µg/mL[2]2.65 ng/g[3]
Limit of Quantification (LOQ) 0.020626 ng[1]0.01965 µg/mL[2]7.95 ng/g[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound quantification.

Protocol 1: Standard Stock and Working Solution Preparation

Objective: To prepare accurate standard solutions of this compound for calibration.

Materials:

  • This compound reference standard (≥97% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Micropipettes

  • Analytical balance

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of this compound reference standard.[2]

    • Transfer the weighed standard into a 25 mL volumetric flask.[2]

    • Dissolve and dilute to volume with HPLC-grade acetonitrile.[1] This is your 1 mg/mL stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions at desired concentrations for the calibration curve (e.g., 0.5, 1, 2, 3, 5 ng/mL or 10, 20, 50 µg/mL).[1][2]

  • Storage:

    • Store the stock solution and working standards at 2-8°C and protect from light.[6] this compound solutions are stable for at least 72 hours at 4°C and 25°C.[3]

Protocol 2: Sample Preparation

Objective: To extract this compound from various matrices and prepare the sample for HPLC analysis.

A. Pharmaceutical Formulations (Capsules):

  • Weigh the contents of 20 capsules to determine the average weight.

  • Grind the contents to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., the mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

B. Biological Samples (Plasma):

  • To 100 µL of plasma, add a protein precipitation agent like acetonitrile.

  • Vortex the mixture for 1-2 minutes to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter through a 0.22 µm syringe filter before HPLC analysis.

C. Plant Extracts (e.g., Pterocarpus marsupium):

  • Prepare aqueous, aqueous-ethanolic, or 95% ethanolic extracts of the plant material.[1]

  • Filter the extracts to remove particulate matter.

  • Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the diluted extract through a 0.45 µm syringe filter prior to injection.[1]

Protocol 3: HPLC Analysis and Quantification

Objective: To perform the chromatographic separation and quantification of this compound.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

  • Sample Analysis: Inject the prepared sample solutions in triplicate.

  • Data Acquisition: Record the chromatograms and measure the peak area of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the final concentration in the original sample by accounting for all dilution factors.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Standards Sample_Prep Sample Preparation Sample_Prep->Injection Samples HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.

1. Anti-inflammatory and Antioxidant Signaling Pathways

pterostilbene_signaling cluster_this compound cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_sirt1 SIRT1 Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB SIRT1 SIRT1 Activation This compound->SIRT1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Inhibits Production Inflammation Inflammation Inflammatory_Cytokines->Inflammation FOXO1_p53 FOXO1/p53 Modulation SIRT1->FOXO1_p53 Mitochondrial_Function Mitochondrial Function FOXO1_p53->Mitochondrial_Function Cell_Survival Cell Survival Mitochondrial_Function->Cell_Survival

Caption: this compound's modulation of Nrf2, NF-κB, and SIRT1 pathways.

2. Anticancer Signaling Pathway

anticancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction This compound This compound PI3K_Akt PI3K/Akt Inhibition This compound->PI3K_Akt ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Inhibits Apoptosis_Evasion Evasion of Apoptosis PI3K_Akt->Apoptosis_Evasion Inhibits Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's anticancer effects via PI3K/Akt inhibition and apoptosis induction.

References

Application Notes and Protocols for Pterostilbene Stability Testing and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies required to assess the stability of pterostilbene (B91288) and analyze its degradation products. The protocols outlined below are essential for ensuring the quality, efficacy, and safety of this compound-containing formulations in research and development.

Introduction

This compound, a naturally occurring dimethylated analog of resveratrol (B1683913), has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4] Its superior bioavailability compared to resveratrol makes it a promising candidate for pharmaceutical and nutraceutical applications.[1][2][3] However, understanding its stability and degradation profile is critical for the development of robust and effective formulations. This document details the protocols for forced degradation studies and the analytical methods for quantifying this compound and its degradation products.

Factors Influencing this compound Stability

Forced degradation studies have shown that this compound is susceptible to degradation under several conditions.[5][6] Key factors that can impact its stability include:

  • Light: Exposure to UV light can lead to significant degradation.[5][6]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[6]

  • Oxidizing Agents: this compound is unstable in the presence of oxidizing agents like hydrogen peroxide.[5][6]

  • pH: While some studies suggest stability in acidic and alkaline media, others indicate potential degradation, highlighting the need for careful evaluation in specific formulations.[5][6][7][8]

Analytical Methods for Stability and Degradation Analysis

Accurate quantification of this compound and its degradation products is crucial for stability assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Table 1: HPLC Method Parameters for this compound Quantification
ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 150 x 4.6mm, 5µm)[9][10]
Mobile Phase Acetonitrile and Water (e.g., 90:10 v/v or 35:65 v/v)[5][9][10]
Flow Rate 1.0 mL/min[5][9][10]
Detection Wavelength 254 nm or 306 nm[5][9][10]
Injection Volume 20 µL[9]
Run Time Approximately 6 minutes[5]

For the analysis of metabolites and complex degradation mixtures, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is recommended for its higher resolution and identification capabilities.[1][2][11]

Experimental Protocols

The following protocols provide a framework for conducting this compound stability testing.

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound standard

  • Methanol (B129727) or other suitable organic solvent

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (B78521) (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 10%

  • HPLC system with UV detector

  • pH meter

  • UV light chamber (e.g., 254 nm)

  • Water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

    • Reflux the mixture at 80°C for a specified time (e.g., 60 minutes).[7]

    • Cool the solution to room temperature and neutralize with 0.1N NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

    • Reflux the mixture at 80°C for a specified time (e.g., 60 minutes).[7]

    • Cool the solution to room temperature and neutralize with 0.1N HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound or a solution in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Dissolve the solid sample or dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in water) to UV light (254 nm) for a specified time (e.g., 2 hours).[5]

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using the validated HPLC method (as described in Table 1).

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks and quantify the remaining this compound.

Workflow for this compound Stability Testing

The following diagram illustrates the general workflow for conducting stability studies.

Pterostilbene_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1N NaOH, 80°C) stock->base Expose to Stress Conditions oxidation Oxidation (10% H₂O₂) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV Light, 254 nm) stock->photo Expose to Stress Conditions hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Quantification & Degradation Profile) hplc->data

Caption: Workflow for forced degradation testing of this compound.

This compound Degradation and Metabolic Pathways

Understanding the degradation and metabolic pathways of this compound is crucial for identifying active or potentially toxic byproducts. In vivo and in vitro studies have shown that this compound undergoes several biotransformations.[1][2][12]

Major Metabolic Reactions:

  • Hydroxylation and Demethylation: These are common phase I metabolic reactions.[12]

  • Glucuronidation and Sulfation: These are phase II conjugation reactions that increase water solubility for excretion.[1][2][3]

  • Other reactions include glucosylation, dehydrogenation, hydrogenation, and methylation.[2]

Signaling Pathways Potentially Affected by this compound and its Metabolites

This compound is known to modulate various cellular signaling pathways.[3][13][14] The biological activity of its degradation products and metabolites may also impact these pathways.

Pterostilbene_Signaling_Pathway cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects This compound This compound & Degradation Products nrf2 Nrf2 Pathway This compound->nrf2 Modulates nfkb NF-κB Pathway This compound->nfkb Modulates pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates antioxidant Antioxidant Response nrf2->antioxidant Leads to anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory Leads to apoptosis Apoptosis Regulation pi3k_akt->apoptosis Leads to

Caption: Key signaling pathways modulated by this compound.

Summary of Quantitative Data from Stability Studies

The following table summarizes typical results from forced degradation studies on this compound. The exact percentage of degradation will vary depending on the specific experimental conditions (e.g., duration of exposure, temperature).

Table 2: this compound Degradation Under Various Stress Conditions
Stress ConditionDegradationReference
Acidic (0.1N HCl) Significant degradation reported in some studies.[5][7]
Alkaline (0.1N NaOH) Significant degradation reported in some studies.[5][7]
Oxidative (10% H₂O₂) Unstable, significant degradation.[5][6]
Thermal (High Temp.) Unstable, degradation increases with temperature.[6]
Photolytic (UV Light) Unstable, significant degradation.[5][6]

Note: It is crucial to perform stability testing within the context of the specific formulation, as excipients and the delivery system can significantly influence the stability of this compound.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the stability testing and degradation analysis of this compound. By following these standardized methods, researchers and drug development professionals can ensure the development of high-quality, stable, and effective this compound-based products. Further characterization of degradation products using techniques like UPLC-MS/MS is recommended for a complete understanding of the stability profile.

References

Pterostilbene in Focus: In Vitro Cell Culture Models for Mechanistic and Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pterostilbene (B91288), a naturally occurring stilbenoid found predominantly in blueberries and grapes, is gaining significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its superior bioavailability compared to its well-known analogue, resveratrol, makes it a promising candidate for further investigation as a therapeutic agent.[2][3] This document provides a comprehensive guide to utilizing in vitro cell culture models for this compound research, offering detailed protocols and summarizing key quantitative data to facilitate experimental design and data interpretation.

Common In Vitro Cell Culture Models for this compound Research

A diverse range of human cell lines has been employed to elucidate the cellular and molecular mechanisms of this compound. Cancer cell lines are predominantly used to investigate its anti-proliferative, pro-apoptotic, and anti-metastatic effects.

Table 1: this compound IC50 Values in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Assay Method
Melanoma C32~1072SRB
A2058~2972SRB
Colon Carcinoma HT-2920.20 - 80.648 - 72SRB, MTT
SW111670.2272SRB
HCT-11613.82 - 47.148MTT
Breast Adenocarcinoma MCF-765Not SpecifiedNot Specified
SKBR3Not Specified72SRB
Ovary Adenocarcinoma SKOV3Not Specified72SRB
Cervical Cancer HeLa32.67Not SpecifiedMTT
CaSki14.83Not SpecifiedMTT
SiHa34.17Not SpecifiedMTT
Oral Squamous Carcinoma OECM-140.1972MTT
HSC-3>5072MTT
T-Cell Leukemia Jurkat17.8348Not Specified
Hut-7822.7448Not Specified
Lung Squamous Cell Carcinoma H520Not Specified48MTT
Glioma T98G32.9348MTT
LN1822.3048MTT
U8746.1848MTT
LN22937.5648MTT

IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.[3][4][5][6][7][8]

Beyond cancer research, this compound has been studied in other cell models, including human keratinocytes (HaCaT) to investigate its effects on apoptosis and oxidative stress, and neuroblastoma cell lines (SK-N-BE) to explore its neuroprotective potential.[9][10] Human gingival fibroblasts have also been used to assess its anti-inflammatory and wound-healing properties.[11]

Experimental Workflow for this compound Research

A typical workflow for investigating the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, proliferation, apoptosis, and cell cycle progression, followed by mechanistic studies to identify the underlying signaling pathways.

G cluster_0 Initial Screening cluster_1 Phenotypic Assays cluster_2 Mechanistic Studies Cell_Line_Selection Select Appropriate Cell Line(s) Pterostilbene_Preparation Prepare this compound Stock Solution (in DMSO) Cell_Line_Selection->Pterostilbene_Preparation Dose_Response Dose-Response & Time-Course Study (e.g., MTT/SRB Assay) Pterostilbene_Preparation->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Use sub-lethal concentrations Proliferation_Assay Proliferation Assay (BrdU Incorporation) IC50_Determination->Proliferation_Assay Western_Blot Western Blot Analysis (Protein Expression & Phosphorylation) Apoptosis_Assay->Western_Blot Investigate apoptotic proteins Cell_Cycle_Analysis->Western_Blot Investigate cell cycle regulators qPCR RT-qPCR (Gene Expression Analysis) Proliferation_Assay->qPCR Signaling_Pathway_Inhibitors Use of Specific Pathway Inhibitors Western_Blot->Signaling_Pathway_Inhibitors Confirm pathway involvement

Caption: General experimental workflow for in vitro this compound research.

Detailed Experimental Protocols

Here are detailed protocols for key experiments commonly used in this compound research.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line and calculate the IC50 value.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.[12]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% (v/v).[13]

  • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 3x10⁵ cells per well in 6-well plates and allow them to attach overnight.[12]

  • Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for 24 or 48 hours.[3]

  • Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[12]

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed 3x10⁵ cells per well in 6-well plates and incubate overnight.[3]

  • Treat the cells with different concentrations of this compound for 24 hours.[3]

  • Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[3][13]

  • After fixation, wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[13]

  • Incubate for 30 minutes in the dark at 37°C.[13]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol 4: Western Blot Analysis for Protein Expression

Objective: To detect changes in the expression and phosphorylation levels of specific proteins in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[14]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.

This compound-Induced Apoptosis Pathway

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization and the release of cytochrome c.[2][15] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[15][16]

G cluster_0 This compound cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Inhibits Bax Bax / Bak This compound->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.
This compound's Effect on Pro-Survival and Inflammatory Pathways

This compound has been shown to inhibit pro-survival pathways such as PI3K/Akt and MAPK (including ERK, p38, and JNK).[17][18] By inhibiting these pathways, this compound can suppress cell proliferation and survival. Furthermore, this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[17][18] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, iNOS, and COX-2.[17][18]

G cluster_0 This compound cluster_1 Pro-Survival / Proliferation cluster_2 Inflammation This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK (ERK, p38, JNK) This compound->MAPK IKK IKK This compound->IKK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammation

Caption: this compound's inhibitory effects on key signaling pathways.

These application notes and protocols provide a solid foundation for researchers initiating or expanding their work on the in vitro effects of this compound. The provided data and methodologies should aid in the design of robust experiments to further unravel the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for In Vivo Studies of Pterostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of pterostilbene (B91288), a natural analog of resveratrol (B1683913). The protocols and data presented are intended to guide researchers in designing and conducting their own preclinical studies to evaluate the therapeutic potential of this compound across various disease areas, including oncology, neurodegenerative disorders, metabolic syndrome, and cardiovascular disease.

I. Introduction to this compound for In Vivo Research

This compound (trans-3,5-dimethoxy-4'-hydroxystilbene) is a natural compound found in blueberries and grapes.[1] Compared to its more famous analog, resveratrol, this compound exhibits superior bioavailability, with increased oral absorption and metabolic stability, making it a more potent candidate for clinical applications.[2][3][4] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, have been demonstrated in numerous in vivo studies.[1][3][5]

II. Animal Models in this compound Research

A variety of animal models have been employed to investigate the in vivo efficacy of this compound. The choice of model is critical and depends on the specific disease and biological pathways being studied.

A. Oncology

Xenograft models in immunocompromised mice are commonly used to assess the antitumor effects of this compound.

  • Human Melanoma Xenografts: Nude mice bearing xenografts of human melanoma cell lines (A2058, MeWo, MelJuso) have been used to demonstrate this compound's ability to inhibit tumor growth.[6]

  • Lung Squamous Cell Carcinoma Xenografts: H520 xenograft models have shown that this compound can effectively inhibit tumor growth.[3]

  • HPV E6-Positive Cervical Cancer Model: TC1 tumor-bearing mice have been utilized to show that this compound can significantly inhibit tumor development by downregulating the E6 oncogene and VEGF.[7]

  • Endometrial Cancer Xenografts: Mouse xenograft models of endometrial cancer have been used to show a reduction in tumor weight and volume upon treatment with this compound in combination with megestrol (B1676162) acetate.[8]

B. Neurodegenerative Diseases

Animal models that mimic the pathology of neurodegenerative diseases are crucial for evaluating the neuroprotective effects of this compound.

  • Alzheimer's Disease (AD) Models:

    • Streptozotocin (STZ)-induced mouse models of AD have demonstrated that this compound can alleviate memory impairment, reduce Aβ1-42 accumulation, and decrease Tau hyperphosphorylation.[9]

    • Naturally aged rats (18 months old) have been used to show that chronic this compound administration improves cognitive performance.[10][11]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: Intracerebral injection of LPS in mice is used to model neuroinflammation, where this compound has been shown to have protective effects.[12]

C. Metabolic Syndrome

Rodent models of diet-induced obesity and diabetes are standard for investigating this compound's metabolic effects.

  • Diet-Induced Obesity:

    • Rats fed an obesogenic diet showed reduced adipose tissue mass and decreased lipogenesis in response to this compound.[13]

    • Mice on a high-fat diet supplemented with this compound showed resistance to weight gain.[14]

    • A cafeteria diet-induced obesity model in mice demonstrated that this compound can alleviate obesity and related depression.[15]

  • Diabetes: Streptozotocin-nicotinamide-induced diabetic rats have been used to show that this compound improves the anti-oxidative capacity.[5] In STZ-induced diabetic rats, this compound was also found to decrease plasma glucose and increase plasma insulin (B600854) levels.[1]

D. Cardiovascular Diseases

Models of atherosclerosis and heart failure are employed to study the cardioprotective effects of this compound.

  • Atherosclerosis: Apolipoprotein E knockout (ApoE−/−) mice fed a Western diet are a common model to study atherosclerosis. This compound has been shown to significantly inhibit the development of aortic plaques in these mice.[5]

  • Right Heart Failure: A rat model of right heart failure induced by monocrotaline (B1676716) (MCT) has been used to demonstrate that this compound improves cardiac function.[16]

  • Nicotine-Induced Cardiac Injury: Rats treated with nicotine (B1678760) were used to show that this compound can reduce blood pressure and ameliorate cardiac systolic dysfunction.[17]

III. Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on this compound.

Table 1: this compound in Oncology Animal Models
Animal ModelCancer TypeThis compound Dose & AdministrationKey Quantitative FindingsReference
Nude Mice (Xenograft)Melanoma20, 30, 40 mg/kg (i.v., every 48h)~70% inhibition of tumor growth with 30 mg/kg.[6]
Nude Mice (Xenograft)Lung Squamous Cell Carcinoma-Effective inhibition of tumor growth.[3]
C57BL/6 Mice (TC1 cells)Cervical Cancer-Significant inhibition of tumor development.[7]
Nude Mice (Xenograft)Endometrial Cancer30 mg/kg/day (oral gavage) + megestrol acetateSignificant reduction in tumor weight and volume.[8]
Table 2: this compound in Neurodegenerative Disease Animal Models
Animal ModelDisease ModelThis compound Dose & AdministrationKey Quantitative FindingsReference
C57BL/6J MiceAlzheimer's Disease (STZ-induced)-Attenuated memory impairment, mitigated Aβ1-42 accumulation and Tau hyperphosphorylation.[9]
Aged Rats (18-month-old)Aging-related Cognitive Decline22.5 mg/kg (oral, twice daily for 20 days)Improved performance in T-maze and object recognition tests.[11]
C57BL/6 MiceNeuroinflammation (LPS-induced)20 or 40 mg/kg (oral, daily for 7 days prior to LPS)Decreased cognitive disorders.[12]
Table 3: this compound in Metabolic Syndrome Animal Models
Animal ModelDisease ModelThis compound Dose & AdministrationKey Quantitative FindingsReference
RatsDiet-Induced Obesity15 or 30 mg/kg/day (oral, for 6 weeks)Adipose tissue mass reduced by 15.1% (15 mg/kg) and 22.9% (30 mg/kg).[13]
C57BL/6 MiceDiet-Induced Obesity (High-Fat Diet)352 µmol/kg/day (in diet for 30 weeks)Antagonized weight increase.[14]
Swiss Albino MiceCafeteria Diet-Induced Obesity10, 20, 40 mg/kg (oral, for 28 days)Alleviated obesity and depression-like behaviors.[15]
Wistar RatsDiabetes (STZ-induced)20 mg/kg (oral)42% decrease in plasma glucose.[1]
Wistar RatsDiabetes (STZ-induced)40 mg/kg (oral, for 6 weeks)56.54% decrease in plasma glucose.[1]
Table 4: this compound in Cardiovascular Disease Animal Models
Animal ModelDisease ModelThis compound Dose & AdministrationKey Quantitative FindingsReference
ApoE−/− MiceAtherosclerosis- (intragastric admin. for 16 weeks)Significantly curbed the growth of aortic plaques.[5]
Wistar RatsRight Heart Failure (MCT-induced)-At higher doses, prevented the reduction of stroke volume and cardiac output.[16]
Sprague-Dawley RatsNicotine-Induced Cardiac Injury10 mg/kg (in combination with nicotine for 28 days)Significantly reduced blood pressure and improved left ventricular developed pressure.[17]

IV. Experimental Protocols

Protocol 1: Evaluation of this compound in a Melanoma Xenograft Model
  • Animal Model:

    • Species: Nude mice (e.g., BALB/c nude).

    • Source: Reputable commercial vendor.

    • Acclimatization: House for at least one week prior to experimentation in a specific pathogen-free environment.

  • Tumor Cell Implantation:

    • Cell Line: Human melanoma cells (e.g., A2058).

    • Preparation: Culture cells to ~80% confluency, harvest, and resuspend in a suitable medium (e.g., PBS) at a concentration of 5 x 10^6 cells/100 µL.

    • Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

    • Dosage: Administer 30 mg/kg of this compound intravenously.

    • Schedule: Inject every 48 hours, starting when tumors reach a palpable size (e.g., 50-100 mm³).

  • Data Collection and Analysis:

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

    • Body Weight: Monitor and record the body weight of the mice regularly.

    • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

    • Tissue Analysis: Excise tumors for further analysis (e.g., histology, western blotting for signaling pathway proteins).

Protocol 2: Assessment of this compound in a Streptozotocin-Induced Alzheimer's Disease Model
  • Animal Model:

    • Species: Male C57BL/6J mice.

    • Age: 8-10 weeks.

    • Housing: House in a controlled environment with a 12h light/dark cycle and ad libitum access to food and water.

  • Induction of AD-like Pathology:

    • Agent: Streptozotocin (STZ).

    • Administration: Intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) on days 1 and 3.

  • This compound Treatment:

    • Preparation: Prepare a this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dosage: Administer this compound orally via gavage at a dose of 20 or 40 mg/kg/day.

    • Schedule: Begin treatment after STZ induction and continue for a specified period (e.g., 4 weeks).

  • Behavioral and Biochemical Analysis:

    • Cognitive Testing: Perform behavioral tests such as the Morris water maze to assess learning and memory.

    • Biochemical Assays: At the end of the study, collect brain tissue (hippocampus and cortex) to measure levels of Aβ1-42, Tau hyperphosphorylation, and markers of oxidative stress and inflammation using ELISA and Western blotting.

V. Signaling Pathways and Visualizations

This compound exerts its effects through the modulation of various signaling pathways.

A. Key Signaling Pathways
  • Nrf2 Pathway: this compound can up-regulate the expression of the transcription factor Nrf2, which in turn increases the production of natural antioxidants like superoxide (B77818) dismutase (SOD) and glutathione.[18]

  • NF-κB and MAPK Pathways: this compound has been shown to suppress pro-inflammatory mediators by modulating the NF-κB and MAPK signaling pathways.[5]

  • Apoptosis Pathways: In cancer cells, this compound can induce apoptosis through both the extrinsic and intrinsic pathways, involving the activation of caspases-3, -8, and -9.[3]

  • Notch1 Signaling Pathway: this compound has been shown to exert antitumor activity in human lung adenocarcinoma cells via the Notch1 signaling pathway.[19]

  • mTOR Signaling Pathway: this compound can activate autophagy in spinal cord neurons by inhibiting the mTOR signaling pathway.[20]

B. Diagrammatic Representations

Pterostilbene_Anticancer_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pterostilbene_ext This compound Caspase8 Caspase-8 Pterostilbene_ext->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Pterostilbene_int This compound Caspase9 Caspase-9 Pterostilbene_int->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: this compound-induced apoptosis signaling pathways.

Pterostilbene_Anti_inflammatory_Pathway This compound This compound NFkB NF-κB This compound->NFkB MAPK MAPK This compound->MAPK Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) NFkB->Inflammation MAPK->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Experimental_Workflow_Xenograft Start Acclimatize Nude Mice Implant Implant Tumor Cells (e.g., A2058) Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Treatment Administer this compound (e.g., 30 mg/kg i.v.) TumorGrowth->Treatment Monitor Measure Tumor Volume & Body Weight Treatment->Monitor Endpoint Euthanize & Collect Tissues Monitor->Endpoint Analysis Histological & Biochemical Analysis Endpoint->Analysis

Caption: Workflow for a this compound xenograft study.

VI. Conclusion

The collective evidence from a wide range of animal models strongly supports the therapeutic potential of this compound for a variety of human diseases. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical studies make it a compelling candidate for further investigation and clinical development. The protocols and data presented herein provide a solid foundation for researchers to build upon in their exploration of this compound's in vivo effects.

References

Pterostilbene: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent.[1] Found in blueberries and Pterocarpus marsupium heartwood, this compound exhibits superior bioavailability compared to resveratrol, making it a promising candidate for further investigation.[1] This document provides detailed application notes on the anti-cancer properties of this compound, its mechanisms of action, and comprehensive protocols for in vitro and in vivo studies.

This compound's anti-cancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis across a spectrum of cancer cell lines.[1][2] These effects are attributed to its ability to modulate key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been documented in a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay
Breast Cancer MCF-765--
MDA-MB-23110.39--
T-47D---
Cervical Cancer HeLa108.7-MTT
CaSki44.45-MTT
SiHa91.15-MTT
Colon Cancer HCT-11612 - 47.1--
HT-2915 - 80.672SRB, MTT
SW111670.2272SRB
Caco-275--
Leukemia HL-6035--
K56210--
HUT7824--
Lung Cancer H520 (SqCC)---
Melanoma C32~1072SRB
A2058---
Oral Cancer CAL27 (cisplatin-resistant)98.29--
OECM-140.1972MTT
HSC-3>5072MTT
Prostate Cancer PC374.3--

Mechanisms of Action: Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

PI3K/Akt/NF-κB Signaling Pathway

This compound has been shown to down-regulate the PI3K/Akt signaling pathway, which is crucial for cancer cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound can promote programmed cell death in cancer cells. The inhibition of Akt can also lead to the suppression of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

This compound inhibits the pro-survival PI3K/Akt/NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival. This compound has been observed to modulate this pathway, in some cases leading to the induction of apoptosis in cancer cells.

MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (e.g., ERK1/2) This compound->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Growth Cell Growth MAPK_Pathway->Cell_Growth

This compound modulates the MAPK pathway to induce apoptosis.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively activated in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit STAT3 activation, leading to the suppression of tumor growth.

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Gene_Expression Target Gene Expression (e.g., Cyclins, Bcl-2) STAT3->Gene_Expression Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival

This compound inhibits the STAT3 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

In Vitro Experimental Workflow

In_Vitro_Workflow start Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle metastasis Metastasis Assays (Transwell Migration/Invasion) treatment->metastasis end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end metastasis->end

A typical workflow for in vitro evaluation of this compound.
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.[3][4][5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cancer cells to the desired confluency and treat with various concentrations of this compound for the desired time period.

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry.[7][8][9][10][11]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% cold ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Culture and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Protocol 3: Transwell Migration and Invasion Assay

This protocol is for assessing the effect of this compound on cancer cell migration and invasion.[12][13][14][15]

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Cell culture medium with fetal bovine serum (FBS) as a chemoattractant

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet for staining

Procedure:

  • Preparation of Inserts:

    • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding:

    • Harvest and resuspend the this compound-treated and untreated cells in serum-free medium.

    • Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

  • Assay:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Staining and Quantification:

    • After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

    • Stain the cells with Crystal Violet.

    • Count the stained cells in several random fields under a microscope.

In Vivo Experimental Protocol: Xenograft Mouse Model

This protocol provides a general guideline for evaluating the in vivo anti-tumor efficacy of this compound.[16][17][18][19][20][21][22][23][24][25]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for injection

  • This compound solution for administration

  • Vehicle control (e.g., corn oil, 10% DMSO + 90% glyceryl trioctanoate)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in 100 µL PBS) into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 25-50 mg/kg body weight) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring:

    • Monitor the body weight and general health of the mice regularly.

    • Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²) / 2.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, with demonstrated efficacy in a variety of preclinical models. Its favorable bioavailability and multi-targeted mechanism of action make it a compelling candidate for further research and development. The protocols and data presented in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in oncology. Further in-depth studies are warranted to fully elucidate its clinical utility.

References

Pterostilbene in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913) found predominantly in blueberries, has garnered significant attention for its potential therapeutic applications in neurodegenerative diseases. Its superior bioavailability and ability to cross the blood-brain barrier make it a promising candidate for mitigating the complex pathologies of diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).[1] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound in various disease models.

This compound exerts its neuroprotective effects through multiple mechanisms, primarily by combating oxidative stress and neuroinflammation.[1] Key signaling pathways modulated by this compound include the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, and the inhibition of Nuclear Factor-kappa B (NF-κB), a key player in the inflammatory cascade. Additionally, this compound has been shown to activate Sirtuin 1 (SIRT1), a protein involved in cellular health and longevity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various neurodegenerative disease models as reported in preclinical studies.

Table 1: Effects of this compound in Alzheimer's Disease Models
Model Dosage/Treatment Key Biomarker/Outcome Quantitative Change Reference
APP/PS1 Mice10 or 40 mg/kg/day (10 weeks, i.g.)Hippocampal Aβ AggregationReduced[2]
APP/PS1 Mice10 or 40 mg/kg/day (10 weeks, i.g.)Hippocampal TNF-α, IL-1β, IL-6 mRNAReduced[2]
APP/PS1 Mice40 mg/kg/day (i.g.)Morris Water Maze PerformanceImproved cognitive function[2]
SAMP8 Mice120 mg/kg of diet (2 months)p-tau levelsDecreased[2]
Aged Rats0.004% or 0.016% in diet (12-13 weeks)Morris Water Maze PerformanceReversed cognitive aging[2]
STZ-induced Rat Model10, 30, or 50 mg/kg (oral, 13 days)Brain Catalase, SOD, GSH levelsIncreased[2]
STZ-induced Rat Model10, 30, or 50 mg/kg (oral, 13 days)Brain Nitrites, Lipid PeroxidesLowered[2]
AlCl₃-induced Rat Model50 mg/kg (oral, 14 days)Aβ levelsReduced by 70.6%[3]
AlCl₃-induced Rat Model100 mg/kg (oral, 14 days)Aβ levelsReduced by 83.8%[3]
AlCl₃-induced Rat Model50 mg/kg (oral, 14 days)p-tau levelsReduced by 33.9%[3]
AlCl₃-induced Rat Model100 mg/kg (oral, 14 days)p-tau levelsReduced by 45.5%[3]
AlCl₃-induced Rat Model50 mg/kg (oral, 14 days)Spontaneous Alternation % (Y-maze)Increased by 35.7%[3]
AlCl₃-induced Rat Model100 mg/kg (oral, 14 days)Spontaneous Alternation % (Y-maze)Increased by 42.9%[3]
Table 2: Effects of this compound in Parkinson's Disease Models
Model Dosage/Treatment Key Biomarker/Outcome Quantitative Change Reference
MPTP-induced MiceNot SpecifiedStriatal Dopamine LevelsReversed diminution[4]
MPTP-induced MiceNot SpecifiedMotor ImpairmentsAmeliorated[4]
MPTP-induced MiceNot SpecifiedDopaminergic Neuron LossMitigated[4]
MPTP-induced MiceNot Specifiedα-synuclein UpregulationReduced[4]
MPTP-induced MiceNot SpecifiedMicroglia and Astrocyte ActivationInhibited[4]
MPTP-induced MiceNot SpecifiedTNF-α and IL-1β LevelsInhibited[4]
MPTP-induced MiceNot SpecifiedReactive Oxygen Species (ROS) and Malondialdehyde (MDA)Decreased[4]
MPTP-induced MiceNot SpecifiedTotal Antioxidant Capacity (TAOC) and Superoxide Dismutase (SOD) ActivityIncreased[4]
Table 3: Effects of this compound in ALS Models
Model Dosage/Treatment Key Biomarker/Outcome Quantitative Change Reference
SOD1G93A MiceCombined with Nicotinamide RibosideSurvivalIncreased[5]
SOD1G93A MiceCombined with Nicotinamide RibosideNeuromotor FunctionsAmeliorated[5]
SOD1G93A MiceCombined with Nicotinamide RibosideMicrogliosis and AstrogliosisDecreased[5]
SOD1G93A & FUSR521C MiceCombined with Nicotinamide Riboside and Ibudilast (B1674240)Survival and Neuromotor FunctionsEnhanced effects[6]
SOD1G93A & FUSR521C MiceCombined with Nicotinamide Riboside and IbudilastMicrogliosis and AstrogliosisReduced[6]
SOD1G93A & FUSR521C MiceCombined with Nicotinamide Riboside and IbudilastProinflammatory Cytokines in CSFReduced[6]
Table 4: Effects of this compound in In Vitro Neuroinflammation and Oxidative Stress Models
Model Treatment Key Biomarker/Outcome Quantitative Change Reference
LPS-stimulated RAW 264.7 MacrophagesNot SpecifiedTNF-α and IL-1β productionInhibited[7]
LPS-stimulated RAW 264.7 MacrophagesNot SpecifiediNOS and NO productionAttenuated[7]
Aβ₁₋₄₂-induced BV-2 MicrogliaNot SpecifiedNO production and iNOS expressionInhibited[8]
Aβ₁₋₄₂-induced BV-2 MicrogliaNot SpecifiedIL-6, IL-1β, and TNF-α expression and secretionDecreased[8]
Aβ₁₋₄₂-induced BV-2 MicrogliaNot SpecifiedNLRP3/caspase-1 inflammasome activationInactivated[8]
Coculture of LPS-activated BV-2 and SH-SY5Y cells2.5, 5.0, or 10.0 μM PTE on BV-2SH-SY5Y cell viabilityImproved[9]
Coculture of LPS-activated BV-2 and SH-SY5Y cells2.5, 5.0, or 10.0 μM PTE on BV-2SH-SY5Y apoptosis and oxidative stressAttenuated[9]

Key Signaling Pathways

This compound's neuroprotective effects are mediated through the modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Pterostilbene_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes Promotes transcription

This compound activates the Nrf2 antioxidant pathway.

Pterostilbene_NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Translocates to nucleus and promotes transcription

This compound inhibits the pro-inflammatory NF-κB pathway.

Pterostilbene_SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates FOXO FOXO SIRT1->FOXO Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Stress_Resistance Stress Resistance & Cell Survival FOXO->Stress_Resistance Promotes AD_Workflow Start Start: APP/PS1 mice (e.g., 3 months old) Treatment This compound Treatment (e.g., 10-40 mg/kg/day, oral gavage) for a specified duration (e.g., 10 weeks) Start->Treatment Behavioral Behavioral Testing (Morris Water Maze, Y-maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA for Aβ, Cytokines; Western Blot for p-tau) Sacrifice->Biochemical Histological Histological Analysis (IHC for Aβ plaques, Iba-1) Sacrifice->Histological

References

Application Notes and Protocols: Pterostilbene in Aging and Longevity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) is a natural polyphenolic compound found predominantly in blueberries and grapes.[1][2][3] As a structural analog of resveratrol (B1683913), this compound has garnered significant interest in the field of aging and longevity research due to its similar biological activities but superior pharmacokinetic properties.[4][5] Notably, it possesses higher bioavailability, greater metabolic stability, and a longer half-life compared to resveratrol, making it a more potent candidate for therapeutic and preventative applications against age-related decline.[4][5][6][7][8][9]

This compound modulates several key pathways associated with the hallmarks of aging, including oxidative stress, inflammation, cellular senescence, and mitochondrial dysfunction.[2][4][10] It mimics the effects of caloric restriction by activating critical longevity pathways, such as those involving sirtuins and AMP-activated protein kinase (AMPK).[1][11] This document provides a detailed overview of this compound's mechanisms of action, quantitative summaries of its effects from preclinical studies, and comprehensive protocols for its application in aging and longevity research.

Mechanisms of Action in Aging and Longevity

This compound exerts its anti-aging effects by modulating a network of interconnected signaling pathways that are central to cellular health and resilience. Its primary mechanisms involve activating cellular defense systems, regulating energy metabolism, and reducing age-related damage.

Sirtuin (SIRT1) Activation

Sirtuins, particularly SIRT1, are a class of NAD+-dependent deacetylases that play a crucial role in regulating lifespan, DNA repair, metabolism, and cellular stress resistance.[11][12] this compound is a potent activator of SIRT1.[1][13][14] By activating SIRT1, this compound can deacetylate and thereby modulate the activity of downstream targets like FOXO transcription factors and p53, which are involved in stress resistance and apoptosis.[13][15] This activation helps maintain genomic stability, mitochondrial function, and overall cellular homeostasis, processes that are often compromised in aging.[2][12] In some studies, this compound was found to activate SIRT1 to a greater extent than resveratrol.[14]

SIRT1_Activation_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates FOXO FOXO SIRT1->FOXO Deacetylates (Activates) p53 p53 SIRT1->p53 Deacetylates (Inhibits) DNA_Repair DNA Repair SIRT1->DNA_Repair Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis StressResistance Stress Resistance (e.g., SOD2) FOXO->StressResistance Apoptosis Apoptosis p53->Apoptosis

Caption: this compound activates SIRT1, promoting cellular longevity pathways.

AMPK/mTOR Pathway Regulation

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis.[11] As organisms age, AMPK activation decreases.[11] this compound has been shown to activate AMPK, which in turn helps restore youthful cellular energy balance.[1][11] Activated AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR), a protein complex that promotes cell growth and proliferation.[1][7] The inhibition of mTOR is a well-established mechanism for extending lifespan in various model organisms.[7] By activating AMPK and inhibiting mTOR, this compound promotes autophagy, the cellular process for clearing damaged components and waste products, which declines with age.[1]

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Antioxidant_Anti_inflammatory_Pathways This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Inflammation Inflammation (e.g., COX) This compound->Inflammation Inhibits AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, GPx) Nrf2->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces NFkB->Inflammation Promotes Drosophila_Lifespan_Workflow Start Collect Newly Eclosed Flies (0-24h old) Separate Separate by Sex Start->Separate Group Create Cohorts (20-25 flies/vial) Separate->Group Control Control Diet Vials (Ethanol Vehicle) Group->Control Treatment This compound Diet Vials (e.g., 50 µM) Group->Treatment Transfer Transfer to Fresh Vials (Every 2-3 days) Control->Transfer Treatment->Transfer Record Record Mortalities Transfer->Record Endpoint Continue Until All Flies Die Transfer->Endpoint Record->Transfer Repeat Analysis Data Analysis (Kaplan-Meier, Log-Rank Test) Endpoint->Analysis

References

Application Notes and Protocols: Pterostilbene-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterostilbene (B91288), a naturally occurring stilbenoid and a dimethylated analog of resveratrol (B1683913), has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its superior bioavailability and metabolic stability compared to resveratrol make it an attractive candidate for therapeutic development.[1][2] To better understand its subcellular localization, mechanism of action, and pharmacokinetic profile, fluorescent probes derived from this compound are invaluable tools. These probes enable real-time visualization of this compound within living cells, providing insights into its biological activities.[1][2]

This document provides detailed application notes and protocols for the use of existing and potential this compound-based fluorescent probes in cellular imaging. It covers the synthesis, characterization, and application of these probes for tracking this compound's neuroprotective effects and outlines potential future applications in sensing key cellular parameters like viscosity, nitroreductase activity, and pH.

Currently Developed this compound Fluorescent Probes

Researchers have successfully synthesized and characterized two key this compound fluorescent probes by functionalizing this compound with benzofurazan (B1196253) (NBD) and rhodamine-B-isothiocyanate (Rhd B-Itc).[1][3] These probes serve as foundational tools for tracking this compound in biological systems.

Data Presentation: Quantitative Properties

The optical properties of these this compound-based fluorescent probes are summarized in the table below for easy comparison.

Probe NameFluorophoreExcitation Wavelength (λex)Emission Wavelength (λem)Reference
This compound-NBD (Compound 1)Benzofurazan (NBD)464 nm512 nm[3]
This compound-Rhodamine B (Compound 2)Rhodamine-B-isothiocyanate (Rhd B-Itc)Not SpecifiedNot Specified[1][3]

Note: Specific excitation and emission wavelengths for the this compound-Rhodamine B probe were not detailed in the referenced literature, but Rhodamine B generally excites around 560 nm and emits around 580 nm.

Experimental Protocols

Protocol 1: Synthesis of this compound-NBD and this compound-Rhodamine B Probes

This protocol describes the synthesis of this compound fluorescent derivatives functionalized with NBD (Compound 1) and Rhodamine B (Compound 2). The synthesis is carried out via an amine derivative of this compound.[3]

Materials:

  • This compound (Ptb)

  • N-Boc-bromoethylamine

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et2O)

  • 7-nitrobenzofurazan (NBD)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Rhodamine-B-isothiocyanate (Rhd B-Itc)

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of the Amine Derivative (Compound 6):

    • React this compound with N-Boc-bromoethylamine in the presence of K2CO3 in anhydrous DMF.

    • Deprotect the Boc group using TFA in DCM, followed by precipitation with Et2O HCl to obtain the amine derivative.[3]

  • Synthesis of this compound-NBD (Compound 1):

    • Conjugate the amine derivative (Compound 6) with 7-nitrobenzofurazan (NBD) in the presence of LiOH in a water/THF mixture.[3]

  • Synthesis of this compound-Rhodamine B (Compound 2):

    • Conjugate the amine derivative (Compound 6) with Rhodamine-B-isothiocyanate (Rhd B-Itc) in DMF with NaOH.[3]

Visualization of Synthesis Pathway:

G This compound This compound Amine_Derivative This compound-Amine Derivative This compound->Amine_Derivative + N-Boc-bromoethylamine, K2CO3, DMF then TFA, DCM N_Boc_bromoethylamine N-Boc-bromoethylamine Pterostilbene_NBD This compound-NBD Probe Amine_Derivative->Pterostilbene_NBD + NBD, LiOH, H2O/THF Pterostilbene_RhodamineB This compound-Rhodamine B Probe Amine_Derivative->Pterostilbene_RhodamineB + Rhodamine-B-isothiocyanate, DMF, NaOH NBD 7-nitrobenzofurazan (NBD) RhodamineB Rhodamine-B-isothiocyanate

Synthetic pathway for this compound fluorescent probes.
Protocol 2: Cytotoxicity Assay of this compound Fluorescent Probes

This protocol is used to evaluate the potential cytotoxic effects of the this compound fluorescent probes on cell lines using the Propidium Iodide (PI) assay.[1]

Materials:

  • Human neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines

  • This compound fluorescent probes (dissolved in a suitable solvent, e.g., ethanol/DMEM)

  • Resveratrol (as a positive control)

  • Vehicle control (e.g., ethanol/DMEM)

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture SH-SY5Y and MCF-7 cells in appropriate media until they reach a suitable confluency.

  • Treatment: Treat the cells with varying concentrations of the this compound fluorescent probes (e.g., 0.1–10.0 µM), resveratrol (e.g., 1 µM), and the vehicle control for 48 hours.[1]

  • Cell Harvesting and Staining:

    • After incubation, harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cells in a buffer containing Propidium Iodide.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • PI is membrane impermeant and will only enter and stain the DNA of cells with compromised membranes (dead cells).

    • Quantify the percentage of PI-positive cells to determine the level of cytotoxicity.

  • Data Analysis: Compare the percentage of dead cells in the treated groups to the vehicle control group.

Application in Cellular Imaging: Neuroprotective Effects

This compound is known to exert neuroprotective effects through various signaling pathways. Fluorescently labeled this compound can be used to visualize its uptake and localization in neuronal cells, providing insights into its mechanism of action.

Visualization of this compound's Neuroprotective Signaling Pathway:

G This compound This compound ER_alpha Estrogen Receptor α (ER-α) This compound->ER_alpha activates Nrf2 Nrf2 This compound->Nrf2 activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates NF_kB NF-κB This compound->NF_kB inhibits AP1 AP-1 This compound->AP1 inhibits Neuroprotection Neuroprotection ER_alpha->Neuroprotection Oxidative_Stress_Response Oxidative Stress Response Nrf2->Oxidative_Stress_Response Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) PI3K_Akt->Bax downregulates iNOS_COX2 iNOS, COX-2 NF_kB->iNOS_COX2 Pro_inflammatory_mediators Pro-inflammatory Mediators AP1->Pro_inflammatory_mediators Inflammation Inflammation iNOS_COX2->Inflammation Pro_inflammatory_mediators->Inflammation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

This compound's neuroprotective signaling pathways.
Protocol 3: General Workflow for Cellular Imaging with this compound Probes

This protocol provides a general workflow for imaging the subcellular distribution of this compound fluorescent probes in live cells.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • This compound fluorescent probe stock solution (in DMSO)

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the this compound fluorescent probe in pre-warmed, phenol (B47542) red-free cell culture medium. The final concentration should be optimized for the specific probe and cell type (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS or phenol red-free medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

    • Acquire images using the appropriate laser lines and emission filters for the specific this compound probe.

  • Data Analysis: Analyze the images to determine the subcellular localization of the probe. Co-localization studies with organelle-specific markers can be performed to identify specific target organelles.

Visualization of Experimental Workflow:

G Start Start Cell_Seeding Seed Cells on Glass-Bottom Dish Start->Cell_Seeding Probe_Loading Incubate with This compound Probe Cell_Seeding->Probe_Loading Washing Wash to Remove Unbound Probe Probe_Loading->Washing Imaging Live-Cell Imaging (Confocal Microscopy) Washing->Imaging Data_Analysis Image Processing and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

General workflow for cellular imaging.

Potential Future Applications and Protocols

While specific this compound-based probes for sensing viscosity, nitroreductase, and pH have not yet been reported, the this compound scaffold can be functionalized with moieties sensitive to these parameters. The following are generalized protocols that could be adapted for such future probes.

Application 1: Imaging Cellular Viscosity

Concept: A this compound-based molecular rotor could be designed to report on changes in intracellular viscosity. The fluorescence of such a probe would be quenched in low-viscosity environments due to intramolecular rotation, and enhanced in high-viscosity environments where rotation is restricted.

Hypothetical Probe: this compound-BODIPY Rotor

Protocol 4: Imaging Mitochondrial Viscosity (Template)

This protocol is adapted from methods using existing viscosity-sensitive probes.

Materials:

  • Hypothetical this compound-Viscosity Probe

  • Cultured cells (e.g., HeLa cells)

  • MitoTracker Green (for co-localization)

  • Monensin (B1676710) or Nystatin (B1677061) (to induce changes in mitochondrial viscosity)

  • Fluorescence lifetime imaging microscopy (FLIM) system

Procedure:

  • Cell Culture and Staining:

    • Culture HeLa cells on a glass-bottom dish.

    • Incubate cells with the this compound-viscosity probe and MitoTracker Green for 30 minutes at 37°C for co-localization analysis.

  • Inducing Viscosity Changes: Treat cells with monensin or nystatin to induce an increase in mitochondrial viscosity.

  • Imaging:

    • Perform FLIM on the stained cells.

    • The fluorescence lifetime of the probe is expected to increase with increasing viscosity.

  • Data Analysis: Generate a fluorescence lifetime map to visualize viscosity changes within the mitochondria. A calibration curve of fluorescence lifetime versus viscosity can be created using solutions of known viscosity (e.g., glycerol-water mixtures).

Application 2: Detecting Nitroreductase Activity

Concept: A this compound probe could be designed with a nitro group that quenches its fluorescence. In the presence of nitroreductase, an enzyme overexpressed in hypoxic tumor cells, the nitro group would be reduced to an amino group, leading to a "turn-on" fluorescent signal.[4]

Hypothetical Probe: this compound-Nitro-Fluorophore

Protocol 5: Imaging Nitroreductase Activity in Hypoxic Cells (Template)

This protocol is based on existing nitroreductase probes.[4]

Materials:

  • Hypothetical this compound-Nitroreductase Probe

  • Cultured cancer cells (e.g., HeLa or A549)

  • Hypoxia chamber (1% O2)

  • NADH (as a cofactor)

  • Confocal microscope

Procedure:

  • Induce Hypoxia: Culture cells in a hypoxia chamber for 12-24 hours to induce the expression of nitroreductase. A control group of cells should be cultured under normoxic conditions.

  • Probe Incubation: Incubate both hypoxic and normoxic cells with the this compound-nitroreductase probe and NADH for 30-60 minutes.

  • Imaging: Wash the cells and acquire fluorescence images using a confocal microscope.

  • Data Analysis: Quantify and compare the fluorescence intensity between the hypoxic and normoxic cells. A significant increase in fluorescence in the hypoxic cells would indicate the detection of nitroreductase activity.

Application 3: Measuring Intracellular pH

Concept: A this compound probe could be conjugated to a pH-sensitive fluorophore whose excitation or emission spectrum changes with pH. This would allow for ratiometric imaging of intracellular pH.

Hypothetical Probe: this compound-pHrodo or this compound-SNARF

Protocol 6: Ratiometric Measurement of Intracellular pH (Template)

This protocol is adapted from methods using ratiometric pH indicators.

Materials:

  • Hypothetical Ratiometric this compound-pH Probe

  • Cultured cells

  • Calibration buffers of known pH (e.g., pH 5.5, 6.5, 7.5)

  • Nigericin (B1684572) (an ionophore to equilibrate intracellular and extracellular pH)

  • Fluorescence microscope with dual-excitation or dual-emission capabilities

Procedure:

  • Probe Loading: Load the cells with the ratiometric this compound-pH probe.

  • Image Acquisition: Acquire two fluorescence images at two different excitation or emission wavelengths (one pH-sensitive and one pH-insensitive).

  • Calibration:

    • After imaging, treat the cells with calibration buffers containing nigericin to clamp the intracellular pH to the known pH of the buffer.

    • Acquire ratiometric images for each calibration buffer to generate a calibration curve of the fluorescence ratio versus pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities from the two images of the experimental cells. Use the calibration curve to convert the fluorescence ratio to an intracellular pH value.

Conclusion

This compound-based fluorescent probes are powerful tools for elucidating the cellular and molecular mechanisms of this promising nutraceutical. The existing NBD and Rhodamine B-functionalized probes provide a foundation for tracking this compound's distribution and effects in living cells. The development of next-generation this compound probes designed to sense specific cellular parameters such as viscosity, nitroreductase activity, and pH will further expand our understanding of its role in health and disease, and will be invaluable for the development of new therapeutic strategies. The protocols provided herein serve as a guide for researchers to utilize and develop these important molecular imaging tools.

References

Troubleshooting & Optimization

Pterostilbene Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving pterostilbene (B91288) bioavailability in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in vivo study is showing low plasma concentrations of this compound. What are the potential reasons for this?

A1: Low plasma concentrations of this compound can stem from several factors. This compound, although more bioavailable than its analogue resveratrol (B1683913), still faces challenges such as poor aqueous solubility.[1][2] Its hydrophobic nature can limit its dissolution in the gastrointestinal tract, thereby reducing absorption.[1] Additionally, like many natural compounds, it can be subject to metabolic processes in the body that lead to its clearance.[3]

Q2: What are the most effective strategies to enhance the oral bioavailability of this compound?

A2: Several strategies have been shown to significantly improve the oral bioavailability of this compound. These can be broadly categorized into:

  • Nanoformulations: Encapsulating this compound into nano-sized delivery systems like nanoemulsions or solid lipid nanoparticles can improve its solubility and protect it from degradation, leading to enhanced absorption.[1][4]

  • Co-crystallization and Solubilizing Excipients: Co-crystallizing this compound with compounds like piperazine (B1678402) has been shown to increase its water solubility by six-fold.[5] Similarly, using solubilizing excipients such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can also improve bioavailability.[5][6]

  • Co-administration with Food: Administering this compound with a meal can increase its oral absorption.[5][7] The presence of food can stimulate bile secretion, which aids in the solubilization of lipophilic compounds like this compound.[5]

Q3: How does the bioavailability of this compound compare to that of resveratrol?

A3: this compound consistently demonstrates superior oral bioavailability compared to resveratrol.[8][9] Animal studies have shown that this compound can have an oral bioavailability of around 80%, compared to approximately 20% for resveratrol.[8][9] This is largely attributed to the two methoxy (B1213986) groups in this compound's structure, which increase its lipophilicity and metabolic stability, leading to better absorption and a longer half-life.[5][8]

Q4: What are the key signaling pathways modulated by this compound that I should consider investigating in my study?

A4: this compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. The most notable pathways include:

  • NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which is a master regulator of inflammation.[10][11] By suppressing NF-κB, this compound can reduce the production of pro-inflammatory cytokines.[10]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and this compound has been shown to influence its activity.[12][13]

  • MAPK Pathways (p38, ERK, JNK): this compound can modulate various MAPK signaling pathways, which are involved in cellular responses to a wide range of stimuli.[13][14]

  • SIRT1 Signaling Pathway: this compound can regulate mitochondrial redox balance through the SIRT1 signaling pathway.[12]

  • AMPK Pathway: This pathway is a key cellular energy sensor, and this compound has been found to activate it, which is associated with longevity and decreased degenerative disease.[15]

  • mTOR Pathway: this compound can inhibit the mTOR pathway, a central regulator of cell growth and metabolism.[15]

Troubleshooting Guides

Issue: Inconsistent this compound Plasma Levels Across Study Animals

Potential Cause Troubleshooting Step
Variability in Food Intake Ensure a standardized feeding protocol. Administering this compound with a consistent meal composition and timing can minimize variability in absorption related to food effects.[5]
Formulation Instability Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous before and during administration to each animal. For nanoformulations, regularly check for particle size and stability.
Gavage Technique Variability Standardize the oral gavage procedure. Ensure all personnel are properly trained to minimize stress to the animals and ensure consistent delivery to the stomach.

Issue: Low Bioavailability Despite Using an Enhancement Strategy

Potential Cause Troubleshooting Step
Suboptimal Nanoformulation Characterize your nanoformulation thoroughly. Verify particle size, encapsulation efficiency, and in vitro release profile. An unstable or poorly formulated nanoparticle will not effectively enhance bioavailability.[16]
Incorrect Co-former Ratio If using co-crystals, ensure the stoichiometric molar ratio is correct. For example, a 2:1 ratio of this compound to piperazine has been shown to be effective.[5]
Dose-Dependent Effects This compound pharmacokinetics can be dose-dependent.[6] Consider conducting a dose-ranging study to determine the optimal dose for your specific formulation and animal model.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from in vivo studies, comparing it with resveratrol and showcasing the impact of different formulations.

Table 1: Comparative Pharmacokinetics of this compound and Resveratrol in Rats

ParameterThis compoundResveratrolReference
Oral Bioavailability (%) ~80%~20%[8][9][17]
Half-life (t½) (hours) ~1.75~0.23 (14 minutes)[11]
Peak Plasma Concentration (Cmax) Markedly HigherLower[11][17]

Table 2: Effect of Formulation on this compound Bioavailability

FormulationKey FindingReference
HP-β-CD Solution Bioavailability (F) of 59.2 ± 19.6% compared to 15.9 ± 7.8% for suspension.[5]
Piperazine Co-crystal Six-fold increase in water solubility.[5]
Nanoemulsion Significantly improved stability and in vitro release compared to suspension.[4][1][4]
This compound-EGCG Conjugate Emulsion Enhanced bioaccessibility and trans-enterocyte transportation.[18][18]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol is based on methodologies from comparative pharmacokinetic studies.[9][11]

  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Dosing and Administration:

    • Oral Administration:

      • Formulation: Suspend this compound in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.[11]

      • Dose: Administer via oral gavage at a specified dose (e.g., 56 mg/kg for this compound).[11]

    • Intravenous Administration (for absolute bioavailability calculation):

      • Formulation: Dissolve this compound in a suitable vehicle like a mixture of DMSO and polyethylene (B3416737) glycol.[11]

      • Dose: Administer as a single bolus injection into the tail vein at a lower dose (e.g., 11.2 mg/kg for this compound).[11]

  • Blood Sampling:

    • Collect blood samples via the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) after administration.[11]

    • Separate plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify this compound concentrations in plasma using a validated analytical method, such as high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[17][19]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) using non-compartmental analysis software.[11][19]

    • Calculate absolute oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis acclimatization Animal Acclimatization formulation_prep Formulation Preparation (e.g., Suspension, Nanoemulsion) acclimatization->formulation_prep oral_admin Oral Administration (Gavage) formulation_prep->oral_admin iv_admin Intravenous Administration (for Absolute Bioavailability) formulation_prep->iv_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation hplc_ms HPLC-MS/MS Analysis plasma_separation->hplc_ms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_ms->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Workflow for an in vivo oral bioavailability study of this compound.

Pterostilbene_Signaling_Pathways cluster_inflammation Inflammation & Cell Survival cluster_metabolism Metabolism & Longevity cluster_cellular_response Cellular Response This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates mapk MAPK Pathways (p38, ERK, JNK) This compound->mapk Modulates sirt1 SIRT1 Pathway This compound->sirt1 Activates ampk AMPK Pathway This compound->ampk Activates mtor mTOR Pathway This compound->mtor Inhibits inflammation_response ↓ Pro-inflammatory Cytokines nfkb->inflammation_response cell_survival Modulated Cell Survival & Proliferation pi3k_akt->cell_survival mapk->cell_survival oxidative_stress ↓ Oxidative Stress sirt1->oxidative_stress energy_homeostasis ↑ Energy Homeostasis ampk->energy_homeostasis mtor->cell_survival

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Pterostilbene Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with pterostilbene (B91288) and encountering challenges with its solubility in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data to support your research.

Troubleshooting Guide

Issue: this compound precipitates when added to my aqueous buffer or cell culture medium.

Possible Cause & Solution

  • Cause: this compound is a highly lipophilic compound with very low intrinsic aqueous solubility. Direct addition of this compound powder to an aqueous solution will likely result in precipitation.

  • Solution: A common and effective method is to first dissolve the this compound in a small amount of an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer or medium.

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing this compound stock solutions.[1]

    • Protocol: Always add the this compound stock solution to the aqueous buffer or medium while vortexing or stirring to ensure rapid and uniform dispersion. This minimizes localized high concentrations of the organic solvent, which can cause the this compound to precipitate.[2]

  • Cause: The final concentration of the organic solvent in the aqueous solution is too low to maintain this compound solubility.

  • Solution: Ensure the final concentration of the organic co-solvent is sufficient to keep this compound dissolved. However, be mindful of the potential toxicity of the solvent to cells in culture. The final concentration of DMSO in cell culture should ideally be kept below 0.5% (v/v) to avoid cytotoxicity.[3]

  • Cause: The aqueous buffer or medium is not at an optimal temperature when adding the this compound stock solution.

  • Solution: Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility and prevent precipitation.

  • Cause: The this compound stock solution was not properly prepared or has been stored incorrectly.

  • Solution: Ensure your this compound stock solution is fully dissolved before use. Visually inspect for any crystals. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation.[4]

Troubleshooting Workflow for this compound Precipitation

start This compound Precipitates in Aqueous Solution check_stock Is the stock solution clear and fully dissolved? start->check_stock prep_stock Re-prepare stock solution. Ensure complete dissolution. check_stock->prep_stock No check_dilution How was the stock solution diluted? check_stock->check_dilution Yes prep_stock->check_stock add_to_buffer Added stock to vigorously stirring buffer? check_dilution->add_to_buffer correct_dilution Add stock solution dropwise to stirring buffer. add_to_buffer->correct_dilution No check_solvent_conc What is the final organic solvent concentration? add_to_buffer->check_solvent_conc Yes correct_dilution->check_dilution low_conc Concentration too low check_solvent_conc->low_conc < Required % high_conc Concentration sufficient check_solvent_conc->high_conc >= Required % increase_conc Increase final co-solvent concentration (mind toxicity). low_conc->increase_conc consider_enhancers Consider solubility enhancement techniques (e.g., cyclodextrins, nanoparticles). high_conc->consider_enhancers increase_conc->consider_enhancers success Solution remains clear consider_enhancers->success

Caption: A flowchart for systematically troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is practically insoluble in water.[5] Its reported aqueous solubility is very low, in the range of 0.0180 mg/g at 25°C.[5]

Q2: What is the solubility of this compound in common organic solvents?

This compound is soluble in several organic solvents. The table below summarizes its solubility in some common laboratory solvents.

SolventSolubility (mg/mL)Reference
DMSO~30 - 51[1][6]
Ethanol~50[1]
Propylene Glycol1127 mg/g[5]
PEG-400340 mg/g[5]
Carbitol571 mg/g[5]

Q3: How can I enhance the aqueous solubility of this compound for my experiments?

Several techniques can be employed to significantly increase the aqueous solubility of this compound:

  • Co-solvents: As mentioned in the troubleshooting guide, using a water-miscible organic solvent like DMSO or ethanol is the most straightforward approach.

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (βCD) or hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase this compound's aqueous solubility.[7][8] For instance, the use of derivatized cyclodextrins has been shown to increase solubility by 700- to 1250-fold.[8]

  • Nanoparticles and Nanoemulsions: Encapsulating this compound into nanoparticles or nanoemulsions can improve its dispersion and apparent solubility in aqueous media.[9][10] this compound-loaded nanoparticles have been reported to increase apparent water solubility by approximately 53 times.

Q4: What is the best way to prepare a this compound stock solution?

For most in vitro experiments, preparing a concentrated stock solution in 100% DMSO is recommended.

Q5: How should I store my this compound solutions?

  • Solid this compound: Store at -20°C for long-term stability.[1]

  • Stock Solutions (in DMSO or Ethanol): Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] Stock solutions in DMSO are generally stable for at least one month at -20°C.[6]

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 256.30 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.56 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label the tubes clearly with the compound name, concentration, and date. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complexes

This protocol describes a co-precipitation method to prepare this compound-β-cyclodextrin (βCD) inclusion complexes to enhance aqueous solubility.[7]

Materials:

  • This compound

  • β-Cyclodextrin (βCD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Prepare βCD Solution: Dissolve an equimolar amount of βCD in distilled water, preheated to 70°C, with continuous stirring.

  • Prepare this compound Solution: Dissolve an equimolar amount of this compound in a minimal amount of ethanol.

  • Co-precipitation: Add the this compound solution dropwise to the heated βCD solution while stirring.

  • Stirring and Cooling: Continue stirring the mixture for 1.5 hours at 70°C. Then, allow the solution to cool slowly to room temperature, followed by storage at 4°C for 24 hours to facilitate precipitation of the inclusion complexes.

  • Isolation and Drying: Collect the precipitated crystals by filtration. Dry the collected solid in a desiccator under vacuum until a constant weight is achieved.

  • Characterization: The resulting powder can be characterized by techniques such as DSC, FTIR, and XRD to confirm complex formation.

Protocol 3: Formulation of this compound-Loaded Nanoparticles

This protocol outlines an anti-solvent precipitation method for preparing this compound-loaded nanoparticles.[9]

Materials:

Procedure:

  • Organic Phase Preparation: Dissolve this compound and zein in an aqueous ethanol solution (e.g., 80% ethanol) to form the organic phase.

  • Aqueous Phase Preparation: Dissolve fucoidan in deionized water to form the aqueous phase.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent change will cause the zein and encapsulated this compound to precipitate as nanoparticles, stabilized by the fucoidan.

  • Solvent Removal: Remove the ethanol from the nanoparticle suspension using a rotary evaporator.

  • Purification: The nanoparticle suspension can be further purified by centrifugation and redispersion in deionized water to remove any unencapsulated this compound.

Signaling Pathway Diagrams

This compound exerts its biological effects by modulating several key signaling pathways. Below are simplified diagrams representing the interaction of this compound with the Nrf2, NF-κB, and Apoptosis pathways.

This compound and the Nrf2 Antioxidant Pathway

This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits interaction nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nucleus->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Activates transcription of cellular_protection Cellular Protection (Reduced Oxidative Stress) antioxidant_enzymes->cellular_protection

Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.[11][12]

This compound's Modulation of the NF-κB Inflammatory Pathway

This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) inflammatory_stimuli->ikb_kinase Activates ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylates nf_kb NF-κB (p65/p50) ikb_alpha->nf_kb Degrades, releasing nucleus Nucleus nf_kb->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) nucleus->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

Caption: this compound can inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory genes.[12][13][14]

This compound and Apoptosis Induction in Cancer Cells

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates death_receptors Death Receptors This compound->death_receptors May sensitize mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase8 Caspase-8 death_receptors->caspase8 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of executioner caspases.[12][15][16][17]

References

Pterostilbene Extraction and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterostilbene (B91288).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Extraction Troubleshooting

Question: Why is my this compound extraction yield low?

Answer:

Low extraction yields can be attributed to several factors, from the raw material to the extraction parameters. Here are potential causes and solutions:

  • Improper Raw Material Selection and Pre-treatment: The concentration of this compound can vary significantly based on the plant source, harvest time, and pre-treatment of the material.[1]

    • Solution: Ensure you are using a high-quality, verified source material. Proper pre-treatment, such as flash-freezing with liquid nitrogen followed by lyophilization and grinding to a fine powder, can significantly enhance extraction efficiency by increasing the surface area and disrupting cell walls.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.

    • Solution: Ethanol-water mixtures, typically in the range of 60-80% ethanol (B145695), are highly effective for this compound extraction.[1] Pure ethanol may be less efficient, and the addition of water can improve the extraction of other potentially beneficial compounds.

  • Inadequate Extraction Method: Simple maceration or percolation may not be sufficient for complete extraction.

    • Solution: Employ advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). UAE, for instance, can increase yields by 20-30% compared to conventional methods by enhancing solvent penetration and cell wall disruption through cavitation.[1]

  • Incorrect Temperature and Time: this compound is susceptible to degradation at high temperatures.

    • Solution: Maintain extraction temperatures between 40-60°C to balance extraction efficiency with compound stability.[1] Extraction times should be optimized; for UAE, 30-60 minutes is often sufficient.[1]

Question: My this compound extract contains a high level of impurities. How can I improve its initial purity?

Answer:

The crude extract will inevitably contain various other plant constituents. Initial purification steps are critical for downstream success.

  • Presence of Polar Impurities (e.g., sugars, organic acids): These are often co-extracted with this compound.

    • Solution: Perform a liquid-liquid extraction. After concentrating the initial extract, partition it between water and a non-polar organic solvent like ethyl acetate (B1210297). This compound will preferentially move to the organic phase, leaving highly polar impurities in the aqueous phase.[1]

  • Presence of Pigments (e.g., anthocyanins): These can interfere with purification and analysis.

    • Solution: A preliminary extraction with acidified water can help remove water-soluble pigments like anthocyanins before proceeding with the this compound extraction using an organic solvent.

  • Insufficient Pre-extraction Preparation:

    • Solution: Proper washing and drying of the raw material can remove surface contaminants.[1]

Question: I suspect my this compound is degrading during extraction. What are the signs and how can I prevent it?

Answer:

This compound is sensitive to heat, light, and oxidation. Degradation can lead to reduced yield and the formation of unwanted byproducts.

  • Signs of Degradation: A significant color change in the extract (e.g., darkening), or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC).

  • Prevention Strategies:

    • Temperature Control: As mentioned, keep extraction temperatures below 60°C.[1] Use of a temperature-controlled water bath or a jacketed extraction vessel is recommended.

    • Light Protection: Conduct the extraction in amber glassware or a dark environment to prevent photodegradation.

    • Oxygen Exclusion: While challenging in some setups, purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.

    • Prompt Processing: Process the extract immediately after extraction. If storage is necessary, keep it at a low temperature (e.g., -20°C) in an airtight container, protected from light.

Purification Troubleshooting

Question: I am having trouble with the column chromatography purification of this compound. The separation is poor.

Answer:

Poor separation during column chromatography is a common issue that can often be resolved by optimizing several parameters.

  • Inappropriate Stationary Phase: Silica (B1680970) gel is commonly used, but its acidity can sometimes cause degradation of sensitive compounds.

    • Solution: Test the stability of your compound on a small amount of silica gel before running a large column. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.

  • Suboptimal Mobile Phase: The solvent system may not be providing adequate resolution.

    • Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound on silica gel is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or acetone. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: Air bubbles or cracks in the column bed will disrupt the solvent flow and lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred over dry packing for better results.

Question: My this compound is not crystallizing during recrystallization, or the crystals are very impure.

Answer:

Recrystallization is a powerful purification technique, but it requires careful selection of the solvent and proper technique.

  • Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Ethanol-water mixtures are often effective for this compound recrystallization.[1] Experiment with different ratios to find the optimal balance. The goal is to dissolve the this compound in a minimal amount of the hot solvent mixture and then allow it to cool slowly.

  • Solution is Too Dilute: If the solution is not saturated at the higher temperature, crystallization will not occur upon cooling.

    • Solution: After dissolving the this compound in the hot solvent, if it is too dilute, you can carefully evaporate some of the solvent to reach the saturation point.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Presence of Oily Impurities: These can inhibit crystal formation.

    • Solution: If the this compound oils out, try adding a small amount of a solvent in which the oil is soluble but the this compound has low solubility (a "co-solvent") to the hot solution. Alternatively, a pre-purification step like column chromatography may be necessary to remove these impurities.

Frequently Asked Questions (FAQs)

What is the most significant challenge in this compound extraction?

The primary challenge is the inherent instability of this compound. It is susceptible to degradation by heat, light, and oxidation, which can significantly reduce the final yield and purity of the product. Careful control of extraction conditions is paramount.

Which extraction method generally gives the highest yield for this compound?

Ultrasonic-assisted extraction (UAE) is often reported to provide higher yields (20-30% more) compared to conventional maceration.[1] This is because the ultrasonic waves create cavitation bubbles that enhance cell wall disruption and solvent penetration, leading to a more efficient extraction process at lower temperatures and in a shorter time.[1]

What is a good starting solvent system for this compound purification by column chromatography on silica gel?

A good starting point is a gradient elution with a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities in your crude extract and should be determined by preliminary TLC analysis.

How can I improve the water solubility of my purified this compound for biological assays?

This compound has low water solubility. To improve this for in vitro or in vivo studies, you can:

  • Use a co-solvent: Dissolve the this compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it with the aqueous buffer.

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, significantly increasing its aqueous solubility.

What purity level should I aim for in my final this compound product?

The required purity depends on the intended application. For initial biological screening, a purity of >95% may be sufficient. However, for pharmaceutical development and clinical studies, a much higher purity of >99% is typically required. High-performance liquid chromatography (HPLC) is the standard method for determining the final purity.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical SolventTemperature (°C)TimeRelative YieldAdvantagesDisadvantages
Maceration60-80% Ethanol25-4024-72 hoursBaselineSimple, low costTime-consuming, lower efficiency
Ultrasonic-Assisted Extraction (UAE)60-80% Ethanol40-6030-60 minHigh (up to 30% > Maceration)[1]Fast, efficient, lower tempRequires specialized equipment
Microwave-Assisted Extraction (MAE)60-80% Ethanol50-705-15 minHighVery fast, less solventPotential for localized overheating

Table 2: Influence of Extraction Parameters on this compound Yield

ParameterCondition 1Yield 1Condition 2Yield 2General Trend
Ethanol Concentration 50%Moderate70%HighYield generally increases with ethanol concentration up to around 70-80%.
Temperature 40°CGood70°CLowerYield increases up to a point (around 60°C), then decreases due to degradation.[1]
Solvent-to-Solid Ratio 10:1 mL/gModerate30:1 mL/gHighHigher ratios generally improve extraction efficiency but require more solvent.

Table 3: Purity of this compound after Different Purification Steps

Purification StepTypical Purity Achieved
Crude Extract 5-20%
Liquid-Liquid Extraction 30-50%
Column Chromatography 80-95%
Recrystallization >98%
Preparative HPLC >99%

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Blueberries
  • Material Preparation:

    • Start with high-quality, frozen blueberries.

    • Lyophilize (freeze-dry) the blueberries to remove water.

    • Grind the lyophilized blueberries into a fine powder using a grinder.

  • Extraction:

    • Weigh 10 g of the blueberry powder and place it into a 250 mL beaker.

    • Add 100 mL of 70% ethanol in water (v/v) to the beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with an additional 20 mL of 70% ethanol and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

  • Liquid-Liquid Extraction:

    • Transfer the concentrated aqueous extract to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Filter and evaporate the ethyl acetate to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry powder containing the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing this compound.

  • Fraction Pooling and Concentration:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification raw_material Raw Material (e.g., Blueberries) pretreatment Pre-treatment (Freeze-drying, Grinding) raw_material->pretreatment extraction Ultrasonic-Assisted Extraction (70% Ethanol, 50°C, 45 min) pretreatment->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 l_l_extraction Liquid-Liquid Extraction (Water/Ethyl Acetate) concentration1->l_l_extraction Crude Extract concentration2 Concentration l_l_extraction->concentration2 column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration3 Concentration of Pure Fractions fraction_collection->concentration3 recrystallization Recrystallization (Ethanol/Water) concentration3->recrystallization final_product High-Purity this compound (>98%) recrystallization->final_product

Caption: Experimental workflow for this compound extraction and purification.

mTOR_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2_pathway cluster_nucleus Nuclear Events This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Disrupts nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nrf2_bound Nrf2 binds to ARE antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress nrf2_bound->antioxidant_enzymes Upregulates

Caption: this compound activates the Nrf2-mediated antioxidant response.

SIRT1_pathway This compound This compound sirt1 SIRT1 This compound->sirt1 Activates pgc1a PGC-1α sirt1->pgc1a Deacetylates & Activates foxo FOXO Proteins sirt1->foxo Deacetylates & Activates mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis stress_resistance Stress Resistance foxo->stress_resistance

Caption: this compound promotes cellular health via SIRT1 activation.

References

Technical Support Center: Pterostilbene Degradation in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pterostilbene (B91288) throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Unexpected this compound Degradation in Aqueous Buffers

Symptoms:

  • A gradual decrease in this compound concentration over time in prepared solutions.

  • Appearance of unknown peaks in HPLC chromatograms.

  • Inconsistent results in bioassays.

Possible Causes & Solutions:

Possible CauseRecommended Action
pH Instability This compound is susceptible to degradation in both acidic and alkaline conditions.[1] The optimal pH for enzymatic peroxidation of this compound has been identified as 7.0.[2] For maximum stability in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol (B145695) and then dilute it with the desired buffer (e.g., PBS pH 7.2). Prepare fresh aqueous solutions daily and avoid long-term storage.[1][3]
Oxidation This compound is unstable when exposed to oxidizing agents.[3] Avoid using buffers or reagents with oxidative potential. If possible, degas your buffers and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
Light Exposure This compound is sensitive to light and can undergo photodegradation.[3] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[3] Conduct experiments under subdued lighting conditions whenever possible.
Elevated Temperature High temperatures can accelerate the degradation of this compound.[3] Store stock solutions and prepared buffers at recommended low temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage).[3] Avoid repeated freeze-thaw cycles.
Issue 2: this compound Precipitation or Crystallization in Cell Culture Media

Symptoms:

  • Visible crystals or precipitate in the cell culture wells after adding this compound.

  • Inconsistent cellular uptake and biological effects.

Possible Causes & Solutions:

Possible CauseRecommended Action
Low Aqueous Solubility This compound has poor water solubility.[4][5] To improve solubility, prepare a concentrated stock solution in a cell culture-grade organic solvent such as DMSO or ethanol.[3] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control in your experiments.
Concentration Exceeds Solubility Limit The concentration of this compound in the final medium may be too high. Determine the maximum soluble concentration of this compound in your specific cell culture medium. You can perform a serial dilution of your stock solution into the medium and visually inspect for precipitation.
Interaction with Media Components Components in the serum or other media supplements may interact with this compound, leading to precipitation. Consider using serum-free media if your experimental design allows. Alternatively, test different types of serum or reduce the serum concentration.
Temperature Changes Rapid temperature changes can cause dissolved compounds to precipitate. When adding the this compound stock solution to the culture medium, ensure both are at the same temperature. Warm the medium to 37°C before adding the this compound stock.
Issue 3: Inconsistent HPLC Analysis Results

Symptoms:

  • Shifting retention times for the this compound peak.

  • Appearance of ghost peaks, peak tailing, or peak splitting.

  • Poor reproducibility of peak area.

Possible Causes & Solutions:

Possible CauseRecommended Action
Mobile Phase Issues Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Contaminated solvents can introduce ghost peaks. Use HPLC-grade solvents.
Column Contamination Buildup of contaminants on the column can cause peak tailing and ghost peaks. Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.
Sample Solvent Mismatch Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Degradation During Sample Preparation This compound can degrade during extraction or storage if not handled properly. Keep samples on ice or at 4°C during preparation. Protect samples from light. Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: The primary factors contributing to this compound degradation are exposure to light (photodegradation), high temperatures, oxidative conditions, and non-optimal pH (both acidic and alkaline environments).[3] Enzymatic degradation can also occur in biological systems.

Q2: What are the known degradation products of this compound?

A2: Under enzymatic peroxidation, major degradation products include this compound cis-dehydromer, this compound trans-dehydromer, and an open-ring dimer.[2] Metabolic studies have identified numerous metabolites resulting from processes like glucosylation, dehydrogenation, hydrogenation, demethoxylation, sulfation, and methylation.[6]

Q3: How should I store this compound powder and stock solutions to ensure stability?

A3: this compound powder should be stored at -20°C for long-term stability (≥4 years), protected from light and moisture.[1] Concentrated stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C in tightly sealed, light-protecting vials. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For homemade solutions, using amber or cobalt blue glass dropper bottles and storing them in a cool, dark place is recommended, with a typical shelf life of 3-6 months.[3]

Q4: My this compound won't dissolve in my aqueous buffer. What should I do?

A4: this compound has very low solubility in water and aqueous buffers.[4] To overcome this, first dissolve the this compound in a water-miscible organic solvent such as ethanol or DMSO to create a concentrated stock solution.[3] Then, you can dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. For example, a solubility of approximately 0.15 mg/ml can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2).[1]

Q5: Are there any specific enzymes I should be aware of that can degrade this compound?

A5: Yes, peroxidases (POX) can enzymatically oxidize this compound.[2] In terms of metabolism, cytochrome P450 enzymes (like CYP1A2) are involved in demethylation and hydroxylation, while UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation.[7]

Data Presentation

Table 1: Summary of this compound Stability Under Different Stress Conditions

Stress ConditionObservationReference
Acidic (e.g., 0.1N HCl) Sensitive to degradation[1]
Alkaline (e.g., 0.1N NaOH) Sensitive to degradation[1]
Oxidative (e.g., 3-30% H₂O₂) Unstable[3]
Thermal (e.g., 80°C) Unstable[3]
Photolytic (UV light) Unstable[3]

Note: Some studies have reported this compound to be stable in acidic and alkaline media, suggesting that the extent of degradation may be dependent on the specific conditions (e.g., temperature, duration of exposure).[3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 60 minutes.

    • Cool the solution to room temperature and neutralize it with 1N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 60 minutes.

    • Cool the solution to room temperature and neutralize it with 1N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at 40°C for 60 minutes.

    • Cool the solution and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the this compound stock solution at 80°C for 60 minutes.

    • Cool to room temperature and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (e.g., in a photostability chamber) for a defined period.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C, 60 min) stock->acid Expose to stress alkali Alkaline Hydrolysis (1N NaOH, 80°C, 60 min) stock->alkali Expose to stress oxidation Oxidation (30% H₂O₂, 40°C, 60 min) stock->oxidation Expose to stress thermal Thermal Stress (80°C, 60 min) stock->thermal Expose to stress photo Photolytic Stress (UV Light) stock->photo Expose to stress neutralize Neutralization (for acid/alkali samples) acid->neutralize alkali->neutralize dilute Dilution oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for forced degradation studies of this compound.

Enzymatic_Degradation_Pathway Enzymatic Degradation of this compound by Peroxidase (POX) This compound This compound radical This compound Radical This compound->radical POX/H₂O₂ (Oxidation at 4'-OH) dehydromer_cis This compound cis-dehydromer radical->dehydromer_cis Radical-Radical Coupling dehydromer_trans This compound trans-dehydromer radical->dehydromer_trans Radical-Radical Coupling open_dimer This compound open dimer radical->open_dimer Radical-Radical Coupling

Caption: Enzymatic degradation pathway of this compound by peroxidase.

Troubleshooting_Flowchart Troubleshooting this compound Degradation in Experiments cluster_storage Storage Issues cluster_solution Solution Prep Issues cluster_exp Experimental Condition Issues start Inconsistent Results or Unexpected Degradation check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Freshness) start->check_solution_prep check_experimental_conditions Evaluate Experimental Setup (Temp, Light, Oxidizing Agents) start->check_experimental_conditions improper_storage Improper Storage check_storage->improper_storage solubility_issue Low Aqueous Solubility check_solution_prep->solubility_issue ph_issue Incorrect pH check_solution_prep->ph_issue light_exposure Light Exposure check_experimental_conditions->light_exposure high_temp High Temperature check_experimental_conditions->high_temp storage_solution Store at -20°C Protect from light & moisture improper_storage->storage_solution Solution solubility_solution Use co-solvent (DMSO/EtOH) Prepare fresh daily solubility_issue->solubility_solution Solution ph_solution Buffer to neutral pH if possible ph_issue->ph_solution Solution light_solution Use amber vials/foil light_exposure->light_solution Solution temp_solution Control temperature high_temp->temp_solution Solution

Caption: Logical troubleshooting flowchart for this compound degradation.

References

Pterostilbene Interference with Analytical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pterostilbene (B91288). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various analytical assays.

Frequently Asked Questions (FAQs)

Q1: Can the intrinsic properties of this compound interfere with analytical assays?

A1: Yes, this compound possesses inherent physicochemical properties that can lead to interference in common analytical assays. Its two primary interfering characteristics are its native fluorescence and its absorbance of ultraviolet (UV) light.[1][2] These properties can lead to artificially high readings in fluorescence- and absorbance-based assays, respectively. Additionally, as a stilbenoid, it shares structural similarities with resveratrol (B1683913), which has been identified as a pan-assay interference compound (PAIN).[3]

Q2: I am observing unexpected results in my firefly luciferase-based reporter assay when treating cells with this compound. Is this a known interaction?

A2: Yes, this is a known issue. This compound's structural analog, resveratrol, has been shown to directly inhibit firefly luciferase in a non-competitive manner with respect to its substrates, D-luciferin and ATP.[4][5] This inhibitory effect can lead to a false interpretation of decreased reporter gene expression. It is crucial to perform appropriate controls to distinguish between a true biological effect on the promoter of interest and direct inhibition of the luciferase enzyme. Notably, resveratrol and its analogs like this compound do not typically inhibit Renilla or Gaussia luciferases, which can be used as a control.[4][5]

Q3: Does this compound interfere with MTT and other tetrazolium-based cell viability assays?

A3: While this compound is frequently evaluated for its cytotoxic effects using MTT assays[6][7][8][9][10], direct chemical interference with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is not widely reported. However, indirect interference can occur. This compound's antioxidant properties could potentially affect the cellular redox environment, which may influence the reduction of MTT to formazan. Therefore, it is essential to include proper vehicle controls and consider alternative cytotoxicity assays (e.g., LDH release, crystal violet staining) to confirm results.

Q4: Can this compound's color or absorbance affect colorimetric assays?

A4: this compound has a characteristic UV absorbance spectrum.[2] If a colorimetric assay's readout wavelength overlaps with the absorbance spectrum of this compound, it can lead to inaccurate results. It is crucial to run a this compound-only control (without cells or other reagents) to determine its background absorbance at the assay's wavelength.

Troubleshooting Guides

Issue 1: Suspected Interference in Fluorescence-Based Assays

If you are using a fluorescence-based assay (e.g., fluorescent probes for reactive oxygen species, calcium indicators, or fluorescently labeled antibodies) and observe an unexpected increase in signal in the presence of this compound, you may be encountering interference from its native fluorescence.

Troubleshooting Steps:

  • Run a this compound-Only Control: Prepare a sample containing this compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent probe or cells. Measure the fluorescence at the excitation and emission wavelengths of your assay.

  • Subtract Background Fluorescence: If the this compound-only control shows a significant signal, subtract this background fluorescence from your experimental readings.

  • Choose a Probe with Different Wavelengths: If possible, select a fluorescent probe with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of this compound. This compound's fluorescence is typically in the shorter wavelength range. Probes with longer excitation and emission wavelengths may help avoid this interference.[1]

  • Consider a Non-Fluorescent Assay: If the interference cannot be resolved, consider using an alternative assay with a different detection method (e.g., colorimetric, luminescent).

Issue 2: Inaccurate Results in Luciferase Reporter Assays

If you suspect this compound is directly inhibiting firefly luciferase in your reporter gene assay, leading to a misinterpretation of your results, follow these steps.

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Inhibition Assay:

    • Set up a reaction containing purified firefly luciferase enzyme, its substrates (D-luciferin and ATP), and the same concentration of this compound used in your cell-based experiment.

    • Measure the luminescence and compare it to a control reaction without this compound. A significant decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.

  • Use a Dual-Luciferase® Reporter System: Co-transfect your cells with a firefly luciferase reporter vector and a Renilla luciferase control vector. Since stilbenes like resveratrol do not typically inhibit Renilla luciferase, you can normalize the firefly luciferase signal to the Renilla luciferase signal to correct for non-specific effects, including potential direct inhibition.[4][11]

  • Validate with an Alternative Method: Confirm your findings using a non-luciferase-based method, such as quantitative PCR (qPCR) to measure the mRNA expression of the gene of interest or a Western blot to measure protein levels.

Quantitative Data Summary

Assay TypeCompoundIC50 / KiNotesReference
Firefly Luciferase InhibitionResveratrol (analog)Ki ≈ 2 µMNon-competitive inhibitor.[5]
CYP2C8 InhibitionThis compoundIC50 = 3.0 ± 0.4 µMIn vitro study.[12][13]
UGT1A6 InhibitionThis compoundIC50 = 15.1 ± 2.8 µMIn vitro study.[12][13]
UGT1A9 InhibitionThis compoundIC50 = 0.92 µM, Ki = 0.52 ± 0.04 µMPotent noncompetitive inhibition.[14]

Experimental Protocols

Protocol 1: Cell-Free Firefly Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase enzyme activity.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer

  • D-luciferin substrate

  • ATP

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well white, opaque microplate

  • Luminometer

Methodology:

  • Prepare a master mix of luciferase assay buffer containing D-luciferin and ATP at their optimal concentrations.

  • In a 96-well plate, add a constant amount of purified firefly luciferase to each well.

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control with the same final concentration of DMSO.

  • Initiate the reaction by adding the luciferase assay master mix to all wells.

  • Immediately measure the luminescence using a luminometer with a 1-2 second integration time.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: this compound Background Absorbance Measurement

Objective: To quantify the absorbance of this compound at the wavelength of a colorimetric assay.

Materials:

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Assay buffer

  • 96-well clear microplate

  • Spectrophotometer

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer to match the concentrations used in your experiment.

  • Include a blank control containing only the assay buffer and the same final concentration of the solvent used for the this compound stock.

  • Transfer the solutions to a 96-well clear microplate.

  • Measure the absorbance at the specific wavelength used for your colorimetric assay.

  • Subtract the absorbance of the blank from the absorbance of the this compound-containing wells to determine the background absorbance.

Visualizations

Pterostilbene_Assay_Interference_Workflow cluster_assay Analytical Assay cluster_compound Compound Properties cluster_interference Potential Interference cluster_troubleshooting Troubleshooting Steps cluster_result Outcome Assay Fluorescence, Luciferase, or Absorbance-Based Assay Interference False Positive/Negative Signal Assay->Interference Leads to This compound This compound (Intrinsic Fluorescence/Absorbance/ Enzyme Inhibition) This compound->Assay Introduced into Controls Run this compound-Only Controls (Background Subtraction) Interference->Controls Identified by Validation Validate with Orthogonal Method (e.g., qPCR, Western Blot) Interference->Validation Requires AlternativeAssay Use Alternative Assay (e.g., non-fluorescent, Renilla) Controls->AlternativeAssay May necessitate AccurateResult Accurate Experimental Result Controls->AccurateResult Allows for correction to get AlternativeAssay->AccurateResult Leads to Validation->AccurateResult Confirms

Caption: Troubleshooting workflow for this compound assay interference.

Luciferase_Inhibition_Pathway cluster_reactants Luciferase Reaction Components cluster_inhibitor Inhibitor cluster_products Reaction Outcome Luciferin D-Luciferin Luciferase Firefly Luciferase Luciferin->Luciferase ATP ATP ATP->Luciferase Light Light Emission (Signal) Luciferase->Light Catalyzes InhibitedLight Reduced Light Emission (False Negative) Luciferase->InhibitedLight This compound This compound / Resveratrol This compound->Luciferase Directly Inhibits

Caption: Direct inhibition of firefly luciferase by this compound.

References

Technical Support Center: High-Dose Pterostilbene Toxicity in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of high-dose pterostilbene (B91288) in cell models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My cell viability results (e.g., from an MTT or WST-1 assay) are inconsistent between experiments, or I'm observing a U-shaped dose-response curve. What could be the cause?

A1: Inconsistent results or a U-shaped dose-response curve with this compound can stem from several factors:

  • This compound Solubility and Precipitation: this compound is sparingly soluble in aqueous solutions.[1] At high concentrations, it can precipitate out of the culture medium, leading to an inaccurate assessment of the effective concentration and potential interference with colorimetric or fluorometric readouts.

    • Troubleshooting:

      • Visually inspect your wells for any signs of precipitation, especially at higher concentrations.

      • Prepare a fresh stock solution of this compound in an appropriate organic solvent like DMSO or ethanol (B145695) before diluting it in your culture medium.[1] Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.1% DMSO).

      • Consider using a nanoemulsion formulation to improve this compound's solubility and stability in culture.[2][3]

  • Direct Interference with Assay Reagents: Some compounds can directly interact with the assay reagents. For instance, a compound could chemically reduce the tetrazolium salt in an MTT assay, leading to a false positive signal for cell viability that is independent of cellular metabolic activity.

    • Troubleshooting:

      • Run a cell-free control where you add this compound to the culture medium and the assay reagent to check for any direct chemical reaction.

  • Inconsistent Cell Seeding: Uneven cell distribution in your multi-well plates is a common source of variability.

    • Troubleshooting:

      • Ensure you have a homogenous single-cell suspension before seeding.

      • Avoid seeding cells in the perimeter wells of the plate, as they are more prone to evaporation (the "edge effect").

Q2: I'm seeing a discrepancy between my cell viability assay (MTT) and my apoptosis assay (Annexin V/PI staining). For example, the MTT assay shows higher viability than expected based on the apoptosis data. Why is this happening?

A2: This is a common and important observation when working with compounds like this compound that can induce multiple forms of cell death and cellular responses.

  • Induction of Autophagy: this compound has been shown to induce autophagy in various cancer cell lines.[4][5][6] Autophagy is a cellular survival mechanism, but can also lead to a form of programmed cell death distinct from apoptosis. An MTT assay measures metabolic activity, which might be maintained or even altered in autophagic cells, whereas an Annexin V assay specifically detects the externalization of phosphatidylserine (B164497) during apoptosis.

    • Troubleshooting:

      • Consider performing an assay to detect autophagy, such as monitoring the conversion of LC3-I to LC3-II by Western blot or using fluorescent reporters for autophagosome formation.[5][6]

      • The timing of your assays is critical. Autophagy might be an early response to this compound treatment, while apoptosis may occur later.[4] A time-course experiment can help elucidate the sequence of events.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest in different phases, such as G1, S, or G2/M, depending on the cell line and concentration.[1][7][8] Cells arrested in the cell cycle are still metabolically active and would therefore be counted as "viable" in an MTT assay, but they are not proliferating.

    • Troubleshooting:

      • Perform cell cycle analysis using flow cytometry with propidium (B1200493) iodide (PI) staining to determine if this compound is causing cell cycle arrest in your model.

Q3: The IC50 value for this compound in my cell line is different from what is reported in the literature. Why is there variability?

A3: IC50 values can vary significantly between studies for several reasons:

  • Experimental Conditions: Differences in cell density, serum concentration in the culture medium, and the duration of this compound exposure can all impact the apparent IC50 value.

  • Assay Method: The type of viability or proliferation assay used (e.g., MTT, WST-1, crystal violet, trypan blue exclusion) can yield different IC50 values as they measure different cellular parameters (metabolic activity vs. membrane integrity vs. cell number).

  • Cell Line Specifics: Even within the same cell line designation, there can be genetic drift and phenotypic changes between different laboratory stocks over time. Different cancer cell lines exhibit varying sensitivities to this compound.[9]

Troubleshooting:

  • Carefully document and standardize your experimental protocols to ensure reproducibility within your lab.

  • When comparing your results to the literature, pay close attention to the methods section to understand the conditions under which the reported IC50 values were obtained.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
MOLT4Human Leukemia44 (IC90)Not SpecifiedNot Specified[7]
HT-29Colon Cancer~1548SRB[8]
HT-29Colon Cancer60.3Not SpecifiedNot Specified[10]
HCT-116Colon Cancer12Not SpecifiedNot Specified[10]
Caco-2Colon Cancer75Not SpecifiedNot Specified[10]
MCF7Breast Cancer44Not SpecifiedNot Specified[10]
A375Melanoma14.7Not SpecifiedNot Specified[10]
A549Lung Cancer28.6Not SpecifiedNot Specified[10]
C32Amelanotic Melanoma21.4548BrdU[11]
A2058Melanotic Melanoma42.7048BrdU[11]
JurkatT-cell Leukemia17.8348CCK-8
Hut-78T-cell Lymphoma22.7448CCK-8
H520Lung Squamous Cell Carcinoma31.448MTT[12]
H226Lung Squamous Cell Carcinoma44.348MTT[12]
T98GGlioblastoma32.9348MTT[13]
LN18Glioblastoma22.3048MTT[13]
U87Glioblastoma46.1848MTT[13]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in DMSO or ethanol)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of this compound (e.g., 5-100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

3. Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing protein expression in key signaling pathways affected by this compound.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, p-p38, p38, cleaved caspase-3, Bcl-2, Bax, LC3B)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound for the desired time, then wash with cold PBS.

    • Lyse the cells in RIPA buffer and collect the protein lysate.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Pterostilbene_Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_data Data Analysis Cell_Culture Cell Seeding & Adherence Pterostilbene_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Pterostilbene_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Pterostilbene_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Pterostilbene_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Pterostilbene_Treatment->Cell_Cycle_Assay Protein_Analysis Western Blot (Signaling Pathways) Pterostilbene_Treatment->Protein_Analysis IC50 IC50 Calculation Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Exp Protein Expression Levels Protein_Analysis->Protein_Exp

Caption: General experimental workflow for assessing this compound toxicity.

Pterostilbene_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound High-Dose This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates FasL FasL This compound->FasL upregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Bax->Mitochondria promotes release of cytochrome c Bcl2->Mitochondria inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Fas Fas Receptor FasL->Fas binds Caspase8 Caspase-8 Fas->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Pterostilbene_Survival_Pathways cluster_akt_stat3 AKT/STAT3 Pathway cluster_mapk MAPK Pathway This compound High-Dose This compound AKT AKT This compound->AKT inhibits STAT3 STAT3 This compound->STAT3 inhibits ERK ERK1/2 This compound->ERK inhibits p38 p38 MAPK This compound->p38 activates AKT->STAT3 can activate Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis

References

pterostilbene formulation for improved delivery in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in formulating pterostilbene (B91288) for improved in vivo delivery. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data on various formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenges for effective oral delivery of this compound are its low aqueous solubility and extensive first-pass metabolism.[1] this compound is a lipophilic compound, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, upon absorption, it undergoes rapid metabolism in the liver, primarily through glucuronidation and sulfation, which significantly reduces its systemic bioavailability.

Q2: Which formulation strategies have shown the most promise for enhancing this compound's bioavailability?

A2: Several advanced formulation strategies have been investigated to improve the oral bioavailability of this compound. These include:

  • Nanoemulsions: These formulations increase the surface area for absorption and can protect this compound from degradation in the GI tract.[2][3][4]

  • Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate this compound, enhancing its stability and providing controlled release.

  • Cocrystals: Forming cocrystals of this compound with pharmaceutically acceptable coformers can significantly improve its solubility and dissolution rate.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions in situ upon contact with gastrointestinal fluids, improving this compound's solubilization and absorption.

Q3: What is a reasonable expectation for oral bioavailability enhancement with these advanced formulations?

A3: The degree of bioavailability enhancement varies depending on the formulation strategy and the animal model used. For instance, nanoemulsion formulations have demonstrated significantly improved bioaccessibility in vitro.[5] Animal studies are necessary to confirm the extent of in vivo bioavailability enhancement.

Q4: Are there any stability concerns with this compound formulations?

A4: Yes, this compound is susceptible to degradation, particularly when exposed to light and high temperatures.[6][7] Nanoformulations, such as nanoemulsions and nanoparticles, can offer protection against degradation by encapsulating the active compound.[3][8] Stability studies under different storage conditions are crucial for any developed formulation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound formulations.

Problem Possible Causes Troubleshooting Steps
Low Bioavailability in Animal Studies 1. Poor formulation design leading to inadequate solubility enhancement. 2. Rapid clearance of the formulation from the system. 3. Instability of the formulation in the gastrointestinal tract. 4. Incorrect dosage or administration technique.1. Re-evaluate the formulation components and ratios. Consider alternative excipients or formulation types. 2. Characterize the pharmacokinetic profile of the formulation to understand its distribution and elimination. 3. Conduct in vitro release studies under simulated gastrointestinal conditions to assess stability and drug release. 4. Verify dose calculations and ensure proper oral gavage technique to minimize variability.
Nanoparticle Aggregation 1. Insufficient surface charge (low zeta potential). 2. Inappropriate choice or concentration of stabilizer. 3. High ionic strength of the dispersion medium. 4. Improper storage conditions (e.g., temperature fluctuations).1. Measure the zeta potential. A value of ±30 mV or greater is generally considered stable. If low, consider adding a charged surfactant or polymer. 2. Screen different stabilizers and optimize their concentration to provide adequate steric or electrostatic stabilization. 3. If possible, disperse nanoparticles in a low ionic strength buffer. 4. Store nanoparticle dispersions at the recommended temperature and avoid freeze-thaw cycles unless the formulation is designed for it.
Low Encapsulation Efficiency 1. Poor affinity of this compound for the nanoparticle core material. 2. Drug leakage during the formulation process. 3. Suboptimal formulation parameters (e.g., homogenization speed, sonication time). 4. Incorrect drug-to-carrier ratio.1. Select a carrier material with higher hydrophobicity to better accommodate the lipophilic this compound. 2. Optimize the preparation method to minimize drug loss (e.g., rapid cooling in hot homogenization for SLNs). 3. Systematically vary process parameters to identify the optimal conditions for encapsulation. 4. Investigate different drug loading concentrations to find the optimal ratio that maximizes encapsulation without causing drug precipitation.[9]
Inconsistent In Vitro/In Vivo Results 1. Poor in vitro-in vivo correlation (IVIVC). The in vitro model may not accurately reflect the in vivo environment. 2. Variability in the animal model (e.g., age, sex, diet). 3. Differences in formulation behavior in vitro versus in vivo.1. Refine the in vitro release method to better mimic physiological conditions (e.g., using biorelevant media). 2. Standardize the animal model and experimental conditions to reduce biological variability. 3. Characterize the formulation's behavior (e.g., particle size, stability) in biological fluids (e.g., simulated gastric and intestinal fluids).

Quantitative Data on this compound Formulations

The following tables summarize key quantitative data from various studies on this compound formulations to facilitate comparison.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanoemulsion 55.8 ± 10.5---
Nanoemulsion (MCT-based) ~200->95~9.5[2]
Solid Lipid Nanoparticles (SLNs) 71.0-40.898.24-[10]
This compound Nanoparticles -->99-[9]

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rodents

FormulationAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
This compound (unformulated) Rat----12.5 ± 4.7[11]
This compound in HP-β-CD solution -----59.2 ± 19.6
This compound suspension -----15.9 ± 7.8

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and evaluation of this compound delivery systems.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol is a general guideline and may require optimization for specific lipid and surfactant combinations.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the accurately weighed this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

Preparation of this compound Nanoemulsion by High-Pressure Homogenization

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides - MCT oil)

  • Emulsifier (e.g., soy lecithin)

  • Purified water

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve this compound and the emulsifier in the carrier oil at a slightly elevated temperature (e.g., 35°C) with continuous stirring until a clear, homogenous solution is formed.[2]

  • Formation of Coarse Emulsion:

    • Add the oil phase to the aqueous phase (purified water) and homogenize at high speed (e.g., 25,000 rpm for 2 minutes) to create a coarse emulsion.[2]

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer (e.g., at 500 psi for 3 cycles) to reduce the droplet size and form a nanoemulsion.[2]

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential of the nanoemulsion.

    • Determine the encapsulation efficiency.

Quantification of this compound in Rat Plasma by HPLC-UV

This protocol is based on a validated method for this compound analysis.[11]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound standard

  • Internal standard (e.g., 3,5,4'-trimethoxy-trans-stilbene)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727)

  • Rat plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of methanol containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm.[11]

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of new formulations.

pterostilbene_antioxidant_pathway This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 promotes dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, etc.) are->antioxidant_enzymes activates transcription of antioxidant_enzymes->ros neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection leads to

Caption: this compound's antioxidant effect via the Nrf2 signaling pathway.

pterostilbene_inflammation_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway (p38, JNK, ERK) inflammatory_stimuli->mapk activates nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb activates This compound This compound This compound->mapk inhibits This compound->nf_kb inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->pro_inflammatory_cytokines induces nf_kb->pro_inflammatory_cytokines induces inflammation Inflammation pro_inflammatory_cytokines->inflammation mediates

Caption: this compound's anti-inflammatory action via MAPK and NF-κB pathways.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the development and evaluation of this compound formulations.

formulation_workflow formulation_design Formulation Design (e.g., SLNs, Nanoemulsion) preparation Preparation & Optimization formulation_design->preparation physicochemical_characterization Physicochemical Characterization preparation->physicochemical_characterization in_vitro_release In Vitro Release Studies physicochemical_characterization->in_vitro_release sub_char Particle Size & PDI Zeta Potential Encapsulation Efficiency Drug Loading Stability Assessment physicochemical_characterization->sub_char in_vivo_pharmacokinetics In Vivo Pharmacokinetic Studies in_vitro_release->in_vivo_pharmacokinetics data_analysis Data Analysis & Interpretation in_vivo_pharmacokinetics->data_analysis

Caption: General workflow for this compound formulation development.

in_vivo_workflow animal_model Animal Model Selection (e.g., Rats, Mice) dosing Oral Administration of This compound Formulation animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_processing Plasma Processing & Storage blood_sampling->plasma_processing bioanalysis Bioanalysis (e.g., HPLC-UV, LC-MS/MS) plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

Pterostilbene HPTLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of High-Performance Thin-Layer Chromatography (HPTLC) methods for pterostilbene (B91288) analysis. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common problems encountered during the HPTLC analysis of this compound.

Problem: Poor or No Separation of this compound

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the mobile phase may not be suitable for this compound.

    • Solution (Normal Phase - NP): For NP-HPTLC on silica (B1680970) gel plates, a commonly used mobile phase is a mixture of non-polar and polar solvents. A reported starting point is Toluene:Ethyl Acetate (B1210297):Formic Acid (6:4:0.3 v/v/v) .[1] If separation is poor, systematically vary the ratio of the solvents. Increasing the proportion of ethyl acetate will increase the mobile phase polarity and move this compound further up the plate.

    • Solution (Reversed Phase - RP): For RP-HPTLC on C18 plates, a typical mobile phase is a mixture of an organic solvent and water. A validated mobile phase is Ethanol:Water (80:20 v/v) .[2][3] Adjusting the ethanol-to-water ratio will alter the separation.

  • Incorrect Stationary Phase: The choice between normal phase and reversed phase is critical.

    • Solution: this compound can be analyzed using both NP and RP-HPTLC.[2][3] If you are experiencing issues with one, consider trying the other. RP-HPTLC has been reported as a reliable method for this compound analysis and can be considered a stability-indicating method.[2][3]

Problem: Tailing or Streaking of Spots

Possible Causes & Solutions:

  • Sample Overloading: Applying too much sample to the plate can cause spots to tail.

    • Solution: Reduce the concentration of the sample solution or apply a smaller volume. Linearity ranges have been established for both NP (30–400 ng/band) and RP (10–1600 ng/band) methods, which can serve as a guide for appropriate sample application.[2][3]

  • Interaction with Stationary Phase: Acidic or basic functional groups in the analyte can interact strongly with the stationary phase.

    • Solution: For NP-HPTLC, the addition of a small amount of a modifier like formic acid or acetic acid to the mobile phase can help to reduce tailing by minimizing interactions with the silica gel. A mobile phase of chloroform, acetone, and formic acid (7:2:1 v/v) has been used.[2]

  • Sample Solvent Effects: The solvent used to dissolve the sample can affect the spot shape if it is too strong compared to the mobile phase.

    • Solution: Dissolve the sample in a solvent that is as weak as or weaker than the mobile phase. Methanol is a commonly used solvent for this compound sample preparation.

Problem: Faint or No Visible Spots

Possible Causes & Solutions:

  • Insufficient Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD).

    • Solution: Concentrate the sample extract or apply a larger volume. The LOD for this compound has been reported to be around 16 ng/band in some methods.[4]

  • Inappropriate Detection Method: this compound has a maximum absorbance at specific wavelengths.

    • Solution: this compound can be detected at 302 nm .[2][3] Ensure your densitometer is set to the correct wavelength. Visualization can also be performed under UV light at 366 nm.[4][5]

  • Degradation of this compound: this compound may degrade under certain conditions.

    • Solution: The RP-HPTLC method has been shown to be stability-indicating, meaning it can separate this compound from its degradation products.[2][3] If degradation is suspected, this method is preferable. Protect samples from light and heat.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound on a normal phase HPTLC plate?

A good starting point for NP-HPTLC on silica gel 60 F254 plates is a mobile phase consisting of n-hexane–ethyl acetate–formic acid (19:20:1, v/v/v) .[5] Another option is chloroform, acetone, and formic acid in a 7:2:1 (v/v) ratio .[2]

Q2: Can I use Reversed-Phase HPTLC for this compound analysis?

Yes, a sustainable RP-HPTLC method has been developed and is considered reliable for this compound analysis.[2][3] A recommended mobile phase for RP-HPTLC is Ethanol:Water (80:20, v/v) .[3]

Q3: At what wavelength should I detect this compound?

This compound can be detected at 302 nm .[2][3] Some methods also use detection at 288 nm.[2]

Q4: How can I visualize the this compound spots after development?

Visualization is typically done using a densitometer at the appropriate wavelength (e.g., 302 nm). You can also visualize the spots under UV light at 366 nm.[4][5] Post-chromatographic derivatization with an anisaldehyde-sulfuric acid reagent can also be used for detection.[5]

Q5: My spots are streaking. What should I do?

Streaking can be caused by several factors, including sample overloading, strong sample solvent, or interactions with the stationary phase. Try reducing the amount of sample applied, dissolving your sample in a weaker solvent, or adding a modifier like formic acid to your mobile phase for NP-HPTLC.

Experimental Protocols

Normal Phase HPTLC (NP-HPTLC) Method
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Preparation: Dissolve the sample containing this compound in methanol.

  • Application: Apply the sample as bands of appropriate width using an automated applicator.

  • Mobile Phase: A mixture of chloroform, acetone, and formic acid (7:2:1, v/v/v) .[2]

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for a sufficient time to allow the mobile phase to travel a desired distance (e.g., 80 mm).

  • Drying: Dry the plate after development.

  • Detection: Scan the plate with a densitometer at 288 nm or 302 nm .[2]

Reversed Phase HPTLC (RP-HPTLC) Method
  • Stationary Phase: HPTLC plates pre-coated with RP-18 F254s.

  • Sample Preparation: Dissolve the sample containing this compound in methanol.

  • Application: Apply the sample as bands.

  • Mobile Phase: A mixture of Ethanol:Water (80:20, v/v) .[3]

  • Development: Develop the plate in a saturated chamber.

  • Drying: Dry the plate.

  • Detection: Scan the plate at 302 nm .[2][3]

Quantitative Data Summary

ParameterNormal Phase (NP) HPTLCReversed Phase (RP) HPTLCReference
Mobile Phase Chloroform:Acetone:Formic Acid (7:2:1 v/v/v)Ethanol:Water (80:20 v/v)[2][3]
Linearity Range 30 - 400 ng/band10 - 1600 ng/band[2][3]
Detection Wavelength 288 nm / 302 nm302 nm[2]
This compound Content in Capsules 92.59%100.84%[2][3]

Visualizations

This compound HPTLC Troubleshooting Workflow

This compound HPTLC Troubleshooting Workflow start Start HPTLC Experiment problem Problem Encountered? start->problem no_separation Poor/No Separation problem->no_separation Yes tailing Tailing/Streaking problem->tailing Yes no_spots Faint/No Spots problem->no_spots Yes end Successful Analysis problem->end No check_mobile_phase Check Mobile Phase - Adjust Polarity - Try NP vs. RP no_separation->check_mobile_phase check_sample_load Check Sample Load - Reduce Concentration - Reduce Volume tailing->check_sample_load check_modifier Add Modifier to Mobile Phase (NP) (e.g., Formic Acid) tailing->check_modifier check_detection Check Detection - Wavelength (302nm) - UV Lamp (366nm) no_spots->check_detection check_concentration Check Sample Concentration (LOD) no_spots->check_concentration check_stability Consider Degradation - Use RP Method no_spots->check_stability check_mobile_phase->problem check_sample_load->problem check_modifier->problem check_detection->problem check_concentration->problem check_stability->problem

Caption: Troubleshooting workflow for this compound HPTLC analysis.

HPTLC Method Development Logic

HPTLC Method Development Logic start Define Analytical Goal (Quantification, Identification) select_stationary Select Stationary Phase (NP: Silica Gel, RP: C18) start->select_stationary np_path Normal Phase (NP) select_stationary->np_path Non-polar Analyte rp_path Reversed Phase (RP) select_stationary->rp_path Polar Analyte/ Stability Study np_mobile_phase Select NP Mobile Phase (e.g., Toluene:EtOAc:Formic Acid) np_path->np_mobile_phase rp_mobile_phase Select RP Mobile Phase (e.g., Ethanol:Water) rp_path->rp_mobile_phase optimize Optimize Mobile Phase (Solvent Ratios) np_mobile_phase->optimize rp_mobile_phase->optimize sample_prep Develop Sample Preparation Protocol optimize->sample_prep detection Select Detection Method (UV 302nm, Derivatization) sample_prep->detection validation Method Validation (Linearity, Accuracy, Precision) detection->validation end Finalized HPTLC Method validation->end

Caption: Logical flow for developing a this compound HPTLC method.

References

Validation & Comparative

Pterostilbene vs. Resveratrol: A Comparative Guide on Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic potential of a bioactive compound is intrinsically linked to its bioavailability. This guide provides a comprehensive comparison of the bioavailability of two well-known stilbenoids: pterostilbene (B91288) and resveratrol (B1683913). Drawing upon experimental data, this document aims to objectively present their pharmacokinetic profiles, detail the methodologies used in key studies, and visualize their impact on a critical signaling pathway.

Quantitative Bioavailability Data

This compound consistently demonstrates superior oral bioavailability compared to resveratrol. This enhanced bioavailability is largely attributed to its chemical structure. This compound possesses two methoxy (B1213986) groups in place of hydroxyl groups found on the resveratrol molecule, which increases its lipophilicity and metabolic stability, leading to greater absorption and a longer half-life.[1][2][3]

The following table summarizes key pharmacokinetic parameters for this compound and resveratrol from both preclinical (rat) and clinical (human) studies.

Pharmacokinetic ParameterThis compoundResveratrolSpecies
Oral Bioavailability (%) ~80~20Rat[1][4]
~80<1Human[1]
Time to Peak Plasma (Tmax) ~0.25 hours~0.5 hoursRat (oral)[1]
-0.8 - 1.5 hoursHuman[1]
Half-life (t1/2) ~1.75 hours (105 minutes)~0.23 hours (14 minutes)Human[3][5]
~1.75 hours1 - 3 hours (single dose)Rat[1]
Peak Plasma Conc. (Cmax) Markedly HigherLowerRat (oral)[4]
-3.89 - 63.8 ng/mL (dose-dependent)Human[1]

Note: Human data is compiled from various sources and may not be from direct head-to-head comparative studies. The Cmax for this compound in humans is not explicitly quantified in the available comparative context but is generally understood to be significantly higher than that of resveratrol upon oral administration.

Experimental Protocols

To ensure the critical evaluation and reproducibility of bioavailability data, understanding the experimental methodologies is essential. Below are representative protocols for assessing the bioavailability of this compound and resveratrol.

In Vivo Oral Bioavailability Study in Rats

This protocol is based on methodologies from comparative pharmacokinetic studies of stilbenoids.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.
  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

2. Dosing and Administration:

  • Oral Administration:
  • Formulation: this compound and resveratrol are suspended in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
  • Dose: Administered via oral gavage at equimolar doses (e.g., 56 mg/kg this compound and 50 mg/kg resveratrol).[1]
  • Intravenous Administration (for absolute bioavailability determination):
  • Formulation: Compounds are dissolved in a suitable vehicle, such as a mixture of DMSO and polyethylene (B3416737) glycol.
  • Dose: Administered as a single bolus injection into the tail vein at a lower dose (e.g., 11.2 mg/kg this compound and 10 mg/kg resveratrol).[1]

3. Blood Sampling:

  • Blood samples are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of the parent compounds and their major metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, Area Under the Curve (AUC), and half-life (t1/2) are calculated using non-compartmental analysis software.
  • Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.[1]

In Vitro Caco-2 Cell Permeability Assay

This assay is a well-established in vitro model for predicting human intestinal absorption of compounds.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

2. Assay Procedure:

  • The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • The test compound (this compound or resveratrol) is added to the apical (AP) side of the monolayer, and HBSS is added to the basolateral (BL) side.
  • Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.
  • Concentrations of the compound in the collected samples are determined by HPLC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathway Modulation: Inhibition of NF-κB

Both this compound and resveratrol have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the inhibitory actions of this compound and resveratrol.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibits Resveratrol Resveratrol Resveratrol->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1. Inhibition of the NF-κB signaling pathway.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a comparative in vivo bioavailability study and the logical relationship between the chemical structures of this compound and resveratrol and their resulting bioavailability.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Analysis Formulation Compound Formulation (Oral & IV) Oral Oral Gavage Formulation->Oral IV Intravenous Injection Formulation->IV Animals Animal Acclimatization (Sprague-Dawley Rats) Animals->Oral Animals->IV Collection Blood Sample Collection (Time-course) Oral->Collection IV->Collection Separation Plasma Separation Collection->Separation Analysis HPLC-MS/MS Analysis Separation->Analysis Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->Modeling Calculation Bioavailability Calculation (F%) Modeling->Calculation

Figure 2. Comparative in vivo bioavailability experimental workflow.

G Resveratrol Resveratrol (3 Hydroxyl Groups) High_Metabolism Rapid First-Pass Metabolism Resveratrol->High_Metabolism Leads to Lower_Lipophilicity Lower Lipophilicity Resveratrol->Lower_Lipophilicity Has This compound This compound (1 Hydroxyl, 2 Methoxy Groups) Low_Metabolism Greater Metabolic Stability This compound->Low_Metabolism Leads to Higher_Lipophilicity Higher Lipophilicity This compound->Higher_Lipophilicity Has Low_Bioavailability Low Bioavailability (<1% in humans) High_Metabolism->Low_Bioavailability Results in High_Bioavailability High Bioavailability (~80% in humans) Low_Metabolism->High_Bioavailability Results in Lower_Lipophilicity->Low_Bioavailability Higher_Lipophilicity->High_Bioavailability

Figure 3. Structure-Bioavailability Relationship.

References

A Comparative Guide to the Anti-Inflammatory Effects of Pterostilbene and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of pterostilbene (B91288) and its structural analog, resveratrol (B1683913). We delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed methodologies from key studies to assist in research and development.

Introduction: Two Stilbenoids in the Spotlight

This compound and resveratrol are naturally occurring stilbenoid compounds, with resveratrol being widely known for its presence in grapes and red wine, while this compound is predominantly found in blueberries.[1][2] Structurally, this compound is a dimethylated analog of resveratrol, a modification that significantly enhances its pharmacological profile.[1][3] This structural difference, specifically the presence of two methoxy (B1213986) groups in this compound compared to resveratrol's hydroxyl groups, results in higher lipophilicity and stability.[1][3] Consequently, this compound exhibits markedly superior bioavailability, a critical factor for therapeutic efficacy.[4] Animal studies have reported this compound's bioavailability at approximately 80%, compared to just 20% for resveratrol.[4][5] Both compounds are recognized for their potent antioxidant and anti-inflammatory activities, which are central to their potential health benefits.[6][7][8]

Mechanism of Anti-Inflammatory Action

Both this compound and resveratrol modulate key signaling pathways that are fundamental to the inflammatory response. Their primary mechanisms involve the inhibition of the NF-κB signaling cascade, suppression of pro-inflammatory enzymes like COX-2, and reduction of inflammatory cytokine production.

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10][11] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[12][13]

Both this compound and resveratrol have been shown to inhibit the activation of NF-κB.[14][15] They can interfere with the phosphorylation of IκBα, preventing its degradation and thereby keeping NF-κB inactive in the cytoplasm.[10][11][14] Some studies suggest resveratrol may also inhibit NF-κB's upstream kinase, TAK1.[14] By blocking this central pathway, both compounds effectively dampen the broader inflammatory response.

NF_kB_Pathway Figure 1: Inhibition of NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Sequesters NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases DNA DNA NFkB_active->DNA Translocates Compounds This compound & Resveratrol Compounds->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription

Figure 1: Simplified NF-κB signaling pathway and points of inhibition.
  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Both COX-2 and iNOS are enzymes that are significantly upregulated during inflammation and are transcriptional targets of NF-κB.[4][15] COX-2 is responsible for producing prostaglandins, which are key mediators of pain and swelling, while iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule.[4][11] Numerous studies have demonstrated that this compound and resveratrol can suppress the expression and activity of both iNOS and COX-2 in various cell models.[12][13][15]

  • Pro-inflammatory Cytokines: The production of cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of inflammation.[9][16] These molecules amplify the inflammatory response by activating immune cells and inducing the expression of other inflammatory mediators. This compound has been shown to effectively reduce the secretion of TNF-α, IL-1β, and IL-6 in cell culture models.[16][17] Resveratrol similarly mitigates the levels of these cytokines, contributing to its anti-inflammatory profile.[10][18]

  • Nrf2 Pathway: this compound and resveratrol can also exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[15] By boosting the body's intrinsic antioxidant defenses, these compounds can reduce the oxidative stress that often triggers and perpetuates inflammation.[9]

  • SIRT1 Activation: Sirtuin 1 (SIRT1) is a protein that can deacetylate and consequently inhibit the p65 subunit of NF-κB, thereby suppressing inflammation.[19] Both resveratrol and this compound are known activators of SIRT1, which represents another key mechanism for their anti-inflammatory action.[18][19]

Quantitative Data: Comparative Efficacy

Experimental data consistently indicates that while both compounds are effective, this compound often exhibits greater potency than resveratrol in in vitro assays. This enhanced activity, combined with its superior bioavailability, suggests a stronger potential therapeutic effect.

Table 1: In Vitro Comparison of this compound and Resveratrol on Inflammatory Markers

Parameter Compound IC₅₀ Value Cell Line / Model Stimulus Reference
Cell Proliferation This compound22.4 µMHT-29 (Human Colon Cancer)-[13]
Resveratrol43.8 µMHT-29 (Human Colon Cancer)-[13]
COX-2 Activity This compound1.0 ± 0.6 µMHuman PBMCsLPS[20]
Resveratrol3.2 ± 1.4 µMHuman PBMCsLPS[20]
Resveratrol~30 - 60 µMRecombinant Human COX-2 / Cells-[21]
iNOS Protein Induction This compound> ResveratrolHT-29 (Human Colon Cancer)Cytokine Mix[13]
COX-2 Protein Induction This compound> ResveratrolHT-29 (Human Colon Cancer)Cytokine Mix[13]
TNF-α & IL-6 Reduction This compoundMore effectiveTHP-1 (Human Monocytes)-[19]

Note: IC₅₀ is the half-maximal inhibitory concentration. "> Resveratrol" indicates this compound showed stronger inhibitory activity at the same concentration tested (30 µM).

Table 2: Pharmacokinetic Profile Comparison

Parameter This compound Resveratrol Reference
Oral Bioavailability ~80%~20%[4]
Half-life in Plasma ~105 minutes~14 minutes[5]
Key Structural Feature Two Methoxy (-OCH₃) GroupsTwo Hydroxyl (-OH) Groups[1][4]

Experimental Protocols

The data presented above are derived from common experimental models in inflammation research. Below are generalized protocols for key assays used to evaluate the anti-inflammatory effects of these compounds.

Experimental_Workflow Figure 2: General In Vitro Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment (Incubate cells with various concentrations of this compound or Resveratrol) A->B C 3. Inflammatory Stimulation (Add LPS or TNF-α to induce inflammatory response) B->C D 4. Incubation (Typically 18-24 hours) C->D E 5. Sample Collection D->E F Collect Cell Culture Supernatant E->F for secreted proteins G Lyse Cells to Extract Protein E->G for intracellular proteins H 6a. Cytokine Quantification (ELISA) (Measure TNF-α, IL-6, IL-1β levels) F->H I 6b. Protein Expression (Western Blot) (Measure iNOS, COX-2, p-IκBα levels) G->I

Figure 2: General workflow for assessing anti-inflammatory effects in cell culture.
  • Cell Lines: Macrophage cell lines like RAW 264.7 or human monocyte lines like THP-1 are commonly used.[11][19]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Protocol: Cells are seeded in multi-well plates. After adherence, they are pre-treated with various concentrations of this compound or resveratrol for 1-2 hours. Subsequently, an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the media to induce an inflammatory response. Control groups include untreated cells and cells treated only with LPS. The cells are then incubated for a specified period (e.g., 24 hours).

  • Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

    • Commercially available ELISA kits specific for the cytokine of interest are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is then added, which reacts with the enzyme to produce a measurable colorimetric signal.

    • The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

  • Objective: To measure the levels of intracellular proteins involved in inflammation, such as iNOS, COX-2, and phosphorylated forms of signaling proteins like IκBα and ERK.[11]

  • Protocol:

    • After treatment, cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-COX-2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensity corresponds to the protein level. A loading control (e.g., β-actin) is used to ensure equal protein loading.

Conclusion and Future Directions

The available evidence strongly suggests that both this compound and resveratrol are potent anti-inflammatory agents. They share common mechanisms of action, primarily centered on the inhibition of the NF-κB pathway and the suppression of downstream inflammatory mediators.[2][16] However, a critical distinction lies in their pharmacokinetic profiles and, in many cases, their in vitro potency.

This compound's superior bioavailability and longer half-life, coupled with evidence of greater or comparable potency in inhibiting key inflammatory markers, position it as a potentially more effective therapeutic agent than resveratrol.[5][16][22] While resveratrol benefits from a larger body of research, the compelling pharmacological advantages of this compound make it a promising candidate for further development in the management of chronic inflammatory diseases.[7][16] Future clinical trials are essential to translate these preclinical findings into therapeutic applications and to establish the safety and efficacy of this compound in human populations.

References

Pterostilbene and Its Metabolites: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the nuances of a compound's journey through the body is as critical as its inherent biological activity. Pterostilbene (B91288), a naturally occurring phenolic compound, has garnered significant interest for its therapeutic potential. However, its efficacy is intrinsically linked to its metabolic fate. This guide provides an objective, data-driven comparison of this compound and its primary metabolites, offering insights into their pharmacokinetic profiles and biological activities.

Executive Summary

This compound, a dimethylated analog of resveratrol, exhibits superior bioavailability primarily due to its increased lipophilicity and resistance to rapid metabolism.[1][2] Upon absorption, this compound undergoes both Phase I and Phase II metabolism, resulting in key metabolites including pinostilbene (B20863), 3'-hydroxythis compound, and various glucuronide and sulfate (B86663) conjugates.[3][4] While metabolism can sometimes lead to detoxification and excretion, in the case of this compound, some of its metabolites retain or even exhibit enhanced biological activities. This comparative analysis delves into the available experimental data to elucidate the pharmacological similarities and differences between this compound and its metabolic derivatives.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic advantage of this compound over its well-known counterpart, resveratrol, is well-documented and serves as a crucial baseline for understanding its potential. This advantage is largely attributed to the two methoxy (B1213986) groups in this compound's structure, which increase its lipid solubility and protect it from extensive first-pass metabolism.[5][6]

Table 1: Comparative Pharmacokinetics of this compound and Resveratrol in Rats

ParameterThis compoundResveratrolReference(s)
Oral Bioavailability ~80%~20%[5]
Peak Plasma Concentration (Cmax) Markedly greater than resveratrolLower than this compound[5]
Metabolism Primarily Phase II (sulfation and glucuronidation)Extensive Phase II (glucuronidation and sulfation)[7][8]

Comparative Biological Activity: this compound vs. Its Metabolites

The true therapeutic potential of this compound lies not only in the parent compound but also in the bioactivity of its metabolites. Emerging research is beginning to shed light on the individual contributions of these metabolic products.

Anticancer Effects

In the realm of oncology, both this compound and its metabolites have demonstrated promising anti-proliferative and pro-apoptotic effects across various cancer cell lines. Notably, the metabolites pinostilbene and 3'-hydroxythis compound have shown comparable or even superior potency in certain contexts.

Table 2: Comparative Anticancer Activity (IC50 values in µM) of this compound and its Metabolites in Human Colon Cancer Cell Lines

CompoundHCT-116HT-29COLO 205Reference(s)
This compound 47.180.633[1][9]
Pinostilbene Similar to this compoundSimilar to this compound-[10]
3'-Hydroxythis compound 40.270.99.0[1][7][9]

These data suggest that the hydroxylation of this compound to 3'-hydroxythis compound can, in some cases, enhance its cytotoxic effects against cancer cells.[9] Pinostilbene, a major colonic metabolite, also retains significant anticancer activity, highlighting the sustained therapeutic potential of this compound after oral administration.[10]

Antioxidant and Anti-inflammatory Activities

This compound is a potent antioxidant and anti-inflammatory agent.[11] While quantitative comparative data for its metabolites in these areas are less established, the structural similarities suggest that they likely contribute to the overall observed effects. This compound exerts its antioxidant effects in part through the activation of the Nrf2 signaling pathway.[12] Its anti-inflammatory properties are often attributed to the inhibition of the NF-κB signaling pathway.[2]

Key Signaling Pathways

The biological activities of this compound and its metabolites are underpinned by their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is paramount for targeted drug development.

metabolic_pathway This compound This compound PhaseI Phase I Metabolism (CYP1A2) This compound->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) This compound->PhaseII Pinostilbene Pinostilbene PhaseI->Pinostilbene Hydroxythis compound 3'-Hydroxythis compound PhaseI->Hydroxythis compound Glucuronide This compound-4'-O-glucuronide PhaseII->Glucuronide Sulfate This compound-4'-O-sulfate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Metabolic pathway of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (e.g., HCT-116, HT-29) treatment Treatment with This compound & Metabolites cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot antioxidant_assay Antioxidant Assays (e.g., DPPH) treatment->antioxidant_assay ic50 IC50 Determination viability_assay->ic50 signaling_pathways cluster_pro_survival Pro-survival & Proliferation cluster_antioxidant Antioxidant Response PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes This compound This compound This compound->PI3K Inhibition This compound->NFkB Inhibition This compound->Keap1 Inhibition of Keap1-Nrf2 binding

References

Pterostilbene's Efficacy in Nrf2 Pathway Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pterostilbene's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway against other known activators, resveratrol (B1683913) and sulforaphane (B1684495). The content is supported by experimental data to offer an objective evaluation for research and development purposes.

The Nrf2 Signaling Pathway: A Key Cellular Defense Mechanism

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. These genes encode for a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Comparative Analysis of Nrf2 Activators

This compound (B91288), a natural analog of resveratrol, has emerged as a potent activator of the Nrf2 pathway. Its mechanism of action involves the inhibition of the Keap1-Nrf2 protein-protein interaction, which leads to the nuclear accumulation of Nrf2 and subsequent activation of ARE-driven gene expression.[1] Compared to its well-known counterpart, resveratrol, this compound exhibits superior bioavailability due to its chemical structure, which may contribute to its enhanced biological activity.[1][2] Sulforaphane, an isothiocyanate found in cruciferous vegetables, is another powerful Nrf2 inducer.[3]

The following table summarizes the available quantitative data on the Nrf2-activating properties of this compound, resveratrol, and sulforaphane from various in vitro and in vivo studies. It is important to note that the data are collated from different studies and experimental conditions may vary.

CompoundAssay TypeCell Line/ModelOutcome MeasureResult
This compound Western BlotHaCaT cellsNuclear Nrf2 translocationDose-dependent increase
qRT-PCREndothelial Cells (in Hyperglycemic Microenvironment)NQO1 mRNA expression~3-fold increase with 10 µM this compound pretreatment
qRT-PCREndothelial Cells (in Hyperglycemic Microenvironment)SOD2 mRNA expression~5-fold increase with 10 µM this compound pretreatment
qRT-PCREndothelial Cells (in Hyperglycemic Microenvironment)HO-1 mRNA expression~1.5-fold increase with 10 µM this compound pretreatment
Resveratrol Western Blot & qRT-PCRAging Mice KidneyNrf2, HO-1, NQO1 expressionIncreased expression
Enzymatic AssayK562 cellsNQO1 enzymatic activity3- to 5-fold increase with 25-50 µM resveratrol
Western Blot & qRT-PCRElderly Rats (Postoperative Cognitive Dysfunction)Nrf2, HO-1, SOD2 expressionIncreased expression
Sulforaphane qRT-PCRHuman Upper AirwayNQO1 mRNA expressionDose-dependent increase, consistently the highest induction among Phase II enzymes
qRT-PCRHuman Upper AirwayHO-1 mRNA expressionDose-dependent increase
Western BlotMouse LiverNqo1, Ho-1 protein expressionIncreased expression 24h and 48h post-treatment
qRT-PCRMouse LiverHo-1 gene expressionMore potent induction than Nqo1 at equal doses (50mg/kg)

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination This compound This compound This compound->Keap1 Inhibits Resveratrol Resveratrol Resveratrol->Keap1 Inhibits Sulforaphane Sulforaphane Sulforaphane->Keap1 Inhibits Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Activates Transcription Western_Blot_Workflow start Cell Treatment with Nrf2 Activator lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-Lamin B, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis Luciferase_Assay_Workflow start Seed Cells in 96-well Plate transfection Transfect with ARE-Luciferase Reporter Plasmid start->transfection treatment Treat with Nrf2 Activator transfection->treatment lysis Cell Lysis treatment->lysis luciferase Add Luciferase Substrate lysis->luciferase measure Measure Luminescence luciferase->measure analysis Data Analysis (Fold Induction) measure->analysis

References

A Comparative Analysis of Pterostilbene Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, pharmacokinetic profiles, and experimental methodologies for pterostilbene (B91288) in various species.

This compound, a naturally occurring dimethylated analog of resveratrol, has garnered significant scientific interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] A critical aspect of its preclinical and clinical development is understanding its metabolic fate across different species. This guide provides a detailed cross-species comparison of this compound metabolism, presenting quantitative data, experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Comparative Pharmacokinetics of this compound

This compound generally exhibits superior bioavailability compared to resveratrol, a characteristic attributed to its two methoxy (B1213986) groups which increase its lipophilicity and metabolic stability.[1][3][4] However, significant inter-species differences in its pharmacokinetic profile exist. The following table summarizes key pharmacokinetic parameters of this compound in various species.

SpeciesDoseRouteCmaxTmaxAUCBioavailability (%)Reference
Rat (Sprague-Dawley)56 mg/kgOral36x higher than resveratrol2x faster than resveratrol-66.9[2][5]
Rat (Wistar)15 mg/kg/dayOral (in diet)----[6]
Rat (Wistar)30 mg/kg/dayOral (in diet)----[6]
Mouse (C57BL/6)28 mg/kgOral----[5]
HumanUp to 250 mg/dayOral----[4]
Rhesus Macaque50 mg/kgOralVariable1-4 h--[7]
Cynomolgus Macaque50 mg/kgOralVariable1-4 h--[7]
Common Marmoset100 mg/kgOralVariable0.5-1 h--[7]

Note: Direct comparison of Cmax and AUC values is challenging due to variations in experimental design, including different dosage forms and analytical methods.

Cross-Species Metabolic Pathways

The metabolism of this compound primarily involves Phase I (oxidation and demethylation) and Phase II (conjugation) reactions, leading to the formation of various metabolites. The predominant metabolic pathways differ significantly across species.

SpeciesMajor Metabolic PathwaysKey MetabolitesEnzymes InvolvedReference
Human Demethylation, Hydroxylation, Glucuronidation, SulfationPinostilbene, 3'-hydroxythis compound, this compound-4'-O-glucuronide, this compound-4'-O-sulfateCYP1A2, UGT1A1, UGT1A3[5][8]
Rat Sulfation, Glucuronidation, Demethylation, HydroxylationThis compound sulfate, this compound glucuronide, Pinostilbene-[2][4][5]
Mouse Glucuronidation, Sulfation, DemethylationThis compound glucuronide, this compound sulfate, Pinostilbene-[2][5]

In humans, demethylation and hydroxylation are significant Phase I metabolic routes, with CYP1A2 being the primary enzyme responsible.[8] In contrast, rodents tend to favor Phase II conjugation reactions.[9] Specifically, sulfation is a major pathway in rats, while glucuronidation is more prominent in mice.[2][5] Intestinal microorganisms may also contribute to the demethylation of this compound in mice.[5]

Experimental Methodologies

A standardized approach to studying this compound metabolism is crucial for generating comparable data. The following section details typical experimental protocols for in vivo and in vitro studies.

In Vivo Studies in Rodents
  • Animal Models: Male Sprague-Dawley or Wistar rats (200 ± 10 g) and C57BL/6 mice are commonly used.[6][10] Animals are typically housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[11]

  • Drug Administration: this compound is often suspended in a vehicle like normal saline or a solution of 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[7][11] For oral administration, gavage is a common method, with doses ranging from 15 mg/kg to 250 mg/kg.[6][11]

  • Sample Collection: Blood, urine, and feces are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to determine the pharmacokinetic profile.[7] Liver and other tissues may be harvested at the end of the study for metabolite identification.[10]

  • Sample Preparation: Plasma is typically obtained by centrifuging blood samples. Solid-phase extraction (SPE) is a common method for extracting this compound and its metabolites from plasma and urine.[10]

  • Analytical Method: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is the gold standard for the separation, identification, and quantification of this compound and its metabolites.[10][11] A C18 column is frequently used for chromatographic separation with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.[11]

In Vitro Studies using Liver Microsomes
  • Source: Liver microsomes from different species (e.g., human, rat) are commercially available or can be prepared by differential centrifugation of liver homogenates.[10]

  • Incubation: The reaction mixture typically contains liver microsomes (e.g., 1 mg/mL), a phosphate (B84403) buffer (pH 7.4), MgCl2, and this compound.[10] The reaction is initiated by adding NADPH and incubated at 37°C for various time points.[11]

  • Reaction Termination and Analysis: The reaction is stopped by adding a cold organic solvent like acetonitrile.[11] The sample is then centrifuged, and the supernatant is analyzed by UHPLC-MS to identify the metabolites formed.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the complex processes involved in this compound metabolism and its investigation, the following diagrams have been generated using the DOT language.

Pterostilbene_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP1A2 (Humans) PhaseII Phase II Metabolism This compound->PhaseII UGTs, SULTs Pinostilbene Pinostilbene (Demethylation) PhaseI->Pinostilbene Hydroxythis compound 3'-Hydroxythis compound (Hydroxylation) PhaseI->Hydroxythis compound Excretion Excretion Pinostilbene->Excretion Hydroxythis compound->Excretion Glucuronide This compound Glucuronide PhaseII->Glucuronide Sulfate This compound Sulfate PhaseII->Sulfate Glucuronide->Excretion Sulfate->Excretion

Caption: Primary metabolic pathways of this compound.

Pterostilbene_Metabolism_Workflow start Start admin This compound Administration (e.g., Oral Gavage to Rats) start->admin collection Biological Sample Collection (Blood, Urine, Feces at Time Points) admin->collection prep Sample Preparation (Plasma Separation, Solid-Phase Extraction) collection->prep analysis UHPLC-MS Analysis prep->analysis data Data Processing & Metabolite ID analysis->data pk Pharmacokinetic Analysis data->pk end End pk->end

Caption: Experimental workflow for in vivo this compound metabolism studies.

References

Pterostilbene: A Comparative Analysis of its Effects on Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selective anti-cancer properties of pterostilbene (B91288), supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound, a naturally occurring phenolic compound and a dimethylated analog of resveratrol (B1683913), is emerging as a promising agent in oncology. Its superior bioavailability and potent anti-cancer activities have drawn significant scientific interest.[1][2] This guide provides an objective comparison of this compound's effects on normal and cancerous cell lines, highlighting its selective cytotoxicity towards malignant cells.

Quantitative Data Summary: The Cytotoxic Profile of this compound

A key indicator of this compound's therapeutic potential is its differential impact on the viability of cancer cells versus their normal counterparts. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower in cancer cell lines, demonstrating its selective action.

Table 1: Comparative IC50 Values of this compound in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference(s)
Cancer Cell Lines
C32Melanoma~10[3]
HCT116Colon Cancer12[4]
CaSkiCervical Cancer14.83[5]
HT1376Bladder Cancer4.6[4]
Du145Prostate Cancer20.8[4]
HT-29Colon Cancer20.20[3]
LNCaPProstate Cancer22.8[4]
SiHaCervical Cancer34.17[5]
MCF-7Breast Cancer44[4]
HeLaCervical Cancer42.3[6]
T24Bladder Cancer66.58[4]
SW1116Colon Cancer~70[3]
PC3Prostate Cancer74.3[4]
Normal Cell Lines
MelanocytesNormal Human Epidermal52.1[7]
Detroit-551Human Fibroblast273.2 (24h), 251.5 (48h)[8]
Normal FibroblastsNormal HumanNon-toxic at potent anticancer concentrations[6]
MCF-10ANon-tumorigenic BreastNo effect on proliferation[9]

Mechanisms of this compound's Selective Anti-Cancer Action

This compound orchestrates the demise of cancer cells through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, while leaving normal cells largely unharmed.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide array of cancer cells.[2][10] This process is often triggered through the intrinsic mitochondrial pathway, marked by an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio, which in turn activates executioner caspases like caspase-3.[8][11] For instance, in head and neck cancer cells, this compound treatment leads to an upregulation of Bax and a downregulation of Bcl-2.[8] Furthermore, in breast cancer cells, this compound induces the cleavage of PARP, a key substrate of activated caspase-3 and a hallmark of apoptosis.[12] This pro-apoptotic effect is highly selective for cancer cells.[13][14]

Table 2: Apoptotic Effects of this compound on Various Cancer Cell Lines

Cell LineCancer TypeKey Apoptotic ObservationsReference(s)
HeLaCervical CancerThis compound (83.46%) induced a higher percentage of apoptotic cells compared to resveratrol (58.65%).[5][5]
HEp-2, SCC-90, SCC-9, FaDuHead and Neck CancerUpregulation of Caspase-3 and Bax, downregulation of Bcl-2, and increased Annexin V staining.[8][8]
MCF-7, Bcap-37Breast CancerEvidence of nuclear condensation and dose-dependent PARP cleavage.[12][12]
Jurkat, Hut-78T-Cell Leukemia/LymphomaApoptosis was induced in a dose- and time-dependent manner.[15][15]
Cell Cycle Arrest

This compound effectively halts the uncontrolled proliferation of cancer cells by arresting the cell cycle at critical checkpoints. This is achieved by modulating the expression and activity of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs). In cervical cancer cells, this compound has been shown to induce cell cycle arrest in the S and G2/M phases.[5] Similarly, in T-cell leukemia/lymphoma cell lines, it causes S-phase arrest by downregulating cyclin A2, CDK2, and cdc25A.[15] In breast cancer cells, this compound treatment leads to G1 phase arrest through the downregulation of cyclin D1.[12]

Table 3: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines

Cell LineCancer TypePhase of Cell Cycle ArrestReference(s)
HeLaCervical CancerS and G2/M[5]
Jurkat, Hut-78T-Cell Leukemia/LymphomaS[15]
MCF-7, Bcap-37Breast CancerG1[12]
HT-29Colon CancerG1 arrest at lower concentrations, and an increase in the sub-G1 population at higher concentrations.[16][16]
HCC1806, MDA-MB-157Breast CancerG2/M and S[14]

Modulation of Key Signaling Pathways in Cancer Cells

The anti-cancer effects of this compound are underpinned by its ability to interfere with multiple intracellular signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt Pathway: this compound inhibits the pro-survival PI3K/Akt signaling pathway, which is often hyperactivated in cancer, thereby promoting apoptosis.[10][17]

  • NF-κB Pathway: By suppressing the NF-κB pathway, a key regulator of inflammation and cell proliferation, this compound can curtail cancer cell growth.[17]

  • Wnt/β-catenin Pathway: In breast cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling cascade, which is crucial for its growth-inhibitory effects.[12]

  • ERK1/2 Pathway: this compound induces apoptosis and cell cycle arrest in T-cell leukemia/lymphoma by suppressing the ERK1/2 pathway.[15]

  • Notch1 Pathway: Interestingly, in lung adenocarcinoma, this compound can activate the Notch1 signaling pathway, which may act as a survival mechanism for cancer cells. This suggests that a combination therapy of this compound and a Notch1 inhibitor could be a more effective treatment strategy.[18]

Visualizing the Mechanisms of this compound

Signaling Pathways Modulated by this compound in Cancer Cells

Pterostilbene_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K NF_kB NF-κB This compound->NF_kB ERK1_2 ERK1/2 This compound->ERK1_2 Wnt Wnt This compound->Wnt Notch1_ICD Notch1 (Intracellular Domain) This compound->Notch1_ICD Induces Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation NF_kB->Proliferation ERK1_2->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Notch1_ICD->Survival Promotes

Caption: this compound's multifaceted impact on cancer cell signaling pathways.

Experimental Workflow for Comparative Analysis

Experimental_Workflow_Comparison cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Ptero_Treatment This compound Treatment (Dose-Response) Cancer_Cells->Ptero_Treatment Normal_Cells Normal Cell Lines Normal_Cells->Ptero_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Ptero_Treatment->MTT_Assay Flow_Cytometry_Apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) Ptero_Treatment->Flow_Cytometry_Apoptosis Flow_Cytometry_CellCycle Flow Cytometry for Cell Cycle (PI Staining) Ptero_Treatment->Flow_Cytometry_CellCycle Western_Blot Western Blot for Protein Expression Ptero_Treatment->Western_Blot Data_Comparison Comparative Analysis of Cancer vs. Normal Cells MTT_Assay->Data_Comparison Flow_Cytometry_Apoptosis->Data_Comparison Flow_Cytometry_CellCycle->Data_Comparison Western_Blot->Data_Comparison

Caption: Workflow for comparing this compound's effects on cell lines.

Logical Relationship of this compound's Actiondot

Logical_Relationship_this compound This compound This compound Selective_Cytotoxicity Selective Cytotoxicity This compound->Selective_Cytotoxicity Cancer_Cell Cancer Cell Cancer_Cell->Selective_Cytotoxicity High Sensitivity Normal_Cell Normal Cell Normal_Cell->Selective_Cytotoxicity Low Sensitivity Therapeutic_Potential High Therapeutic Potential Selective_Cytotoxicity->Therapeutic_Potential

References

Pterostilbene's Edge: A Comparative Guide to the Efficacy of Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pterostilbene's biological activity in comparison to other stilbenoids, including resveratrol (B1683913), piceatannol (B1677779), and gnetol, reveals significant differences in bioavailability and potency across various therapeutic areas. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the nuanced efficacies of these related phenolic compounds.

This compound (B91288), a dimethylated analog of resveratrol, consistently demonstrates superior biological activity in numerous preclinical studies. This enhanced efficacy is largely attributed to its greater bioavailability, a consequence of its increased lipophilicity and metabolic stability.[1][2] This guide delves into the comparative performance of this compound against other notable stilbenoids, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Comparative Efficacy: A Quantitative Overview

The superior therapeutic potential of this compound is evident across antioxidant, anti-inflammatory, anti-cancer, and neuroprotective applications. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Bioavailability and Pharmacokinetics

A primary differentiator among stilbenoids is their pharmacokinetic profile. This compound exhibits significantly higher oral bioavailability compared to resveratrol, leading to higher plasma concentrations and a longer half-life.[1][3]

StilbenoidOral Bioavailability (%)Half-life (minutes)Reference
This compound ~80%105[3]
Resveratrol ~20%14[3]
Gnetol ~6.59%252[1]
Antioxidant Activity

While resveratrol is well-known for its antioxidant properties, piceatannol often exhibits the strongest radical scavenging activity in direct assays. This compound's direct radical scavenging capacity appears weaker in some assays, but its overall antioxidant effect in cellular models is often potent, likely due to its influence on antioxidant enzyme expression.[4]

StilbenoidDPPH IC50 (µM)ABTS IC50 (µM)Reference
Piceatannol ~10~5[4]
Resveratrol 25 - 1005 - 15[4]
This compound >100>50[4]
Anti-Inflammatory Effects

This compound has demonstrated more potent anti-inflammatory effects than resveratrol by inhibiting the production of pro-inflammatory cytokines.[5]

StilbenoidTargetModelIC50 / EffectReference
This compound IL-6 ProductionJ774 Macrophages8.7 µM[5]
Piceatannol IL-6 ProductionJ774 Macrophages13.0 µM[5]
Resveratrol IL-6 ProductionJ774 Macrophages6.8 µM[5]
This compound MCP-1 ProductionJ774 Macrophages10.5 µM[5]
Piceatannol MCP-1 ProductionJ774 Macrophages4.0 µM[5]
Anti-Cancer Activity

In various cancer cell lines, this compound consistently exhibits lower IC50 values than resveratrol, indicating greater potency in inhibiting cancer cell growth.

StilbenoidCell LineIC50 (µM)Reference
This compound HT-29 (Colon Cancer)~15-30
Resveratrol HT-29 (Colon Cancer)~50-100
This compound PC-3 (Prostate Cancer)~25
Resveratrol PC-3 (Prostate Cancer)~60
This compound MCF-7 (Breast Cancer)~20
Resveratrol MCF-7 (Breast Cancer)~50
Neuroprotective Effects

While quantitative comparisons of neuroprotective effects are less common, studies suggest that this compound's ability to cross the blood-brain barrier contributes to its potent neuroprotective activities.[6][7]

StilbenoidModelChallengeConcentrationResultReference
This compound HT22/U251 co-cultureOGD/R5, 10 µMIncreased cell viability[8]
Resveratrol SH-SY5YRotenone (20 µM)20 µMIncreased cell viability[8]
Piceatannol PC-12H₂O₂ (250 µM)10 µMIncreased cell viability[8]

Key Signaling Pathways

The biological activities of stilbenoids are mediated through their modulation of various signaling pathways. This compound and resveratrol share some common targets but also exhibit distinct effects.

This compound and Resveratrol: Modulation of SIRT1/AMPK Pathway

Both this compound and resveratrol are known activators of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity.[3] Activation of SIRT1 can lead to the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis. However, some evidence suggests that this compound may be a more potent activator of this pathway.[9]

SIRT1_AMPK_Pathway cluster_stilbenoids Stilbenoids This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Autophagy Autophagy AMPK->Autophagy Promotes

Fig. 1: this compound and Resveratrol activate the SIRT1/AMPK pathway.
Anti-inflammatory Signaling: Inhibition of NF-κB Pathway

A central mechanism for the anti-inflammatory effects of many stilbenoids is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines. This compound has been shown to be a potent inhibitor of NF-κB activation.[5]

NFkB_Pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Activates Transcription of This compound This compound This compound->IKK Inhibits

Fig. 2: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to assess the efficacy of stilbenoids.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample preparation: Dissolve the stilbenoid compounds and ascorbic acid in methanol or ethanol to create a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

Anti-Cancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HT-29, PC-3, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Stilbenoid compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the stilbenoid compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours). A control group should be treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-Inflammatory Activity: Quantification of Cytokines

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Stilbenoid compounds

  • Commercial ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of stilbenoids for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.

Conclusion

The available experimental data strongly suggests that this compound holds a significant efficacy advantage over resveratrol and other stilbenoids in several key therapeutic areas. Its superior bioavailability is a critical factor contributing to its enhanced biological activity. While other stilbenoids like piceatannol may exhibit greater potency in specific direct antioxidant assays, this compound's overall performance in cellular and in vivo models, particularly in anti-inflammatory and anti-cancer applications, is noteworthy. For researchers and drug development professionals, these findings underscore the potential of this compound as a promising lead compound for further investigation and development. Future clinical trials are warranted to translate these preclinical findings into human therapeutic applications.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Pterostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Pterostilbene.

Physicochemical and Hazard Information
Property/IdentifierValueReference
CAS Number 537-42-8[1]
EC Number 611-041-4[1]
Primary Hazards Causes serious eye damage (H318). Toxic to aquatic life with long lasting effects (H411).[1][2][3]
Signal Word Danger[1]
Flammability Product is not flammable.[1]
Explosion Hazard Product does not present an explosion hazard in its delivered form. However, enrichment of fine dust can lead to the danger of dust explosion.[1][4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][5]To protect against serious eye damage from dust or splashes.[1][2]
Hand Protection Wear suitable protective gloves. The selection of gloves depends on the material's resistance to the chemical and the duration of use. The exact breakthrough time should be confirmed with the glove manufacturer.[1][2][4]To prevent skin contact.
Body Protection Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]To protect skin from accidental exposure.
Respiratory Protection Use only with adequate ventilation. If dust is generated, a particulate filter device (EN 143) or other approved respiratory protection should be used.[4]To prevent inhalation of dust particles.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is 2-8°C.[2]

  • Keep away from incompatible substances such as oxidizers and sources of ignition.[2][4]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling the product and before breaks.[2][4]

  • Do not eat, drink, or smoke in the handling area.[4]

3. In Case of a Spill:

  • Wear appropriate PPE.[1]

  • For small spills, vacuum, sweep up, or absorb with an inert material and place it into a suitable, labeled disposal container.[2]

  • Avoid allowing the substance to enter drains, surface water, or ground water.[1][4]

  • Ventilate the affected area.[4]

4. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]

  • If on skin: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[2]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and obtain medical aid immediately.[2]

Disposal Plan

This compound is toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container suitable for hazardous waste.

  • Disposal Procedure:

    • Do not dispose of it with household garbage.[1]

    • Do not allow the product to reach the sewage system.[1]

    • Disposal must be made according to official national, state, and local regulations for hazardous chemical waste.[1][4]

    • Handle contaminated packaging in the same way as the substance itself. Completely emptied packages can be recycled if regulations permit.[4]

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Weigh Weigh in Ventilated Area DonPPE->Weigh Use Use in Experiment Weigh->Use Spill Spill Occurs Use->Spill Clean Clean Work Area Use->Clean Waste Collect Waste in Labeled Container Use->Waste Collect Waste ContainSpill Contain & Clean Spill Spill->ContainSpill Emergency FirstAid Administer First Aid Spill->FirstAid If Exposed DoffPPE Doff PPE Clean->DoffPPE DoffPPE->Waste Dispose Dispose via Hazardous Waste Protocol Waste->Dispose ContainSpill->Waste Collect Contaminated Material

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pterostilbene
Reactant of Route 2
Reactant of Route 2
Pterostilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.